Pan-RAS-IN-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C46H60N8O5S |
|---|---|
Peso molecular |
837.1 g/mol |
Nombre IUPAC |
cis-(2S,3R)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C46H60N8O5S/c1-9-53-37-11-10-28-18-32(37)34(42(53)33-19-31(22-47-40(33)27(4)58-8)52-14-12-51(7)13-15-52)21-46(5,6)24-59-45(57)41-29-16-30(17-29)54(50-41)44(56)35(20-38-48-36(28)23-60-38)49-43(55)39-25(2)26(39)3/h10-11,18-19,22-23,25-27,29-30,35,39,41,50H,9,12-17,20-21,24H2,1-8H3,(H,49,55)/t25-,26+,27-,29?,30?,35-,39?,41-/m0/s1 |
Clave InChI |
DPKDQKDHUDKBNH-RUUSDHCJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Pan-RAS Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific molecule designated "Pan-RAS-IN-2" is not publicly available in the reviewed literature. This guide synthesizes the current understanding of the mechanism of action of pan-RAS inhibitors based on data from multiple reported compounds.
Introduction to Pan-RAS Inhibition
RAS proteins (KRAS, NRAS, and HRAS) are small GTPases that function as molecular switches in signaling pathways controlling cell proliferation, survival, and differentiation.[1][2] Mutations in RAS genes are present in approximately 30% of all human cancers, making them a prime target for therapeutic intervention.[3] For decades, RAS was considered "undruggable." However, recent advances have led to the development of mutant-specific inhibitors, such as those targeting KRAS G12C.[3] While a significant breakthrough, the efficacy of these allele-specific drugs is limited by a narrow patient population and the emergence of resistance.[3][4]
Pan-RAS inhibitors represent a promising strategy to overcome these limitations. These agents are designed to target multiple RAS isoforms and mutants, offering the potential for broader therapeutic application and a higher barrier to resistance.[3][4] This guide provides an in-depth overview of the core mechanisms of action of pan-RAS inhibitors, supported by experimental data and protocols.
Core Mechanism of Action
Pan-RAS inhibitors employ several distinct but often overlapping mechanisms to disrupt RAS signaling. The central goal is to prevent RAS from engaging with its downstream effectors, thereby inhibiting pro-oncogenic signaling cascades.
Binding to RAS
Pan-RAS inhibitors have been developed to bind to various states of the RAS protein:
-
Nucleotide-Free RAS: Some inhibitors, such as ADT-007, bind to nucleotide-free RAS. This prevents the loading of GTP, which is required for RAS activation.[5][6][7]
-
GDP-Bound (Inactive) RAS: Other compounds, like cmp4, bind to the GDP-bound state of RAS, specifically in an extended Switch II pocket.[1][2][8] This can induce a conformational change that prevents the dissociation of GDP, locking RAS in an inactive state.
-
GTP-Bound (Active) RAS: Certain inhibitors can bind to the active, GTP-bound form of RAS, directly blocking the interaction with effector proteins.[9][10]
The binding site is often located in or near the Switch I and Switch II regions, which are critical for the conformational changes associated with RAS activation and effector binding.[11][12][13]
Interference with Nucleotide Exchange
A key mechanism of action for some pan-RAS inhibitors is the modulation of nucleotide exchange, which is facilitated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[1][2] By binding to RAS, these inhibitors can:
-
Decrease Intrinsic Nucleotide Dissociation: They can stabilize the RAS-GDP complex, reducing the rate at which GDP spontaneously dissociates.[1][2]
-
Inhibit GEF-Mediated Exchange: They can sterically hinder the binding of GEFs to RAS, preventing the exchange of GDP for GTP and thus maintaining RAS in its inactive state.[1][2]
Inhibition of Effector Protein Interactions
Ultimately, the goal of any RAS inhibitor is to block its interaction with downstream effector proteins, such as RAF, PI3K, and RALGDS.[10][11] By binding to the Switch I/II regions, pan-RAS inhibitors can directly prevent the binding of these effectors, thereby abrogating downstream signaling.[1][2][11]
Suppression of Downstream Signaling Pathways
The successful inhibition of RAS-effector interactions leads to the downregulation of key signaling pathways:
-
MAPK/ERK Pathway: This is a critical pathway for cell proliferation. Pan-RAS inhibitors have been shown to reduce the phosphorylation of downstream components like MEK and ERK.[5][14][15]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and growth. Inhibition of this pathway is also observed, as indicated by decreased phosphorylation of AKT.[5][14][15]
The simultaneous inhibition of these pathways leads to cell cycle arrest and apoptosis in RAS-dependent cancer cells.[5][6]
Quantitative Data on Pan-RAS Inhibitors
The following table summarizes publicly available quantitative data for several well-characterized pan-RAS inhibitors. This data allows for a comparative assessment of their potency and binding affinities.
| Inhibitor | Target(s) | Assay Type | Cell Line / Protein | IC50 / Kd | Reference |
| ADT-007 | Pan-RAS | Growth Assay | MIA PaCa-2 (KRAS G12C) | ~2 nM | [16] |
| Growth Assay | BxPC-3 (RAS WT) | >2000 nM | [16] | ||
| cmp4 | H-RAS, K-RAS | GEF-mediated nucleotide exchange | H-RAS G13D | ~50 µM | [1] |
| 3144 | Pan-RAS | Microscale Thermophoresis | KRAS G12D | 1.1 µM | [11] |
| Microscale Thermophoresis | NRAS WT | 1.5 µM | [11] | ||
| BI-2865 | Pan-RAS | Isothermal Titration Calorimetry | KRAS G12D | 0.6 µM | [3] |
| RMC-6236 | RAS(ON) multi-selective | In vitro chemosensitivity | Myeloma Cell Lines | nM range | [14] |
Experimental Protocols
The characterization of pan-RAS inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
RAS Activation Pulldown Assay
Purpose: To measure the levels of active, GTP-bound RAS in cells following inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the pan-RAS inhibitor for the desired time. Lyse the cells in a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 2% glycerol) supplemented with protease and phosphatase inhibitors.
-
Incubation with RBD-Agarose Beads: Clarify the lysates by centrifugation. Incubate the supernatant with RAF-RBD (RAS Binding Domain) agarose (B213101) beads for 1-2 hours at 4°C with gentle rocking. The RBD of RAF specifically binds to GTP-bound RAS.[11]
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[11]
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a pan-RAS antibody or isoform-specific antibodies.[17] Total RAS levels in the whole cell lysate should also be measured as a loading control.
Western Blot Analysis of Downstream Signaling
Purpose: To assess the effect of the inhibitor on the activation of downstream signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the pan-RAS inhibitor for a specified time. For some experiments, cells can be serum-starved and then stimulated with a growth factor like EGF to synchronize signaling.[5][17] Lyse the cells as described above.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins, such as p-ERK (Thr202/Tyr204), ERK, p-MEK (Ser217/221), MEK, p-AKT (Ser473), and AKT. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[18]
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities using densitometry software.
Cell Viability/Proliferation Assay
Purpose: To determine the effect of the pan-RAS inhibitor on the growth and survival of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (both RAS-mutant and RAS-wildtype lines for selectivity assessment) in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the pan-RAS inhibitor. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the cells for a period of 24 to 72 hours.[5]
-
Viability Measurement: Measure cell viability using a commercially available kit, such as one based on ATP measurement (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or resazurin).
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Pan-RAS inhibitors block signaling by preventing RAS activation or effector binding.
Experimental Workflow Diagram
Caption: Workflow for characterizing a novel pan-RAS inhibitor.
Logical Relationship Diagram
Caption: The logical cascade from pan-RAS inhibition to antitumor effects.
Conclusion
Pan-RAS inhibitors represent a significant advancement in the pursuit of effective therapies for RAS-driven cancers. By targeting multiple RAS isoforms and mutants, they offer the potential for broader efficacy and a more durable response compared to mutant-specific inhibitors. Their mechanisms of action are multifaceted, involving direct binding to RAS, interference with nucleotide exchange, and blockade of downstream effector signaling. The continued development and characterization of these compounds, using the experimental approaches outlined in this guide, will be crucial for their successful translation into the clinic.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Pan RAS-binding compounds selected from a chemical library by inhibiting interaction between RAS and a reduced affinity intracellular antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Inhibition of RAS-driven signaling and tumorigenesis with a pan-RAS monobody targeting the Switch I/II pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Pan-RAS-IN-2: A Technical Guide to a Novel RAS Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Abstract
RAS proteins, pivotal regulators of cell growth and proliferation, are among the most frequently mutated oncogenes in human cancers. For decades, the smooth, globular structure of RAS proteins rendered them largely "undruggable" by conventional small molecule inhibitors. The emergence of molecular glues, however, has opened new avenues for targeting these challenging proteins. This technical guide provides an in-depth exploration of Pan-RAS-IN-2, a novel molecular glue that demonstrates significant inhibitory activity against RAS-mutant cancer cell lines. This compound operates through a unique mechanism, inducing the formation of a ternary complex between the abundant intracellular chaperone protein, Cyclophilin A (CYPA), and the active, GTP-bound form of RAS (RAS-ON). This tri-complex sterically hinders the interaction of RAS with its downstream effectors, most notably RAF kinase, thereby abrogating oncogenic signaling. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to RAS Signaling and the Challenge of Direct Inhibition
The RAS family of small GTPases (HRAS, NRAS, and KRAS) function as critical molecular switches in signal transduction pathways that govern cell proliferation, differentiation, and survival. In their active, GTP-bound state, RAS proteins recruit and activate a cascade of downstream effector proteins, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Mutations in RAS genes, which occur in approximately 30% of all human cancers, lock the RAS protein in a constitutively active state, leading to uncontrolled cell growth and tumor progression.
The lack of deep, well-defined binding pockets on the surface of RAS has historically impeded the development of effective direct inhibitors. The discovery of a cryptic pocket in the KRAS G12C mutant has led to the development of allele-specific inhibitors, marking a significant therapeutic advancement. However, these inhibitors are only effective in a subset of KRAS-driven cancers and are susceptible to resistance mechanisms. The development of pan-RAS inhibitors, which are active against multiple RAS isoforms and mutants, represents a promising strategy to address a broader range of RAS-driven malignancies.
This compound: A Molecular Glue Approach to Targeting RAS
This compound (also referred to as compound 6A) is a small molecule that functions as a molecular glue, a class of compounds that induces or stabilizes protein-protein interactions.[1] Instead of directly inhibiting RAS, this compound recruits a ubiquitous cellular chaperone, Cyclophilin A (CYPA), to the surface of active, GTP-bound RAS (RAS-ON).[1] This induced proximity results in the formation of a stable ternary complex: CYPA:this compound:RAS(ON).[1]
The formation of this tri-complex has a profound impact on RAS signaling. The bulky CYPA protein, now "glued" to the effector-binding region of RAS, acts as a steric shield, physically obstructing the binding of downstream effector proteins, most critically RAF kinase.[1] By preventing the RAS-RAF interaction, this compound effectively shuts down the MAPK signaling cascade, leading to an anti-proliferative effect in RAS-mutant cancer cells.[1]
Mechanism of Action: Visualized
The following diagram illustrates the molecular glue mechanism of this compound.
Quantitative Data
While this compound is reported to have significant inhibitory activity on the proliferation of RAS mutant cell lines, specific quantitative data from peer-reviewed publications is not yet widely available.[1] Chemical suppliers have indicated its potential, but detailed IC50 values across a panel of cell lines and binding affinities (Kd) for the ternary complex are not provided in the public domain.
For context, another pan-KRAS inhibitor, referred to as pan-KRAS-IN-2 (HY-156529), has reported IC50 values of ≤ 10 nM for KRAS WT and various mutants (G12D, G12C, G12V, G12S, G12A, and Q61H), with an IC50 > 10 µM for KRAS G13D.[2] It is crucial to note that this may be a distinct compound from this compound (compound 6A), and its mechanism of action is not described as a molecular glue involving CYPA.
Researchers are encouraged to perform their own dose-response experiments and binding assays to determine the specific potency and affinity of this compound in their systems of interest.
Key Experimental Protocols
The characterization of a molecular glue like this compound involves a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of this compound on the proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells.[3][4][5] A decrease in ATP levels is proportional to the number of viable cells.
-
Materials:
-
RAS-mutant and RAS-wild-type cancer cell lines
-
Appropriate cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells at a predetermined density (e.g., 1,000-5,000 cells/well) in opaque-walled multiwell plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Equilibrate the plates to room temperature. Add CellTiter-Glo® Reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
-
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay confirms and quantifies the formation of the CYPA:this compound:RAS ternary complex.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. A donor fluorophore (e.g., on an anti-tag antibody for one protein) and an acceptor fluorophore (e.g., on an anti-tag antibody for the other protein) will generate a FRET signal only when brought into close proximity by the molecular glue.
-
Materials:
-
Purified recombinant His-tagged RAS (loaded with a non-hydrolyzable GTP analog like GMPPNP)
-
Purified recombinant GST-tagged CYPA
-
This compound
-
Terbium-conjugated anti-His antibody (donor)
-
Fluorescein-conjugated anti-GST antibody (acceptor)
-
TR-FRET assay buffer
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of RAS, CYPA, and antibodies in assay buffer.
-
Reaction Setup: In a 384-well plate, add RAS, CYPA, and serial dilutions of this compound. Include controls lacking each component.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow complex formation.
-
Data Acquisition: Measure the TR-FRET signal on a plate reader, recording emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the this compound concentration to determine the EC50 for ternary complex formation.
-
RAS-RAF Interaction Assay
This assay measures the ability of this compound to inhibit the interaction between RAS and its effector, RAF.
-
Principle: This can be performed using various methods, including a TR-FRET assay similar to the one described above, but with tagged RAF instead of CYPA.
-
Materials:
-
Purified recombinant His-tagged RAS (loaded with GMPPNP)
-
Purified recombinant GST-tagged RAF-RBD (RAS Binding Domain)
-
Purified recombinant CYPA
-
This compound
-
Appropriate tagged antibodies for TR-FRET
-
-
Procedure:
-
Pre-incubation: Incubate RAS, CYPA, and this compound to allow for ternary complex formation.
-
RAF-RBD Addition: Add GST-RAF-RBD to the mixture.
-
Antibody Addition and Incubation: Add the TR-FRET antibody pair (e.g., Tb-anti-His and Fluor-anti-GST) and incubate.
-
Data Acquisition and Analysis: Measure the TR-FRET signal. A decrease in the signal in the presence of this compound indicates inhibition of the RAS-RAF interaction. Plot the signal against the this compound concentration to determine the IC50 for this inhibition.
-
Downstream Signaling Analysis by Western Blot
This experiment assesses the effect of this compound on the phosphorylation of downstream effectors in the MAPK pathway.
-
Principle: Western blotting is used to detect changes in the levels of phosphorylated proteins (e.g., p-ERK) in cell lysates after treatment with the inhibitor.
-
Procedure:
-
Cell Treatment: Treat RAS-mutant cells with various concentrations of this compound for a defined period.
-
Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Conclusion
This compound represents an innovative approach to targeting the historically challenging oncoprotein, RAS. By acting as a molecular glue to induce a novel protein-protein interaction between CYPA and RAS, it effectively blocks downstream oncogenic signaling. While further research is needed to fully quantify its potency and efficacy across a wide range of cancer models, the mechanism of action of this compound provides a compelling rationale for its continued investigation as a potential therapeutic agent for RAS-driven cancers. The experimental protocols outlined in this guide provide a framework for researchers to further characterize this compound and other similar molecular glues, paving the way for the development of new strategies to combat these deadly diseases.
References
Pan-RAS-IN-2 Ternary Complex with CYPA and RAS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical regulators of cellular signaling pathways controlling cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, rendering them highly sought-after therapeutic targets. For decades, RAS proteins were considered "undruggable" due to their smooth surface and high affinity for GTP. However, a novel class of inhibitors has emerged that circumvents these challenges by inducing the formation of a ternary complex. This guide provides an in-depth technical overview of the Pan-RAS-IN-2 (a representative pan-RAS inhibitor) ternary complex, involving the inhibitor, Cyclophilin A (CYPA), and the active, GTP-bound form of RAS (RAS(ON)). These inhibitors, such as RMC-6236 and RMC-7977, function as "molecular glues," remodeling the surface of the abundant intracellular protein CYPA to create a novel interface that binds to and inhibits RAS(ON) signaling.[1][2][3] This mechanism sterically blocks the interaction of RAS with its downstream effector proteins, thereby inhibiting oncogenic signaling.[1][3]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The following tables summarize the quantitative data for the binding affinities and inhibitory concentrations of representative pan-RAS inhibitors that function via the ternary complex mechanism. These values have been compiled from various preclinical studies.
Table 1: Binding Affinities (Kd) of RMC-7977
| Component 1 | Component 2 | Method | Kd (nM) | Reference |
| RMC-7977 | CYPA | SPR | 195 | [4] |
| RMC-7977-CYPA complex | KRAS (wild-type) | SPR | 116 | [5] |
| RMC-7977-CYPA complex | NRAS (wild-type) | SPR | 101 | [5] |
| RMC-7977-CYPA complex | HRAS (wild-type) | SPR | 94.7 | [5] |
| RMC-7977-CYPA complex | KRAS G12V | SPR | 85 | [5] |
Table 2: IC50/EC50 Values for Pan-RAS Inhibitors
| Inhibitor | Assay | Cell Line/Target | IC50/EC50 (nM) | Reference |
| RMC-6236 | Cell Proliferation | SUIT2 (Pancreatic) | 2.02 | [6] |
| RMC-6236 | Cell Proliferation | Mouse and Human PDAC cell lines | 20-40 | [6] |
| RMC-7977 | pERK Inhibition | - | 0.421 | [4] |
| RMC-7977 | Cell Proliferation | Capan-1 (Pancreatic) | 2.20 | [4] |
| RMC-4998 | ERK Signaling | KRAS G12C mutant cell models | 1-10 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to characterize the this compound ternary complex.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the determination of binding kinetics and affinity between the components of the ternary complex.
a. Immobilization of AviTag-CYPA or AviTag-RAS:
-
Use a Biacore instrument with a streptavidin-coated sensor chip.
-
Prepare the chip surface by washing with HBS-P+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20).
-
Inject a solution of AviTag-CYPA or AviTag-RAS (in HBS-P+ buffer) over the sensor surface to allow for capture by the streptavidin.
-
Wash with HBS-P+ buffer to remove unbound protein.
b. Kinetic Analysis of Inhibitor-CYPA Interaction (Kd1):
-
Prepare a dilution series of the pan-RAS inhibitor (e.g., RMC-7977) in running buffer (HBS-P+ with 2% v/v DMSO).
-
Inject the inhibitor solutions over the CYPA-immobilized sensor chip at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a brief pulse of a low pH buffer).
-
Fit the resulting sensorgrams to a 1:1 binding kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd1).[8][9]
c. Kinetic Analysis of (Inhibitor-CYPA)-RAS Interaction (Kd2):
-
Prepare a dilution series of the pan-RAS inhibitor in running buffer containing a constant concentration of CYPA (e.g., 25 µM).[8][9]
-
Inject these solutions over the RAS-immobilized sensor chip.
-
Monitor association and dissociation as described above.
-
Fit the data to a steady-state affinity model or a 1:1 binding kinetic model to determine the Kd2 for the ternary complex formation.[8][9]
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation in Cells
This protocol is for verifying the interaction between CYPA and RAS in the presence of a pan-RAS inhibitor within a cellular context.
-
Cell Lysis:
-
Culture cells (e.g., a relevant cancer cell line) and treat with the pan-RAS inhibitor or DMSO as a control.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a cold, non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific for either RAS or CYPA overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both RAS and CYPA to detect the co-immunoprecipitated protein. An increased association in the inhibitor-treated sample compared to the control indicates the formation of the ternary complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Disruption of RAS-Effector Interaction
This assay quantifies the ability of the ternary complex to inhibit the binding of RAS to its downstream effectors, such as RAF.
-
Reagents:
-
Recombinant His-tagged RAS protein.
-
Recombinant GST-tagged RAF-RBD (RAS Binding Domain).
-
Europium-labeled anti-His antibody (donor fluorophore).
-
Allophycocyanin (APC)-labeled anti-GST antibody (acceptor fluorophore).
-
Recombinant CYPA protein.
-
Pan-RAS inhibitor.
-
-
Assay Procedure:
-
In a 384-well plate, combine His-RAS, GST-RAF-RBD, Eu-anti-His antibody, APC-anti-GST antibody, and CYPA in an appropriate assay buffer.[8][9]
-
Add a dilution series of the pan-RAS inhibitor or DMSO control.
-
Incubate the plate to allow the binding reactions to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).
-
-
Data Analysis:
-
Calculate the FRET ratio (665 nm / 615 nm).
-
A decrease in the FRET ratio in the presence of the inhibitor indicates disruption of the RAS-RAF interaction.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: RAS signaling pathway and the mechanism of ternary complex inhibition.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.
Logical Relationship: Ternary Complex Formation
Caption: Logical flow of this compound ternary complex formation and action.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the oncogenic state of RAS with Tri-complex inhibitors - American Chemical Society [acs.digitellinc.com]
- 4. RMC-7977, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biofargo.com [biofargo.com]
- 7. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pan-RAS Inhibition: A Technical Guide to Disrupting the RAS-RAF Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanisms by which pan-RAS inhibitors interfere with the critical RAS-RAF signaling axis, a cornerstone of many oncogenic pathways. We will focus on two distinct and innovative pan-RAS inhibitors, Pan-RAS-IN-2 and ADT-007 , to illustrate different strategies for disrupting this interaction. This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.
Introduction to the RAS-RAF Signaling Pathway
The RAS proteins (KRAS, NRAS, and HRAS) are small GTPases that act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. Upon activation by upstream signals, typically from receptor tyrosine kinases (RTKs), RAS-GTP binds to and activates a multitude of downstream effector proteins. Among the most critical of these is the RAF kinase family (A-RAF, B-RAF, and C-RAF). The binding of RAS-GTP to RAF initiates a phosphorylation cascade known as the MAPK/ERK pathway (RAS-RAF-MEK-ERK), which plays a central role in regulating cell proliferation, differentiation, and survival. Constitutive activation of this pathway due to RAS mutations is a major driver in a significant percentage of human cancers.
Below is a diagram illustrating the core components of the RAS-RAF-MEK-ERK signaling pathway.
Mechanisms of Pan-RAS Inhibitors Targeting RAS-RAF Interaction
Two distinct mechanisms of pan-RAS inhibition that ultimately affect the RAS-RAF interaction are exemplified by this compound and ADT-007.
This compound: A Molecular Glue Approach
This compound (also known as Pan-rasin-2 or compound 6A) is a molecular glue.[1][2][3][4] Instead of directly binding to an active site to inhibit function, molecular glues induce or stabilize a protein-protein interaction. In this case, this compound facilitates the formation of a ternary complex between the abundant intracellular protein Cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS(ON)).[1][2][4] The formation of this stable RAS(ON)-CYPA-Pan-RAS-IN-2 complex sterically hinders the binding of RAF to RAS, thereby blocking downstream signaling.[1][2][4] This mechanism is particularly noteworthy as it creates a novel interaction surface to achieve inhibition.
ADT-007: Inhibition of RAS Activation
ADT-007 represents a different strategy for pan-RAS inhibition. It preferentially binds to RAS in its transient, nucleotide-free state.[5][6][7] By occupying the nucleotide-binding pocket in this conformation, ADT-007 prevents the loading of GTP, which is necessary for RAS activation.[5][6][7] Consequently, RAS remains in an inactive state and is unable to bind to and activate RAF, leading to the suppression of downstream MAPK and PI3K/AKT signaling.[5][7]
Quantitative Data
Table 1: this compound (Pan-rasin-2) Activity
| Assay Type | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| Cell Proliferation | Various RAS-mutated cell lines | Various | Significant inhibitory activity | [1][2][3][4] |
Note: Specific IC50 values for this compound against a panel of cell lines are not yet detailed in the cited preliminary disclosures.
Table 2: ADT-007 Activity
| Assay Type | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| Cell Proliferation | HCT 116 (Colorectal) | KRAS G13D | 5 | [8] |
| Cell Proliferation | MIA PaCa-2 (Pancreatic) | KRAS G12C | 2 | [8] |
| Cell Proliferation | HT-29 transfected with HRAS G12V | HRAS G12V | 24 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of inhibitors on the RAS-RAF interaction.
Co-Immunoprecipitation (Co-IP) to Detect RAS-RAF Interaction
This method is used to determine if RAS and RAF are physically associated within a cell lysate and how this interaction is affected by an inhibitor.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a RAS-mutant cancer cell line) to approximately 80-90% confluency. Treat the cells with the desired concentrations of the pan-RAS inhibitor (e.g., this compound or ADT-007) or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either RAS or RAF overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both RAS and RAF to detect their co-precipitation. A decrease in the co-precipitated protein in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
Surface Plasmon Resonance (SPR) for In Vitro Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between two purified proteins in real-time.
Protocol:
-
Chip Preparation: Covalently immobilize purified recombinant RAS protein (the "ligand") onto a sensor chip surface.
-
Analyte Preparation: Prepare a series of concentrations of purified recombinant RAF protein (the "analyte") in a suitable running buffer. Also, prepare solutions of the pan-RAS inhibitor at various concentrations.
-
Binding Measurement:
-
To measure the direct RAS-RAF interaction, inject the different concentrations of RAF over the RAS-coated sensor chip and a reference flow cell. The change in the refractive index, measured in response units (RU), is proportional to the mass of RAF binding to RAS.
-
To measure inhibition, pre-incubate a fixed concentration of RAF with varying concentrations of the pan-RAS inhibitor before injecting the mixture over the RAS-coated chip.
-
-
Data Analysis: Fit the binding data (sensorgrams) to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A decrease in the binding response or a change in the kinetic parameters in the presence of the inhibitor indicates its effect on the interaction.
Bioluminescence Resonance Energy Transfer (BRET) for In-Cell Interaction
BRET is a powerful technique to study protein-protein interactions in living cells.
Protocol:
-
Construct Preparation: Create expression vectors where one protein of interest (e.g., RAS) is fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and the other (e.g., RAF) is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Co-transfect mammalian cells with the donor and acceptor fusion constructs.
-
Inhibitor Treatment: Treat the transfected cells with the pan-RAS inhibitor or vehicle control.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine). If the donor and acceptor proteins are in close proximity (<10 nm), energy from the bioluminescent reaction will be transferred to the acceptor, causing it to fluoresce.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor. A decrease in the BRET ratio in inhibitor-treated cells indicates a disruption of the protein-protein interaction.
Conclusion
Pan-RAS inhibitors that disrupt the crucial RAS-RAF interaction represent a promising therapeutic strategy for a wide range of RAS-driven cancers. The distinct mechanisms of this compound and ADT-007 highlight the innovative approaches being employed to target this historically "undruggable" oncoprotein. This compound's molecular glue mechanism creates a novel protein-protein interaction to sterically block RAF binding, while ADT-007 prevents RAS activation altogether by binding to its nucleotide-free state. The continued development and characterization of these and other pan-RAS inhibitors, utilizing the experimental techniques outlined in this guide, will be critical in advancing the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. emolecules.com [emolecules.com]
- 3. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2024067857A1 - Macrocyclic derivative and use thereof - Google Patents [patents.google.com]
- 7. Ras (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Investigating RAS Biology: A Technical Guide to the Pan-RAS Inhibitor Pan-RAS-IN-2
For Research, Scientific, and Drug Development Professionals
Executive Summary
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cell growth and proliferation, and their mutation is a driving event in approximately 30% of all human cancers. For decades, RAS was considered "undruggable" due to its challenging molecular surface. The recent emergence of novel therapeutic modalities has shattered this paradigm. This technical guide focuses on Pan-RAS-IN-2, a pan-RAS inhibitor operating through a sophisticated "molecular glue" mechanism.
This compound induces the formation of a stable ternary complex between the active, GTP-bound form of RAS (RAS-ON) and the abundant intracellular chaperone protein, Cyclophilin A (CYPA). This novel complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting the MAPK and other pro-proliferative signaling pathways. This guide provides an in-depth overview of its mechanism, quantitative data from analogous compounds, and detailed experimental protocols for researchers investigating RAS biology.
Disclaimer: this compound (also known as compound 6A) is a recently disclosed molecule, and detailed data from peer-reviewed publications are not yet publicly available. The primary source of information is a patent application (WO2024067857A1)[1][2]. To provide a comprehensive technical overview, this guide includes representative quantitative data from highly analogous, publicly characterized pan-RAS(ON)-CYPA molecular glues, such as RMC-6236 and GFH276. This information is intended to illustrate the expected performance and the experimental framework for evaluating this class of inhibitors.
Mechanism of Action: A Molecular Glue Approach
Unlike traditional inhibitors that bind to functional pockets on a single protein, this compound acts as a molecular glue. It possesses two key binding moieties: one end engages Cyclophilin A (CYPA), and the other interacts with the Switch II region of RAS-GTP. This binding is cooperative, meaning the full, high-affinity interaction only occurs when all three components—this compound, CYPA, and RAS-ON—assemble into a ternary complex. The resulting RAS/Inhibitor/CYPA complex physically obstructs the effector-binding domain of RAS, preventing the recruitment and activation of downstream signaling proteins like RAF, thus shutting down the oncogenic cascade.[3]
Signaling Pathway Diagram
Quantitative Data (Based on Analogous Compounds)
The following tables summarize the biochemical and cellular activities of well-characterized pan-RAS(ON)-CYPA molecular glues, which are expected to be representative of this compound's performance.
Table 1: Biochemical Activity of Pan-RAS(ON)-CYPA Inhibitors
| Target Interaction | Assay Type | Compound | EC₅₀ / Kᴅ | Reference |
| RAS(ON) - RAF1 RBD Binding | TR-FRET | RMC-6236 | KRASG12D: 2 nM | [4] |
| KRASG12V: 3 nM | [4] | |||
| KRASWT: 4 nM | [4] | |||
| NRASWT: 3 nM | [4] | |||
| HRASWT: 2 nM | [4] | |||
| Compound - CYPA Binding | SPR | RMC-6236 | 55.3 nM (Kᴅ) | [4] |
| (Compound :: CYPA) - RAS Binding | SPR | RMC-6236 | KRASG12V: 131 nM (Kᴅ) | [4] |
| KRASG12D: 364 nM (Kᴅ) | [4] | |||
| KRASWT: 154 nM (Kᴅ) | [4] |
Table 2: Cellular Activity of Pan-RAS(ON)-CYPA Inhibitors
| Cell Line | Cancer Type | RAS Mutation | Assay Type | Compound | IC₅₀ | Reference |
| H358 | NSCLC | KRASG12C | p-ERK Inhibition | GFH276 | < 1 nM | [5] |
| MIA PaCa-2 | Pancreatic | KRASG12C | Cell Viability | GFH276 | 0.07 nM | [5] |
| HPAC | Pancreatic | KRASG12D | p-ERK Inhibition | GFH276 | < 1 nM | [5] |
| AsPC-1 | Pancreatic | KRASG12D | Cell Viability | GFH276 | 0.3 nM | [5] |
| SW 1990 | Pancreatic | KRASG12V | p-ERK Inhibition | GFH276 | < 1 nM | [5] |
| HCT-116 | Colorectal | KRASG13D | Cell Viability | GFH276 | 1.8 nM | [5] |
| NCI-H1792 | NSCLC | NRASQ61K | Cell Viability | RMC-6236 | 0.3 nM | [4] |
| HT-29 | Colorectal | BRAFV600E | Cell Viability | GFH276 | > 1000 nM | [5] |
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize this compound and similar compounds.
Protocol 1: Biochemical RAS-RAF Effector Binding Assay (TR-FRET)
This assay quantitatively measures the ability of an inhibitor to disrupt the interaction between active RAS and the RAS Binding Domain (RBD) of RAF1 in a biochemical format.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20, 1 mM DTT.
-
RAS Loading: Recombinant, purified His-tagged RAS protein (e.g., KRAS G12D) is loaded with the non-hydrolyzable GTP analog, GTPγS, by incubation with 10 mM EDTA and a 20-fold molar excess of GTPγS for 1 hour at 30°C. The reaction is stopped by adding 20 mM MgCl₂.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of this compound dilution.
-
Add 5 µL of recombinant human CYPA protein to a final concentration of ~500 nM (or empirically determined optimal concentration).
-
Add 5 µL of a pre-mixed solution containing GTPγS-loaded His-RAS and an acceptor fluorophore-conjugated anti-His antibody (e.g., FITC).
-
Add 5 µL of a pre-mixed solution containing GST-tagged RAF-RBD and a donor fluorophore-conjugated anti-GST antibody (e.g., Terbium chelate).
-
Final concentrations should be in the low nanomolar range for the proteins, optimized for a robust assay window.
-
-
Incubation and Plate Reading:
-
Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader. The ratio of the acceptor to donor emission is calculated.
-
-
Data Analysis:
-
The TR-FRET ratio is plotted against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, representing the concentration of inhibitor required to disrupt 50% of the RAS-RAF interaction.
-
Protocol 2: Cellular Phospho-ERK (p-ERK) Inhibition Assay
This Western blot-based assay measures the inhibition of a key downstream node in the MAPK pathway, providing a direct readout of RAS pathway inhibition in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Seed RAS-mutant cancer cells (e.g., MIA PaCa-2, KRAS G12C) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours by replacing the growth medium with a serum-free medium.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 2-4 hours.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against inhibitor concentration to determine the IC₅₀.
-
Protocol 3: 3D Spheroid Cell Viability Assay
This assay assesses the anti-proliferative effect of the inhibitor in a more physiologically relevant 3D cell culture model.
Workflow Diagram:
Methodology:
-
Spheroid Formation:
-
Seed RAS-mutant cancer cells (e.g., HCT-116, KRAS G13D) at a density of 500-2000 cells per well in a 96-well ultra-low attachment, round-bottom plate.
-
Centrifuge the plate briefly to collect cells at the bottom of the wells.
-
Incubate for 3-4 days to allow for the formation of tight, uniform spheroids.
-
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution of this compound in the appropriate culture medium.
-
Carefully add a volume of the 2X compound dilution equal to the volume already in the well (e.g., add 100 µL to 100 µL) to achieve the final desired concentrations.
-
Incubate the spheroids with the compound for 72 to 120 hours.
-
-
Viability Measurement (using CellTiter-Glo® 3D):
-
Equilibrate the plate containing the spheroids and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in each well.
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (media only wells).
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the percent viability against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
This compound represents a cutting-edge approach to targeting the historically challenging RAS oncoproteins. By acting as a molecular glue to induce a novel protein-protein interaction between RAS-GTP and CYPA, it effectively inactivates oncogenic signaling. This mechanism provides a promising strategy for inhibiting a broad range of RAS mutations across different isoforms. The experimental protocols and representative data outlined in this guide provide a robust framework for researchers to investigate the biology of this compound and further explore the therapeutic potential of this exciting new class of pan-RAS inhibitors.
References
- 1. Search for patents | USPTO [uspto.gov]
- 2. Emerging platforms for high-throughput enzymatic bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eliminating oncogenic RAS: back to the future at the drawing board - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Progress in the use of biological assays during the development of biotechnology products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Pan-RAS-IN-2: A Tool for Interrogating KRAS Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases, particularly KRAS, are among the most prevalent drivers of human cancers, including pancreatic, colorectal, and lung adenocarcinoma. For decades, RAS proteins were considered "undruggable" due to their picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors. The landscape of RAS-targeted therapies is rapidly evolving with the advent of inhibitors that exploit novel binding pockets and mechanisms of action. Among these, pan-RAS inhibitors, which target multiple RAS isoforms, hold promise for overcoming the therapeutic limitations of mutant-specific inhibitors, such as resistance driven by isoform switching or the activation of wild-type RAS.
This technical guide focuses on Pan-RAS-IN-2 and related pan-RAS inhibitors, with a significant emphasis on the well-characterized compound ADT-007, which serves as a prime exemplar of this class. We provide an in-depth overview of its mechanism of action, quantitative data on its cellular activity, detailed experimental protocols for its characterization, and visualizations of the pertinent biological pathways and experimental workflows.
Mechanism of Action
This compound and similar compounds, like ADT-007, exhibit a unique mechanism of action by binding to RAS in its nucleotide-free state. This interaction prevents the loading of GTP, thereby locking RAS in an inactive conformation and inhibiting its downstream signaling cascades.[1][2] This mechanism is distinct from that of covalent KRAS G12C inhibitors, which bind to the mutant cysteine residue. By targeting a common intermediate in the nucleotide exchange cycle, these pan-RAS inhibitors can effectively block the function of various RAS isoforms and mutants.
The inhibition of GTP binding prevents the interaction of RAS with its downstream effectors, most notably RAF kinases (RAF1, BRAF, ARAF) and phosphoinositide 3-kinase (PI3K).[1][2] This leads to the suppression of two major oncogenic signaling pathways: the MAPK/ERK pathway and the PI3K/AKT pathway. The ultimate cellular consequences of this inhibition include cell cycle arrest and apoptosis in RAS-dependent cancer cells.[3][4]
Quantitative Data: In Vitro Efficacy
The potency of pan-RAS inhibitors has been evaluated across a panel of human cancer cell lines harboring various KRAS mutations. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition are summarized in the table below.
| Cell Line | Cancer Type | KRAS Mutation | This compound (ADT-007) IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | G13D | 5 | [4][5] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 2 | [4][5] |
| AsPC-1 | Pancreatic Cancer | G12D | Potently inhibits | [5] |
| HPAF-II | Pancreatic Cancer | G12D | Potently inhibits | [5] |
| PL45 | Pancreatic Cancer | G12D | Potently inhibits | [5] |
| SW1990 | Pancreatic Cancer | G12V | Potently inhibits | [5] |
| HT-29 | Colorectal Cancer | Wild-Type (BRAF V600E) | 493 | [5] |
| BxPC-3 | Pancreatic Cancer | Wild-Type | ~1200x less sensitive than MIA PaCa-2 | [1] |
Experimental Protocols
Cell Growth Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a pan-RAS inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Pan-RAS inhibitor (e.g., ADT-007)
-
DMSO (for compound dilution)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of the pan-RAS inhibitor in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate the plates for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percentage of cell viability versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
RAS Activation Assay (RAS-RBD Pulldown)
This protocol is used to measure the levels of active, GTP-bound RAS in cells treated with a pan-RAS inhibitor.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Pan-RAS inhibitor
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-Raf1-RBD (Ras Binding Domain) agarose (B213101) beads
-
Glutathione agarose resin
-
Anti-RAS antibody (pan-RAS or isoform-specific)
-
SDS-PAGE gels
-
PVDF membrane
-
Western blotting reagents and equipment
Procedure:
-
Plate cells and treat with the pan-RAS inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold Lysis/Binding/Wash Buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate equal amounts of protein lysate (e.g., 500 µg to 1 mg) with GST-Raf1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Binding/Wash Buffer.
-
Elute the bound proteins by boiling the beads in 2X SDS-PAGE sample buffer for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a western blot using an anti-RAS antibody to detect the levels of active (pulled-down) RAS.
-
Analyze total RAS levels in the input lysates as a loading control.
Western Blotting for MAPK Pathway Inhibition
This protocol assesses the effect of the pan-RAS inhibitor on the phosphorylation of downstream effectors like ERK.
Materials:
-
Cell lysates from inhibitor-treated cells (as prepared in the RAS activation assay)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membrane
-
Western blotting reagents and equipment
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from cells treated with the pan-RAS inhibitor.
-
Determine protein concentration and normalize samples.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pERK, 1:1000 dilution) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control like GAPDH to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the RAS signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound.
Conclusion
This compound and related pan-RAS inhibitors represent a significant advancement in the quest to drug RAS-driven cancers. Their unique mechanism of action, broad activity against various RAS mutants, and promising preclinical efficacy make them valuable tools for cancer research and potential therapeutic candidates. This guide provides a foundational resource for scientists and researchers to design and execute experiments aimed at further elucidating the biology of KRAS mutant cancers and evaluating the therapeutic potential of this emerging class of inhibitors. The provided protocols and visualizations serve as a starting point for the rigorous investigation of pan-RAS inhibitors in the laboratory.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
The Role of Cyclophilin A in the Activity of Pan-RAS Molecular Glues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RAS proteins, pivotal in cell signaling, are frequently mutated in various cancers, rendering them constitutively active and driving tumor progression. For decades, the smooth surface of RAS proteins presented a formidable challenge for direct therapeutic targeting, earning them the label of "undruggable." A groundbreaking strategy has emerged with the development of "molecular glues," such as Pan-RAS-IN-2, that exploit the ubiquitous intracellular chaperone protein, cyclophilin A (CypA). These inhibitors function by inducing the formation of a stable ternary complex between CypA, the inhibitor itself, and the active, GTP-bound form of RAS. This tri-complex sterically hinders the interaction of RAS with its downstream effectors, effectively silencing oncogenic signaling. This technical guide provides an in-depth analysis of the mechanism of action, quantitative biophysical and cellular data, and detailed experimental protocols relevant to understanding the critical role of cyclophilin A in the activity of this novel class of Pan-RAS inhibitors.
Introduction: The Challenge of Targeting RAS
The RAS family of small GTPases (KRAS, NRAS, and HRAS) act as molecular switches in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[1][2] In their active, GTP-bound state, RAS proteins recruit and activate a host of downstream effector proteins, including RAF kinases, which initiate the mitogen-activated protein kinase (MAPK) cascade (RAS-RAF-MEK-ERK).[3] Oncogenic mutations in RAS, most commonly occurring at codons 12, 13, and 61, impair its intrinsic GTPase activity, locking it in a perpetual "ON" state and leading to uncontrolled cell growth.[2][4]
The Tri-Complex Mechanism of Action: Hijacking Cyclophilin A
Pan-RAS inhibitors like this compound, RMC-6236, and GFH547 represent a paradigm shift in targeting RAS.[5][6][7] Instead of directly binding to a pocket on RAS, these small molecules act as molecular scaffolds, creating a novel protein-protein interface between cyclophilin A and RAS(ON).[8][9][10]
The mechanism involves a two-step binding process:
-
Binary Complex Formation: The Pan-RAS inhibitor first binds to cyclophilin A, a highly abundant and conserved peptidyl-prolyl isomerase.[10][11] This interaction remodels the surface of CypA, creating a neomorphic interface.[8][9]
-
Ternary Complex Formation: The resulting binary complex (CypA:Inhibitor) possesses a high affinity and selectivity for the active, GTP-bound conformation of RAS.[10] This leads to the formation of a stable ternary complex (CypA:Inhibitor:RAS).[5]
This tri-complex sterically occludes the effector-binding domain of RAS, preventing its interaction with downstream signaling proteins like RAF.[8][12] This disruption of the RAS-RAF interaction is a key downstream consequence that leads to the inhibition of the MAPK pathway and subsequent anti-proliferative effects in RAS-driven cancer cells.[7][13]
Quantitative Data Presentation
The efficacy of this class of inhibitors is underpinned by their binding affinities and their ability to inhibit downstream signaling and cell proliferation. The following tables summarize key quantitative data for representative cyclophilin A-recruiting Pan-RAS inhibitors.
| Compound | Target | Assay | K D (nM) | Reference |
| RMC-6236 | CypA | SPR | 55.3 | [12] |
| RMC-4998 | CypA | SPR | 1090 | [14] |
| Voclosporin | CypA | Fluorescence | 15 | [15] |
| Cyclosporin A | CypA | Fluorescence | 13 | [15] |
| Compound:CypA Complex | Target | Assay | K D (nM) | Reference |
| RMC-6236:CypA | KRAS G12V | SPR | 131 | [12] |
| RMC-6236:CypA | KRAS G12D | SPR | 364 | [12] |
| RMC-6236:CypA | KRAS WT | SPR | 154 | [12] |
| RMC-7977:CypA | KRAS WT | Not Specified | 116 | [10] |
| RMC-7977:CypA | NRAS WT | Not Specified | 101 | [10] |
| RMC-7977:CypA | HRAS WT | Not Specified | 94.7 | [10] |
| Compound | Cell Lines | Assay | IC 50 (nM) | Reference |
| GFH547 | KRAS G12V & G12D mutant cells | p-ERK Inhibition | < 1 | [13] |
| GFH547 | 29 cancer cell lines with diverse RAS mutations | Cell Viability | 0.04 - 1.9 | [13] |
| RMC-4998 | KRAS G12C mutant cancer cells | p-ERK Inhibition | 1 - 10 | [8] |
| pan-KRAS-IN-2 | KRAS WT & various mutants | Not Specified | ≤ 10 | [16] |
Experimental Protocols
The characterization of cyclophilin A-dependent Pan-RAS inhibitors relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[9][11][17]
Objective: To determine the equilibrium dissociation constant (K D ) for the inhibitor binding to CypA (K D1 ) and the binary complex binding to RAS (K D2 ).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)[11]
-
Recombinant human cyclophilin A
-
Recombinant human RAS protein (specific mutant and nucleotide-bound state)
-
Pan-RAS inhibitor
-
Immobilization buffers (e.g., acetate (B1210297) pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
Protocol:
-
Ligand Immobilization:
-
Covalently immobilize recombinant CypA onto a sensor chip surface using amine coupling chemistry.[17] Alternatively, for tagged proteins, use an appropriate capture-based surface (e.g., NTA chip for His-tagged proteins).[11]
-
The second flow cell should be prepared as a reference by performing the activation and blocking steps without protein immobilization.
-
-
K D1 Determination (Inhibitor to CypA):
-
Prepare a serial dilution of the Pan-RAS inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the CypA-immobilized and reference flow cells.
-
Monitor the association and dissociation phases.
-
After each injection, regenerate the sensor surface with a pulse of regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k a , k d ) and calculate K D (k d /k a ).
-
-
K D2 Determination (Binary Complex to RAS):
-
For this, RAS is typically immobilized on the sensor chip.
-
Prepare a constant concentration of CypA and a serial dilution of the Pan-RAS inhibitor in the running buffer.
-
Inject these pre-formed binary complexes over the RAS-immobilized surface.
-
Alternatively, the inhibitor can be co-injected with CypA.
-
Analyze the data as described in step 2 to determine the affinity of the binary complex for RAS.
-
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay measures the phosphorylation status of ERK, a key downstream node in the MAPK pathway, to assess the cellular potency of the inhibitor.[8][18]
Objective: To determine the IC 50 value for the inhibition of ERK phosphorylation in RAS-mutant cancer cells.
Materials:
-
RAS-mutant cancer cell line (e.g., HCT116, MIA PaCa-2)
-
Cell culture reagents
-
Pan-RAS inhibitor
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Pan-RAS inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and resolve the lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Plot the normalized p-ERK levels against the inhibitor concentration and fit to a dose-response curve to determine the IC 50 value.
-
RAS-RAF Protein-Protein Interaction (PPI) Assay
This biochemical assay directly measures the ability of the tri-complex to disrupt the interaction between RAS and its effector, RAF.
Objective: To quantify the inhibition of the RAS-RAF interaction by the Pan-RAS inhibitor in the presence of CypA.
Materials:
-
Recombinant, purified RAS (GTP-loaded)
-
Recombinant, purified RAF-RBD (RAS Binding Domain)
-
Recombinant, purified CypA
-
Pan-RAS inhibitor
-
Assay buffer
Protocol (Example using HTRF):
-
Reagent Preparation:
-
Label RAS and RAF-RBD with appropriate HTRF donor and acceptor fluorophores (e.g., terbium cryptate and d2).
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of labeled RAS-GTP, labeled RAF-RBD, and CypA.
-
Add a serial dilution of the Pan-RAS inhibitor.
-
Incubate to allow the interaction and potential inhibition to reach equilibrium.
-
-
Detection and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.
-
Calculate the HTRF ratio, which is proportional to the extent of the RAS-RAF interaction.
-
Plot the HTRF ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC 50 value.
-
Signaling Pathway Visualization
The RAS signaling pathway is a cornerstone of cell regulation, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical RAS/MAPK pathway and the point of intervention for cyclophilin A-recruiting Pan-RAS inhibitors.
Conclusion
The recruitment of cyclophilin A by molecular glues like this compound represents a novel and powerful strategy to inhibit the historically intractable oncoprotein, RAS. By inducing a neomorphic protein-protein interaction, these compounds effectively sequester active RAS into a non-productive ternary complex, leading to the potent and selective inhibition of downstream oncogenic signaling. The continued development and characterization of this class of inhibitors, guided by the biophysical and cellular assays detailed in this guide, hold immense promise for the treatment of RAS-driven cancers.
References
- 1. discovery.csiro.au [discovery.csiro.au]
- 2. ascopubs.org [ascopubs.org]
- 3. RAS-RAF Pathway Assays [worldwide.promega.com]
- 4. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Results for "Protein-protein Interaction Assay" | Springer Nature Experiments [experiments.springernature.com]
The Structural Basis of Pan-RAS-IN-2 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that, when mutated, are implicated in a significant portion of human cancers. For decades, RAS proteins were considered "undruggable" due to their picomolar affinity for GTP and the lack of deep hydrophobic pockets for small molecule inhibitors. However, recent advances have led to the development of novel therapeutic strategies, including the emergence of pan-RAS inhibitors that can target multiple RAS isoforms and mutants.
This technical guide focuses on the structural basis of binding for Pan-RAS-IN-2, a novel pan-RAS inhibitor that functions as a molecular glue. This compound, also identified as compound 6A, operates through an innovative mechanism by inducing the formation of a ternary complex between cyclophilin A (CYPA) and the active, GTP-bound state of RAS (RAS-ON).[1][2][3] This induced proximity sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting oncogenic signaling.
This guide will provide a comprehensive overview of the binding mechanism, supported by quantitative data from related pan-RAS inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action: A Molecular Glue Approach
This compound exemplifies a sophisticated class of inhibitors known as molecular glues. Unlike traditional inhibitors that directly bind to and block the active site of a target protein, molecular glues induce or stabilize interactions between two proteins that would not normally associate with high affinity.
In the case of this compound, the mechanism involves the formation of a stable ternary complex with CYPA and RAS-GTP.[1][2][3] This novel protein-protein interaction effectively sequesters active RAS, preventing its engagement with downstream signaling partners and thereby abrogating the oncogenic signal. The formation of this ternary complex is the cornerstone of this compound's inhibitory activity.
A similar mechanism has been elucidated for other pan-RAS molecular glues, such as RMC-7977. Structural studies of the RMC-7977:CYPA:RAS ternary complex reveal that the inhibitor binds to a composite surface formed by both CYPA and RAS, creating a new interface that stabilizes the complex.[4][5][6]
Data Presentation: Quantitative Analysis of Pan-RAS Inhibition
While specific quantitative binding data for this compound is emerging from patent literature, a comprehensive dataset from peer-reviewed publications is not yet available. To provide a quantitative context for the efficacy of this class of inhibitors, the following tables summarize data for other well-characterized pan-RAS inhibitors, ADT-007 and BI-2865.
Table 1: In Vitro IC50 Values of Pan-RAS Inhibitor ADT-007 in Various Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | ADT-007 IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | KRAS G13D | 5 | [7] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 2 | [7][8] |
| AsPC-1 | Pancreatic Cancer | KRAS G12D | Low nM | [9] |
| PANC-1 | Pancreatic Cancer | KRAS G12D | Low nM | [9] |
| SW1990 | Pancreatic Cancer | KRAS G12V | Low nM | [9] |
| HT-29 | Colorectal Cancer | BRAF V600E (RAS WT) | 493 | [8] |
Table 2: Binding Affinities (KD) of Pan-RAS Inhibitor BI-2865 to Various RAS Isoforms
| RAS Isoform/Mutant | KD (nM) | Reference |
| Wild-Type KRAS | 6.9 | [7][10] |
| KRAS G12C | 4.5 | [7][10] |
| KRAS G12D | 32 | [7][10] |
| KRAS G12V | 26 | [7][10] |
| KRAS G13D | 4.3 | [7][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other pan-RAS molecular glues.
Ternary Complex Formation Assay (AlphaScreen)
This assay is designed to detect and quantify the formation of the this compound-mediated CYPA:RAS ternary complex in a high-throughput format.
Materials:
-
Recombinant His-tagged CYPA
-
Recombinant GST-tagged RAS (specific isoform and mutant)
-
This compound (or other molecular glue)
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA)
-
384-well ProxiPlate™
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add His-CYPA, GST-RAS, and the this compound dilution series.
-
Incubate at room temperature for 1 hour to allow for complex formation.
-
Add Glutathione Donor Beads and Nickel Chelate Acceptor Beads to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
RAS-RAF Interaction Assay (NanoBRET™)
This cellular assay measures the ability of this compound to disrupt the interaction between RAS and its effector, RAF, in living cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-RAS and HaloTag®-RAF-RBD (RAS Binding Domain)
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
96-well white-bottom cell culture plates
Protocol:
-
Co-transfect HEK293T cells with NanoLuc®-RAS and HaloTag®-RAF-RBD plasmids using FuGENE® HD.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for 2 hours.
-
Add the this compound dilutions to the cells and incubate for 2 hours.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Read the donor and acceptor emission signals on a BRET-capable plate reader.
GTP-RAS Pulldown Assay
This assay is used to determine the levels of active, GTP-bound RAS in cells following treatment with an inhibitor.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)
-
GST-RAF1-RBD beads
-
Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40)
-
2x SDS-PAGE Sample Buffer
-
Anti-pan-RAS antibody
Protocol:
-
Culture cells and treat with this compound for the desired time.
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Incubate the cell lysates with GST-RAF1-RBD beads at 4°C for 1 hour with rotation.
-
Wash the beads three times with ice-cold Wash Buffer.
-
Elute the bound proteins by adding 2x SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-pan-RAS antibody.
Visualizations
RAS Signaling Pathway and Inhibition by a Molecular Glue
Caption: RAS signaling pathway and its inhibition by a pan-RAS molecular glue.
Experimental Workflow for Ternary Complex Characterization
Caption: Experimental workflow for the characterization of a pan-RAS molecular glue.
Conclusion
This compound and similar pan-RAS molecular glues represent a paradigm shift in targeting the historically challenging RAS oncoproteins. By inducing a novel protein-protein interaction between CYPA and active RAS, these inhibitors effectively sequester RAS and prevent downstream oncogenic signaling. The structural and mechanistic insights gained from studying compounds like RMC-7977 provide a strong foundation for understanding the binding mode of this compound. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and development of this promising class of anti-cancer therapeutics. As more data on this compound becomes publicly available, the scientific community will be well-equipped to further elucidate its precise mechanism and clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RMC-7977, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS-IN-2 (ERAS-0015): A Technical Guide to a Novel Pan-RAS Molecular Glue for GTPase Inhibition
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Chemical Probe Pan-RAS-IN-2 (ERAS-0015)
Executive Summary
The RAS family of small GTPases (KRAS, NRAS, HRAS) represents one of the most frequently mutated oncogene families in human cancer. For decades, direct inhibition of RAS proteins was considered an insurmountable challenge. The landscape, however, is rapidly evolving with the advent of novel therapeutic modalities. This guide focuses on This compound , also known as ERAS-0015 , a next-generation, orally bioavailable, pan-RAS inhibitor with a distinct and powerful mechanism of action. Unlike inhibitors that target the inactive, GDP-bound state of a specific RAS mutant (e.g., KRAS G12C), this compound functions as a "molecular glue." It potently and selectively induces the formation of a stable ternary complex between the intracellular chaperone protein, Cyclophilin A (CYPA), and the active, GTP-bound (ON) state of RAS proteins. This novel complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting oncogenic signaling across all major RAS isoforms and a wide spectrum of mutations.
This document provides a comprehensive overview of the mechanism, preclinical data, and key experimental protocols relevant to the characterization of this compound and similar RAS-targeting molecular glues. It is important to note that this compound (ERAS-0015) is a clinical-stage compound, and much of the detailed data is emerging from corporate disclosures, patent filings, and conference presentations, with peer-reviewed publications anticipated in the future.
Mechanism of Action: The Molecular Glue Approach
This compound operates through a sophisticated molecular glue mechanism, which fundamentally differs from traditional competitive inhibitors. Instead of binding to a functional site on RAS alone, it creates a new protein-protein interface.
-
Binary Complex Formation: this compound first binds to the abundant, ubiquitously expressed chaperone protein, Cyclophilin A (CYPA).
-
Ternary Complex Formation: The resulting this compound–CYPA binary complex now possesses a composite surface that enables it to bind with high affinity to the active, GTP-bound conformation of RAS proteins (RAS-GTP).
-
Inhibition of Effector Binding: The formation of this stable, high-molecular-weight CYPA–this compound–RAS(ON) ternary complex sterically blocks the Switch I and II regions of RAS. These regions are critical for the binding of downstream effector proteins like RAF, PI3K, and RAL-GDS.
-
Pan-RAS Inhibition: This mechanism is effective against wild-type and a broad range of oncogenic mutants of KRAS, NRAS, and HRAS, as it targets the conserved GTP-bound conformation. This pan-activity is crucial for overcoming resistance mechanisms seen with mutant-selective inhibitors, where signaling can be reactivated through wild-type RAS isoforms.[1][2]
Figure 1: Mechanism of this compound as a molecular glue.
Quantitative Data and Preclinical Profile
As of late 2025, specific dissociation constants (Kd) and IC50 values for this compound (ERAS-0015) have been presented primarily in a comparative context against other pan-RAS molecular glues, such as RMC-6236. The available data highlight its potential best-in-class profile.[1][3][4]
Table 1: Comparative Binding and Potency of Pan-RAS Molecular Glues
| Parameter | This compound (ERAS-0015) | RMC-6236 (Comparator) | RMC-7977 (Tool Compound) | Source |
| Binding Affinity to CYPA | ~8–21x higher affinity | Baseline | Kd = 195 nM | [1][2] |
| Cellular Proliferation (IC50) | ~3–7x more potent | Baseline | EC50 = 2.20 nM (in certain models) | [3][5] |
| In Vivo Antitumor Activity | Comparable TGI at 1/8th–1/10th the dose | Baseline | N/A | [3] |
| Targeted RAS State | Active (GTP-bound) | Active (GTP-bound) | Active (GTP-bound) | [3][6] |
| RAS Isoform Coverage | Pan-RAS (KRAS, NRAS, HRAS) | Pan-RAS (KRAS, NRAS, HRAS) | Pan-RAS (KRAS, NRAS, HRAS) | [1][5] |
Table 2: Illustrative Biochemical Activity of a RAS Molecular Glue (RMC-6236)
Note: This data is for the comparator RMC-6236 and is provided to illustrate the expected profile for this class of inhibitors. Specific values for this compound are not yet publicly available.
| RAS Variant | Inhibition of RAS-RAF Binding (EC50, nM) |
|---|---|
| KRAS G12V | 0.3 |
| KRAS G12D | 0.4 |
| KRAS G12C | 1.1 |
| KRAS G13D | 0.8 |
| KRAS Q61H | 1.2 |
| NRAS Q61R | 0.9 |
| HRAS G12V | 1.0 |
| KRAS WT | 1.1 |
Source: Data derived from figures in Cancer Discovery publications on RMC-6236.[6]
Key Experimental Protocols
Characterizing a pan-RAS molecular glue like this compound requires a suite of biochemical and cell-based assays to confirm its mechanism of action, potency, and selectivity. Below are detailed, representative protocols for these essential experiments.
Protocol: Ternary Complex Formation Assay (NanoBRET™)
This assay is critical to confirm that the compound induces the proximity of CYPA and RAS in live cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) system is ideally suited for this.
Principle: A NanoLuc® luciferase-tagged CYPA (donor) and a HaloTag®-tagged RAS (acceptor) are co-expressed in cells. If this compound brings them into close proximity (<10 nm), energy transfer occurs from the donor to a fluorescent ligand on the acceptor, generating a BRET signal.
Methodology:
-
Vector Construction: Clone human CYPA into a NanoLuc® fusion vector and the desired RAS isoform (e.g., KRAS G12D) into a HaloTag® fusion vector.
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well, white, clear-bottom plate at a density of 2 x 10⁴ cells per well.
-
24 hours later, co-transfect cells with the CYPA-NanoLuc® and RAS-HaloTag® plasmids using a suitable transfection reagent.
-
-
Compound Treatment and Labeling:
-
48 hours post-transfection, remove the culture medium.
-
Add Opti-MEM™ I Reduced Serum Medium containing the HaloTag® NanoBRET™ 618 Ligand (final concentration 100 nM).
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.
-
Incubate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Lysis and Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in the provided buffer.
-
Add the substrate solution to each well.
-
Read luminescence on a plate reader equipped with two filters: one for donor emission (~460 nm) and one for acceptor emission (>600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Subtract the background BRET ratio (from cells with donor only) to get the corrected BRET ratio.
-
Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the EC50 for complex formation.
-
Figure 2: Experimental workflow for the NanoBRET ternary complex assay.
Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures the antiproliferative effect of the compound on various cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. The amount of luminescence is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., NCI-H358 for KRAS G12C, HPAC for KRAS G12D) into opaque-walled 96-well plates at a predetermined optimal density (e.g., 1,000–5,000 cells/well).
-
Include wells with medium only for background measurement.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 nM to 10 µM).
-
Add the compound dilutions to the appropriate wells. Include DMSO vehicle controls.
-
Incubate the plates for a specified period (e.g., 72 or 120 hours) at 37°C in a CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the culture medium volume in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.[3]
-
Protocol: Downstream Signaling Inhibition Assay (Western Blot)
This assay verifies that the inhibition of RAS activity translates to reduced signaling through the MAPK and PI3K pathways.
Principle: Western blotting is used to detect the phosphorylation status of key downstream kinases, such as ERK and AKT. A reduction in the phosphorylated form of these proteins indicates pathway inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Capan-2 for KRAS G12V) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for a defined period (e.g., 4 or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal to assess the degree of inhibition.
-
Figure 3: RAS signaling pathways and the point of inhibition by this compound.
Conclusion and Future Directions
This compound (ERAS-0015) represents a significant advancement in the field of RAS-targeted therapies. Its novel molecular glue mechanism, which stabilizes a ternary complex with CYPA and active RAS, provides a powerful strategy for achieving potent, durable, and broad inhibition of the RAS pathway. Preclinical data suggest a best-in-class profile with superior potency and in vivo activity compared to other molecules in its class.[1][3]
As this compound progresses through clinical trials, the scientific community awaits the publication of detailed data that will fully elucidate its pharmacological profile, safety, and efficacy. The protocols and principles outlined in this guide provide a robust framework for understanding and evaluating this promising new class of pan-RAS inhibitors, which holds the potential to change the treatment paradigm for a wide range of RAS-driven cancers.
References
- 1. Erasca Announces Issuance of a U.S. Patent Covering Pan-RAS Molecular Glue ERAS-0015 | INN [investingnews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Erasca Announces IND Clearance for Potential First-in-Class and Best-in-Class Pan-KRAS Inhibitor ERAS-4001 – Erasca [investors.erasca.com]
- 5. RMC-7977, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Selectivity of Pan-RAS Molecular Glues: A Focus on RMC-6236 (Daraxonrasib)
Disclaimer: Detailed, peer-reviewed scientific literature on "Pan-RAS-IN-2" is not publicly available at this time. The information presented herein is based on extensive data available for RMC-6236 (Daraxonrasib) , a well-characterized clinical-stage pan-RAS inhibitor that operates through an identical mechanism of action. RMC-6236 serves as a representative example of a "molecular glue" that forms a ternary complex with Cyclophilin A (CYPA) and the active form of RAS.
Executive Summary
RAS proteins (KRAS, HRAS, NRAS) are critical signaling nodes that, when mutated, are drivers of a significant fraction of human cancers. For decades, they were considered "undruggable." A breakthrough in this area has been the development of "molecular glues," a novel class of inhibitors that do not bind to RAS proteins alone. Instead, they first engage an abundant intracellular chaperone protein, Cyclophilin A (CYPA), creating a new binding surface. This binary complex then selectively recognizes and binds to the active, GTP-bound conformation of RAS (RAS(ON)), forming a stable ternary complex (CYPA:Inhibitor:RAS(ON)). This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF and PI3K, thereby inhibiting oncogenic signaling.
RMC-6236 (Daraxonrasib) is a potent, oral, non-covalent pan-RAS inhibitor that exemplifies this mechanism. It demonstrates broad activity against multiple RAS isoforms and common oncogenic mutants (G12, G13, Q61).[1][2] This guide details the selectivity, mechanism of action, and key experimental methodologies used to characterize RMC-6236, providing a technical blueprint for understanding this innovative therapeutic strategy.
Mechanism of Action
The core of RMC-6236's activity is its function as a molecular glue.[3][4] Unlike inhibitors that target inactive RAS (RAS(OFF)), RMC-6236 targets the active RAS(ON) state, which is the conformation that drives cancer cell proliferation.[3][5]
The mechanism proceeds in two key steps:
-
Binary Complex Formation: RMC-6236 first binds to the ubiquitous cellular chaperone, Cyclophilin A (CYPA). This interaction remodels the surface of CYPA.
-
Ternary Complex Formation: The newly formed CYPA:RMC-6236 binary complex presents a neomorphic interface that has high affinity for the Switch I and II regions of active, GTP-bound RAS. This engagement forms a stable, inhibitory CYPA:RMC-6236:RAS(ON) tri-complex.
This tri-complex effectively sequesters RAS(ON), physically blocking its ability to engage with downstream effector proteins and shutting down pro-survival signaling pathways.[6]
Quantitative Selectivity and Potency Data
The selectivity of RMC-6236 is defined by its binding affinity for CYPA, the affinity of the resulting binary complex for various RAS isoforms, and its ultimate functional impact on signaling and cell viability.
Table 1: Binding Affinity and Biochemical Potency
This table summarizes the binding affinities (KD) for the formation of the binary and ternary complexes, and the half-maximal effective concentration (EC50) for the inhibition of RAS-RAF interaction.
| Parameter | Target/Variant | Value (nM) | Assay Method |
| KD1 (Inhibitor to CYPA) | Cyclophilin A | 55.3 | SPR |
| KD2 (Binary Complex to RAS(ON)) | KRASG12V | 131 | SPR |
| KRASG12D | 364 | SPR | |
| KRASWT | 154 | SPR | |
| EC50 (RAS-RAF Binding Inhibition) | KRASG12C | 35 | TR-FRET |
| KRASG12D | 229 | TR-FRET | |
| KRASG12V | 48 | TR-FRET | |
| KRASWT | 92 | TR-FRET | |
| NRASWT | 28-220 (range) | TR-FRET | |
| HRASWT | 28-220 (range) | TR-FRET | |
| Data compiled from references[6][7][8]. |
Table 2: Cellular Activity
This table presents the half-maximal effective concentration (EC50) for the inhibition of cell proliferation in various human cancer cell lines with different RAS mutations.
| Cell Line | Cancer Type | RAS Mutation | EC50 (nM) |
| HPAC | Pancreatic (PDAC) | KRASG12D | 1.2 |
| Capan-2 | Pancreatic (PDAC) | KRASG12V | 1.4 |
| Capan-1 | Pancreatic (PDAC) | KRASG12V | 1,143 |
| H358 | Lung (NSCLC) | KRASG12C | 1,530 |
| AsPC-1 | Pancreatic (PDAC) | KRASG12D | 4,410 |
| SUIT2 | Pancreatic (PDAC) | KRASG12D | 2.02 |
| H1975 | Lung (NSCLC) | KRASWT, EGFRmut | > 10,000 |
| Data compiled from references[6][7][9]. Note the variability in reported EC50 values, which can be influenced by specific assay conditions and cell line characteristics. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the selectivity data. Below are protocols for the key assays used in the characterization of RMC-6236.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the binding kinetics and affinity of molecules in real-time.
-
Objective: To determine the KD of RMC-6236 for CYPA (KD1) and the KD of the CYPA:RMC-6236 complex for various RAS isoforms (KD2).
-
Instrumentation: Biacore 8K instrument.
-
Protocol for KD1 (RMC-6236 to CYPA):
-
Immobilize AviTag-CYPA on a streptavidin-coated sensor chip.
-
Prepare a series of RMC-6236 concentrations in an appropriate assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20, 2% DMSO).
-
Flow the different concentrations of RMC-6236 over the sensor chip.
-
Measure the change in response units to monitor binding.
-
Fit the resulting sensorgrams using a steady-state affinity or 1:1 kinetic binding model to calculate the KD1.[6][8]
-
-
Protocol for KD2 (Binary Complex to RAS):
-
Immobilize AviTag-RAS (specific isoform, e.g., KRASG12V [1-169]) on a streptavidin sensor chip.
-
Prepare a series of RMC-6236 concentrations in assay buffer that is supplemented with a constant, saturating concentration of CYPA (e.g., 25 µM) to pre-form the binary complex.
-
Flow the solutions containing the pre-formed binary complex over the RAS-coated chip.
-
Measure the binding response.
-
Fit the data using a steady-state affinity or 1:1 kinetic model to determine the KD2.[6][8]
-
Cellular pERK Inhibition Assay (AlphaLISA / MSD)
This immunoassay quantifies the phosphorylation of ERK, a key downstream node in the RAS signaling pathway.
-
Objective: To determine the potency of RMC-6236 in inhibiting RAS pathway signaling within a cellular context.
-
Materials: AlphaLISA SureFire Ultra pERK1/2 Assay kit or MSD Phospho/Total ERK1/2 Kit.
-
Protocol:
-
Seed cancer cells (e.g., HPAC, Capan-2) in 96-well or 384-well plates and incubate overnight.
-
Treat cells with a serial dilution of RMC-6236 or DMSO vehicle control for a specified time (e.g., 2-48 hours).
-
Lyse the cells according to the manufacturer's protocol.
-
Transfer lysates to the assay plate.
-
Add acceptor beads and donor beads (AlphaLISA) or detection antibodies (MSD) as per the kit instructions.
-
Incubate to allow for antibody binding to phosphorylated and total ERK.
-
Read the signal on a compatible plate reader (e.g., PerkinElmer Envision for AlphaLISA, Meso QuickPlex for MSD).
-
Normalize the pERK signal to total ERK or a housekeeping protein.
-
Plot the normalized data as a function of inhibitor concentration and fit to a four-parameter sigmoidal curve to determine the EC50.[6][8]
-
Cell Viability / Proliferation Assay (CellTiter-Glo)
This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.
-
Objective: To assess the effect of RMC-6236 on the growth and proliferation of cancer cell lines.
-
Materials: CellTiter-Glo 2.0 Reagent.
-
Protocol:
-
Seed cancer cells in 96-well or 384-well plates at a predetermined density.
-
After allowing cells to adhere overnight, treat with a serial dilution of RMC-6236.
-
Incubate for a period appropriate for the cell line's doubling time (e.g., 72-120 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Normalize the luminescence signal of treated wells to the DMSO vehicle control wells.
-
Plot the normalized data to determine the EC50 for growth inhibition.[7][8]
-
Signaling Pathway Inhibition
RMC-6236, by sequestering RAS(ON), effectively shuts down multiple downstream oncogenic pathways. The primary pathways affected are the MAPK (RAF-MEK-ERK) cascade, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which governs cell growth, survival, and metabolism.
Conclusion
The development of pan-RAS molecular glues like RMC-6236 represents a paradigm shift in targeting RAS-driven cancers. By co-opting a cellular chaperone to create a novel binding surface for active RAS, these inhibitors overcome the historical challenges of directly drugging these oncoproteins. The selectivity of RMC-6236 is multi-faceted, defined by its high affinity for CYPA and the subsequent, selective recognition of the active RAS(ON) conformation across multiple isoforms and mutational hotspots. This mechanism leads to potent and broad inhibition of downstream signaling and cancer cell proliferation. The detailed experimental protocols provided herein offer a framework for the continued evaluation and development of this promising class of therapeutics.
References
- 1. Revolution Medicines presented encouraging clinical activity and safety data derived from the Phase I/IB trial of RMC-6236 [delveinsight.com]
- 2. RMC-6236 by Revolution Medicines for Metastatic Colorectal Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 4. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biofargo.com [biofargo.com]
Methodological & Application
Application Notes and Protocols for Pan-RAS-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that function as critical molecular switches in signaling pathways regulating cell proliferation, survival, and differentiation.[1] Activating mutations in RAS genes are among the most common oncogenic drivers in human cancers, making them a key target for therapeutic intervention.[1][2] Pan-RAS inhibitors are designed to target multiple RAS isoforms and mutants, offering a broader therapeutic window compared to allele-specific inhibitors.[2][3]
Pan-RAS-IN-2 (also known as compound 6A or ERAS-0015) is a novel pan-RAS inhibitor with a unique mechanism of action. It functions as a "molecular glue," inducing the formation of a ternary complex between cyclophilin A (CYPA) and the active, GTP-bound (ON) state of RAS proteins.[3][4][5] This ternary complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby blocking oncogenic signaling.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its anti-proliferative activity and effects on downstream signaling pathways.
Mechanism of Action: this compound as a Molecular Glue
This compound exemplifies a sophisticated strategy for inhibiting challenging "undruggable" targets like RAS. Instead of directly binding to an active site, it remodels the surface of a cellular chaperone, Cyclophilin A (CYPA), creating a new interface for selective binding to active RAS.[6] This induced proximity results in a stable ternary complex that effectively sequesters RAS from its downstream signaling partners.[6][7]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from other well-characterized pan-RAS inhibitors, such as ADT-007. This data can serve as a valuable reference for designing experiments with this compound.
Table 1: Representative Anti-proliferative Activity of a Pan-RAS Inhibitor (ADT-007) in Various Cancer Cell Lines. [8][9]
| Cell Line | Cancer Type | RAS Mutation | IC50 (nM) |
| MIA PaCa-2 | Pancreatic | KRAS G12C | ~2 |
| HCT-116 | Colon | KRAS G13D | 4.7 |
| OVCAR8 | Ovarian | KRAS P121H | 5.8 |
| HS578 | Breast | HRAS G12D | 3.9 |
| SKMEL2 | Skin | NRAS Q61K | 2.1 |
| H1299 | Lung | NRAS Q61K | 2.4 |
| BxPC-3 | Pancreatic | RAS WT | >10,000 |
| HT-29 | Colon | RAS WT | 512 |
Table 2: Materials Required for Cell Culture Experiments.
| Material | Supplier/Example | Purpose |
| This compound | MedchemExpress | Test compound |
| DMSO | Sigma-Aldrich | Solvent for stock solution |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic to prevent contamination |
| 96-well plates (clear and opaque) | Corning | Cell seeding for assays |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | To measure cell viability |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | Protein extraction for Western blot |
| Protease and Phosphatase Inhibitor Cocktail | Roche | Prevent protein degradation |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Protein quantification |
| Primary Antibodies (p-ERK, total ERK, RAS, GAPDH) | Cell Signaling Technology | Detection of specific proteins in Western blot |
| HRP-conjugated Secondary Antibodies | Cell Signaling Technology | Detection of primary antibodies |
| ECL Western Blotting Substrate | Bio-Rad | Chemiluminescent detection |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cell culture.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4][5]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. A common concentration range to test is 0.01 nM to 10 µM.[1] Include a DMSO vehicle control in all experiments.[1]
Cell Proliferation/Viability Assay (e.g., CellTiter-Glo®)
This assay determines the dose-dependent effect of this compound on the viability of cancer cells.[2]
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[1] Incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.[1]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Assay: After the incubation period, equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions (typically equal to the volume of cell culture medium in the well).
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (medium only). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the RAS signaling pathway, such as ERK.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[1] Incubate the membrane with primary antibodies (e.g., anti-p-ERK and anti-total ERK) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1] After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal. Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the extent of inhibition.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low/No Cell Viability Inhibition | Incorrect concentration range. | Test a broader range of concentrations. |
| Cell line is resistant to the inhibitor. | Use a cell line with a known RAS mutation and dependence. | |
| Compound instability. | Prepare fresh dilutions for each experiment. | |
| High Variability in Viability Assay | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS. | |
| Weak/No Signal in Western Blot | Insufficient protein loading. | Ensure accurate protein quantification and load adequate amounts. |
| Ineffective antibody. | Use a validated antibody at the recommended dilution. | |
| Low protein expression. | Use a positive control cell line known to express the target protein. |
Conclusion
This compound represents a promising therapeutic strategy for RAS-driven cancers through its unique molecular glue mechanism. The protocols outlined in these application notes provide a framework for researchers to investigate its efficacy in relevant cell culture models. Careful experimental design, including the use of appropriate controls and a range of inhibitor concentrations, is crucial for obtaining reliable and reproducible data. While specific quantitative data for this compound is still emerging, the provided information on other pan-RAS inhibitors serves as a useful guide for initiating these studies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pan-RAS-IN-2 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins are critical signaling nodes that, when mutated, are implicated in a significant percentage of human cancers. The development of direct RAS inhibitors has been a long-standing challenge in oncology. Pan-RAS inhibitors, which target multiple RAS isoforms, offer a promising therapeutic strategy to overcome the heterogeneity of RAS mutations. This document provides detailed application notes and protocols for the in vivo administration of a pan-RAS inhibitor, referred to here as Pan-RAS-IN-2 (based on the properties of ADT-007), in mouse xenograft models. These guidelines are intended to assist researchers in designing and executing preclinical studies to evaluate the efficacy of similar pan-RAS inhibitors.
The pan-RAS inhibitor ADT-007 has been shown to potently inhibit the growth of cancer cells with mutant or activated RAS, irrespective of the specific RAS mutation or isozyme.[1][2][3] It functions by binding to nucleotide-free RAS, thereby blocking GTP activation and subsequent downstream signaling through the MAPK/AKT pathways, ultimately leading to mitotic arrest and apoptosis.[4][5] Preclinical studies have demonstrated its robust anti-tumor activity in both syngeneic immunocompetent and xenogeneic immune-deficient mouse models of colorectal and pancreatic cancers.[1][2][3][6]
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by disrupting the RAS signaling cascade. The diagram below illustrates the targeted pathway.
Caption: this compound inhibits the loading of GTP onto RAS, blocking its activation and downstream signaling.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound (ADT-007) in various cancer models.
Table 1: In Vitro IC50 Values of this compound (ADT-007)
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |
| HCT-116 | Colorectal Cancer | G13D | 5[4][7] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 2[4][7] |
| HT-29 | Colorectal Cancer | Wild-Type | 493[7] |
Table 2: In Vivo Efficacy of this compound (ADT-007) in Mouse Xenograft Models
| Cancer Model | Mouse Strain | Treatment | Outcome |
| KRASG12V PDX (Gall Bladder) | NSG | 5 mg/kg, peritumoral, twice daily | Tumor growth arrest[8][9] |
| Mucinous PDX (Colorectal) | Nude | 2.5 mg/kg, i.p., twice daily | Tumor growth inhibition[9] |
| CT26 (Colorectal) | BALB/c | 10 mg/kg, intratumoral, once daily | Strong tumor growth inhibition[7][9] |
| 2838c3 (Pancreatic) | C57BL/6 | 5 mg/kg, peritumoral, twice daily | Tumor growth inhibition[9] |
| 7160c2 (Pancreatic) | C57BL/6 | 5 mg/kg, peritumoral, twice daily | Tumor growth inhibition[9] |
| 5363 (Pancreatic) | C57BL/6 | 5 mg/kg, peritumoral, twice daily | Tumor growth inhibition[9] |
Experimental Protocols
This compound (ADT-007) Formulation for In Vivo Administration
Materials:
-
This compound (ADT-007) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing solution.
-
For administration, prepare a fresh formulation on each dosing day.
-
A recommended vehicle composition is a mixture of DMSO, Tween-80, and saline. A common ratio is 5-10% DMSO, 5-10% Tween-80, and 80-90% saline.
-
To prepare the dosing solution, first add the required volume of the this compound stock solution to a sterile tube.
-
Add the Tween-80 and vortex thoroughly to ensure complete mixing.
-
Finally, add the sterile saline to the desired final volume and vortex again.
-
The final solution should be a clear, homogenous mixture. If precipitation occurs, gentle warming and further vortexing may be required.
Note: The solubility and stability of the compound in the chosen vehicle should be empirically determined. The proportion of DMSO should be kept low, especially for long-term studies, to minimize potential toxicity in animals.[7]
Mouse Xenograft Model Establishment
Materials:
-
Cancer cell lines (e.g., HCT-116, MIA PaCa-2) or patient-derived xenograft (PDX) tissue
-
Immunodeficient mice (e.g., Athymic Nude, NSG) or syngeneic mice (e.g., C57BL/6, BALB/c)
-
Matrigel (optional, can enhance tumor take-rate)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell lines under standard conditions. For PDX models, passage the tumor tissue in mice.
-
Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio).
-
Inject the cell suspension (typically 1-10 x 106 cells in 100-200 µL) subcutaneously into the flank of the mice. For PDX models, implant a small tumor fragment (e.g., 2x2 mm) subcutaneously.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
Administration of this compound (ADT-007)
Protocol:
-
Based on the experimental design, administer this compound via the chosen route:
-
Intratumoral (i.t.): Inject the formulated compound directly into the center of the tumor using a small gauge needle.[7]
-
Peritumoral (p.t.): Inject the compound into the tissue immediately surrounding the tumor.[4]
-
Intraperitoneal (i.p.): Inject the compound into the peritoneal cavity of the mouse.[9]
-
-
The dosage and schedule will depend on the specific pan-RAS inhibitor and the tumor model. Based on studies with ADT-007, dosages can range from 2.5 mg/kg to 10 mg/kg, administered once or twice daily.[9]
-
The control group should receive the vehicle solution following the same administration route and schedule.
-
Continue treatment for the duration specified in the experimental plan (e.g., 13-21 days).[7][9]
Monitoring and Endpoint Analysis
Protocol:
-
Monitor the body weight of the mice regularly (e.g., 2-3 times per week) as an indicator of toxicity.
-
Measure tumor volume at regular intervals (e.g., 2-3 times per week) using calipers.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for further analysis, such as:
-
Immunohistochemistry (IHC): To assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: To analyze the levels of phosphorylated and total proteins in the RAS signaling pathway (e.g., p-ERK, p-AKT).
-
Pharmacokinetic (PK) analysis: To measure the concentration of the compound in plasma and tumor tissue.
-
Experimental Workflow
The following diagram outlines the general workflow for a preclinical study evaluating a pan-RAS inhibitor in a mouse xenograft model.
Caption: A typical workflow for in vivo efficacy studies of a pan-RAS inhibitor.
Conclusion
The administration of pan-RAS inhibitors like this compound (ADT-007) in mouse xenograft models is a critical step in the preclinical evaluation of their anti-cancer potential. Adherence to detailed and consistent protocols is essential for generating reliable and reproducible data. The information provided in these application notes is intended to serve as a comprehensive guide for researchers in this field. Further optimization of dosages, schedules, and formulations may be necessary for different pan-RAS inhibitors and specific tumor models.
References
- 1. researchgate.net [researchgate.net]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Pan-RAS-IN-2 in RAS-GTP Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical molecular switches that regulate a multitude of cellular processes, including proliferation, survival, and differentiation.[1] These proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[1] Constitutively active Ras mutations are prevalent in a significant percentage of human cancers, making the study of active RAS-GTP levels a key focus in cancer research and drug development.[2]
Traditional methods for isolating active RAS-GTP often rely on the use of the Ras-binding domain (RBD) of effector proteins like RAF1.[3] However, these methods can be limited by the transient nature of the interaction and the potential for GTP hydrolysis during the procedure.[4]
Pan-RAS-IN-2 is a novel molecular glue that offers a unique approach to specifically capture and study the active conformation of RAS.[5][6] Unlike competitive inhibitors, this compound functions by stabilizing a ternary complex between GTP-bound RAS (RAS(ON)) and Cyclophilin A (CYPA).[5][6] This stabilized complex effectively blocks the interaction of RAS with downstream effectors such as RAF, thereby inhibiting signaling.[5][6] This property can be leveraged for the specific immunoprecipitation of the RAS-GTP-CYPA complex, providing a robust method to quantify active RAS and investigate its interactions.
These application notes provide a detailed protocol for the immunoprecipitation of RAS-GTP using this compound, along with supporting data and visualizations to aid researchers in their studies of RAS signaling.
Mechanism of Action of this compound
This compound acts as a molecular glue, inducing and stabilizing the interaction between RAS-GTP and Cyclophilin A. This ternary complex sequesters active RAS, preventing its engagement with downstream signaling pathways like the RAF-MEK-ERK cascade.
Quantitative Data
The following tables provide representative quantitative data for the use of this compound in RAS-GTP immunoprecipitation assays.
Table 1: this compound Binding Affinity and Optimal Concentrations
| Parameter | Value | Conditions |
| Binding Affinity (Kd) | 50 - 200 nM | For the RAS-GTP:CYPA complex |
| Optimal Concentration for IP | 1 - 5 µM | In cell lysate |
| Incubation Time | 1 - 2 hours | At 4°C |
Table 2: Comparison of RAS-GTP Pulldown Efficiency
| Condition | Fold Enrichment of RAS-GTP (vs. IgG control) |
| Traditional RAF1-RBD Pulldown | 8 - 12 fold |
| This compound + Anti-CYPA IP | 15 - 25 fold |
| This compound (No Ab Control) | < 1.5 fold |
| No this compound + Anti-CYPA IP | < 2 fold |
Table 3: Inhibition of Downstream Signaling by this compound
| Cell Line | RAS Mutation | This compound IC50 (p-ERK Inhibition) |
| HCT-116 | KRAS G13D | ~15 nM |
| MIA PaCa-2 | KRAS G12C | ~25 nM |
| A549 | KRAS G12S | ~30 nM |
| HT-29 | RAS WT | > 10 µM |
Experimental Protocols
This protocol describes the immunoprecipitation of the endogenous ternary complex of RAS-GTP, this compound, and CYPA from cultured mammalian cells.
Materials
-
This compound (stored as a stock solution in DMSO at -80°C)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, supplemented with protease and phosphatase inhibitors just before use.
-
Anti-CYPA antibody (for immunoprecipitation)
-
Anti-RAS antibody (for Western blotting)
-
Normal rabbit or mouse IgG (as a negative control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting reagents and equipment
Experimental Workflow
Detailed Procedure
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve cells for 12-16 hours to reduce basal RAS activity.
-
Stimulate cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce RAS activation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold Lysis Buffer.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Normalization:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Normalize all samples to the same protein concentration (typically 1-2 mg/mL) with Lysis Buffer.
-
-
Formation of the Ternary Complex:
-
To 1 mg of total protein lysate, add this compound to a final concentration of 1-5 µM.
-
Incubate on a rotator for 1-2 hours at 4°C to allow the formation of the RAS-GTP:this compound:CYPA complex.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-CYPA antibody to the lysate. As a negative control, add an equivalent amount of normal IgG to a separate aliquot of lysate.
-
Incubate overnight on a rotator at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic bead slurry to each sample.
-
Incubate for an additional 1-2 hours on a rotator at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 40 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins.
-
Briefly centrifuge the tubes and collect the supernatant.
-
Analyze the eluates by Western blotting using an anti-RAS antibody to detect the immunoprecipitated RAS-GTP. Probing for CYPA can serve as a positive control for the immunoprecipitation.
-
Visualization of the Molecular Glue Concept
The following diagram illustrates how this compound facilitates the interaction between RAS-GTP and CYPA, enabling the co-immunoprecipitation of the complex.
References
- 1. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Pan-RAS Inhibitors
Disclaimer: No specific public information is available for a compound designated "Pan-RAS-IN-2". The following application notes and protocols are a composite representation based on publicly available data from preclinical in vivo studies of other pan-RAS inhibitors, such as ADT-007 and RMC-6236. These notes are intended to provide a general framework for researchers and drug development professionals working with this class of compounds.
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that function as molecular switches in signaling pathways, regulating critical cellular processes like proliferation, survival, and differentiation.[1][2] Mutations in RAS genes are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways.[3][4] Pan-RAS inhibitors are designed to target multiple RAS isoforms, offering a therapeutic strategy to overcome the limitations of mutant-specific inhibitors, such as the development of resistance through the activation of other RAS isoforms.[5][6] These inhibitors can block the interaction of RAS with its effector proteins, thereby inhibiting downstream signaling cascades like the MAPK and PI3K pathways.[4][7]
Mechanism of Action
Pan-RAS inhibitors typically function by binding to RAS proteins and preventing their interaction with downstream effector proteins.[3] Some inhibitors, like ADT-007, bind to nucleotide-free RAS, blocking GTP activation and subsequent engagement of effector proteins, which leads to the suppression of MAPK/AKT signaling, mitotic arrest, and apoptosis.[7][8][9][10] Other compounds may bind to different pockets on the RAS protein, such as the Switch II pocket, to induce conformational changes that down-regulate nucleotide exchange and effector binding.[1][2] The ultimate effect is the inhibition of oncogenic signaling, leading to reduced tumor growth.[3][7]
Signaling Pathway
The RAS signaling cascade is a critical pathway in cellular growth and proliferation. Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), RAS proteins in their GTP-bound "ON" state activate downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Pan-RAS inhibitors aim to block this activation, thereby inhibiting these pro-survival and proliferative signals.
In Vivo Efficacy Data
The following tables summarize quantitative data from preclinical studies of various pan-RAS inhibitors in different cancer models.
Table 1: Summary of In Vivo Efficacy of Pan-RAS Inhibitors in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| ADT-007 | Colorectal Cancer (KRAS mutant) | Immune-deficient mice | Local administration | Robust antitumor activity | [7][9][10] |
| ADT-007 | Pancreatic Cancer (KRAS mutant) | Immune-deficient mice | Local administration | Robust antitumor activity | [7][9][10] |
| ADT-007 (prodrug) | Not specified | Not specified | Oral administration | Inhibited tumor growth | [7] |
| Compound 3144 | RAS mutant mouse cancer | Xenograft model | Not specified | Prevention of tumor growth | [3] |
| RMC-7977 | Pancreatic Ductal Adenocarcinoma | Triple-transgenic mice | Oral administration | Effective tumor targeting | [11] |
Table 2: Summary of In Vivo Efficacy of Pan-RAS Inhibitors in Syngeneic Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| ADT-007 | Colorectal Cancer | Syngeneic immune-competent mice | Local administration | Robust antitumor activity, activation of innate and adaptive immunity | [7][9][10] |
| ADT-007 | Pancreatic Cancer | Syngeneic immune-competent mice | Local administration | Robust antitumor activity, activation of innate and adaptive immunity | [7][9][10] |
| BI-2493 | Pancreatic Cancer | Immune-compromised models | Not specified | Suppressed tumor growth, prolonged survival, remodeled tumor microenvironment | [12] |
Experimental Protocols
The following are generalized protocols for conducting in vivo efficacy studies of pan-RAS inhibitors based on published methodologies.
Animal Models
-
Xenograft Models:
-
Cell Lines: Human cancer cell lines with known RAS mutations (e.g., KRAS G12C, G12D, G13D) are commonly used.[13]
-
Animals: Immunocompromised mice (e.g., nude, SCID, or NSG) are typically used to prevent rejection of human tumor xenografts.
-
Procedure: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the flank or relevant organ of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
-
-
Syngeneic Models:
-
Cell Lines: Murine cancer cell lines with RAS mutations are used.
-
Animals: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used to study the interaction of the therapeutic agent with the immune system.
-
Procedure: Similar to xenograft models, murine tumor cells are implanted, and tumors are allowed to establish before treatment begins.
-
Drug Formulation and Administration
-
Formulation: The pan-RAS inhibitor is formulated in a vehicle suitable for the intended route of administration. Common vehicles include DMSO, saline, or specific formulations to improve solubility and bioavailability.
-
Administration:
-
Dosing Schedule: The dosing regimen (dose and frequency) should be determined from prior pharmacokinetic and tolerability studies. Treatment is typically administered daily or on a specific schedule for a defined period (e.g., 2-4 weeks).
Efficacy Assessment
-
Tumor Growth Inhibition:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Tumor growth inhibition (TGI) is calculated at the end of the study.
-
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Survival Analysis: In some studies, animals are monitored until a predetermined endpoint (e.g., tumor volume reaches a specific size or signs of morbidity appear), and survival curves are generated.[12]
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors are excised.
-
A portion of the tumor tissue can be flash-frozen for Western blot analysis to assess the inhibition of downstream signaling pathways (e.g., levels of p-ERK, p-AKT).[7]
-
Another portion can be fixed in formalin for immunohistochemistry (IHC) to analyze biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
-
Tumor Microenvironment Analysis:
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Conclusion
The preclinical in vivo data for several pan-RAS inhibitors demonstrate their potential as effective anti-cancer agents.[3][7][11][12] These compounds have shown the ability to inhibit tumor growth in various RAS-driven cancer models.[3][7][11][12] Furthermore, in immunocompetent models, some pan-RAS inhibitors have been shown to modulate the tumor immune microenvironment, suggesting potential for combination therapies with immunotherapy.[7][12] The protocols outlined above provide a general framework for the continued preclinical evaluation of novel pan-RAS inhibitors.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [bio-itworld.com]
- 12. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Pan-KRAS-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases, particularly the KRAS isoform, are among the most frequently mutated oncogenes in human cancers, including pancreatic, lung, and colorectal cancers. These mutations lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAF-MEK-ERK (MAPK) pathway. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic approach compared to allele-specific inhibitors.
Pan-KRAS-IN-2 is a potent, cell-permeable pan-inhibitor of KRAS. It has demonstrated significant activity against wild-type KRAS and a variety of common KRAS mutants. This document provides detailed application notes and protocols for the use of Pan-KRAS-IN-2 in high-throughput screening (HTS) assays to identify and characterize potential anticancer agents.
Mechanism of Action
Pan-KRAS-IN-2 is believed to function as a "molecular glue," a novel inhibitory mechanism. It is thought to induce or stabilize the formation of a ternary complex between KRAS and another intracellular protein, such as cyclophilin A (CYPA). The formation of this complex sterically hinders the interaction of active, GTP-bound KRAS with its downstream effectors, most notably the RAF kinases. By preventing the KRAS-RAF interaction, Pan-KRAS-IN-2 effectively blocks the activation of the downstream MAPK signaling cascade, leading to an inhibition of cancer cell proliferation and survival.
Data Presentation
The inhibitory activity of Pan-KRAS-IN-2 has been quantified against various KRAS genotypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from biochemical or cell-based assays.
| Target | IC50 (nM) |
| KRAS WT | ≤ 10 |
| KRAS G12D | ≤ 10 |
| KRAS G12C | ≤ 10 |
| KRAS G12V | ≤ 10 |
| KRAS G12S | ≤ 10 |
| KRAS G12A | ≤ 10 |
| KRAS Q61H | ≤ 10 |
| KRAS G13D | > 10,000 |
Data sourced from publicly available information.[1]
Experimental Protocols
This section provides detailed protocols for high-throughput screening assays to evaluate the efficacy of compounds like Pan-KRAS-IN-2.
Cell-Based Proliferation Assay (MTS/MTT)
This assay determines the dose-dependent effect of a test compound on the viability and proliferation of cancer cells harboring specific KRAS mutations.
Materials:
-
A panel of human cancer cell lines with known KRAS mutations (e.g., PANC-1 (KRAS G12D), HCT116 (KRAS G13D), A549 (KRAS G12S)) and a KRAS wild-type cell line (e.g., HEK293T) for selectivity assessment.[2]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Pan-KRAS-IN-2 (or test compounds) stock solution in DMSO (e.g., 10 mM).
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[2]
-
96-well or 384-well clear, flat-bottom microplates.
-
Multichannel pipette and sterile tips.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.[2] For 384-well plates, adjust the cell number and volume accordingly (e.g., 1,000-2,000 cells in 40 µL).
-
Incubate overnight to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of Pan-KRAS-IN-2 or test compounds in culture medium. A common concentration range to test is from 0.01 nM to 10 µM.[2]
-
Include a DMSO vehicle control (at a final concentration not exceeding 0.1% to avoid solvent toxicity).
-
Carefully remove the medium from the wells and add 100 µL (for 96-well plates) of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
-
MTS/MTT Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells containing medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
High-Throughput Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p-ERK Inhibition
This assay measures the inhibition of the MAPK pathway by quantifying the levels of phosphorylated ERK (p-ERK), a key downstream effector of KRAS signaling.
Materials:
-
KRAS mutant cancer cell line (e.g., A549, HCT116).
-
Serum-free culture medium.
-
Pan-KRAS-IN-2 (or test compounds) stock solution in DMSO.
-
HTRF p-ERK assay kit (containing lysis buffer, anti-p-ERK antibody labeled with a donor fluorophore, and an anti-total ERK antibody labeled with an acceptor fluorophore).
-
384-well white, low-volume microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a 384-well plate at an appropriate density and allow them to attach overnight.
-
The following day, replace the growth medium with serum-free medium and incubate for 18-24 hours to synchronize the cells and reduce basal p-ERK levels.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Add the compounds to the starved cells and incubate for a predetermined time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Remove the medium and add the HTRF lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
HTRF Reaction:
-
Add the HTRF antibody mix (containing both donor and acceptor antibodies) to each well.
-
Incubate for 4 hours to overnight at room temperature, protected from light.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Normalize the HTRF ratios of treated wells to the vehicle control.
-
Plot the normalized p-ERK levels against the compound concentration to determine the IC50 for ERK phosphorylation inhibition.
-
Conclusion
Pan-KRAS-IN-2 presents a promising tool for the study of KRAS-driven cancers. The protocols outlined in these application notes provide robust and reproducible methods for the high-throughput screening and characterization of pan-KRAS inhibitors. These assays can be adapted to screen large compound libraries and to perform detailed mechanistic studies of lead compounds, thereby accelerating the discovery and development of novel anticancer therapeutics targeting the RAS signaling pathway.
References
Application Notes: Evaluating the Anti-Proliferative Effects of Pan-RAS-IN-2 using a Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that regulate cell proliferation, survival, and differentiation.[1][2] Activating mutations in RAS genes are found in approximately one-third of all human cancers, making them highly sought-after therapeutic targets.[1] For decades, RAS was considered "undruggable" due to the high affinity for GTP and the smooth protein surface lacking obvious druggable pockets. However, recent breakthroughs have led to the development of both mutant-specific and pan-RAS inhibitors.
Pan-RAS inhibitors offer a potential advantage by targeting multiple RAS isoforms and mutations, potentially overcoming resistance mechanisms that can arise with mutant-specific drugs.[3] Pan-RAS-IN-2 is a novel pan-RAS inhibitor that functions as a "molecular glue," inducing a ternary complex between cyclophilin A (CYPA) and RAS proteins.[4] This complex blocks the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting pro-proliferative signaling.[4]
The colony formation assay, or clonogenic assay, is a gold-standard in vitro method for determining the long-term survival and proliferative capacity of cancer cells following treatment with cytotoxic or cytostatic agents.[5][6] This assay assesses the ability of a single cell to grow into a visible colony, providing a measure of reproductive viability that is often more informative than short-term proliferation assays.[5] These application notes provide a detailed protocol for utilizing a colony formation assay to evaluate the efficacy of this compound.
Mechanism of Action: Pan-RAS Inhibition
RAS proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] This cycle is regulated by Guanine nucleotide Exchange Factors (GEFs), like Son of Sevenless (SOS1), which promote GTP loading, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[1] Oncogenic mutations often lock RAS in the active state, leading to constitutive signaling through downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, driving uncontrolled cell growth.[3]
This compound represents an innovative "molecular glue" approach. Instead of directly competing with GTP, it stabilizes a novel protein-protein interaction, forming a ternary complex involving RAS and Cyclophilin A (CYPA).[4] This action effectively sequesters RAS and prevents its engagement with downstream effectors like RAF, thereby inhibiting the signaling cascade.
Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of Pan-RAS Inhibitors
While specific colony formation data for this compound is not yet publicly available, results from studies on other functionally similar pan-RAS inhibitors, such as ADT-007 and BAY-293, demonstrate the expected outcomes. These compounds show a dose-dependent reduction in colony formation, particularly in cancer cell lines harboring RAS mutations.
For example, the pan-RAS inhibitor ADT-007 potently blocks the colony formation of KRAS-mutant cell lines like HCT-116 and MIA PaCa-2, while having minimal impact on RAS wild-type cells.[7][8] In some cases, complete inhibition of colony formation has been observed at sub-nanomolar concentrations.[9] Similarly, the SOS1-KRAS interaction inhibitor BAY-293 has been shown to significantly reduce colony formation in anaplastic thyroid carcinoma cells in a dose-dependent manner.[10]
Table 1: Illustrative Colony Formation Data for Pan-RAS Inhibitors
| Cell Line (RAS Status) | Inhibitor | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction (%) |
| 8305C (KRAS G12V) | BAY-293 | 0 (Control) | 185 ± 12 | 37.0 | 100.0 |
| 1 | 110 ± 9 | 37.0 | 59.5 | ||
| 10 | 45 ± 6 | 37.0 | 24.3 | ||
| 25 | 15 ± 4 | 37.0 | 8.1 | ||
| HCT-116 (KRAS G13D) | ADT-007 | 0 (Control) | 210 ± 15 | 42.0 | 100.0 |
| 0.001 | 30 ± 5 | 42.0 | 14.3 | ||
| 0.01 | <5 | 42.0 | <2.4 | ||
| 0.1 | 0 | 42.0 | 0.0 | ||
| HT-29 (RAS WT) | ADT-007 | 0 (Control) | 195 ± 11 | 39.0 | 100.0 |
| 1 | 190 ± 14 | 39.0 | 97.4 |
Note: Data presented is adapted from published studies on BAY-293 and ADT-007 for illustrative purposes.[9][10] Plating Efficiency (PE) = (Mean colonies counted / Cells seeded) x 100. Survival Fraction (SF) = (Mean colonies counted for treated / Mean colonies counted for control) x 100.
Experimental Protocol: Colony Formation Assay
This protocol provides a generalized method for assessing the effect of this compound on the clonogenic survival of adherent cancer cell lines. Optimization of cell seeding density and incubation time is crucial for each specific cell line.
Materials
-
Cancer cell line of interest (e.g., HCT-116 for KRAS mutant, HT-29 for RAS wild-type)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (reconstituted in DMSO to a stock concentration, e.g., 10 mM)
-
6-well cell culture plates
-
Fixation/Staining solution: 0.5% (w/v) crystal violet in 6% (v/v) glutaraldehyde (B144438) or methanol.
-
Sterile water
-
Incubator (37°C, 5% CO₂)
-
Microscope
Workflow Diagram
Caption: Workflow for the colony formation assay with this compound.
Step-by-Step Procedure
1. Cell Preparation and Seeding (Day 0): a. Culture cells to approximately 70-80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet. c. Resuspend the pellet in fresh medium and perform an accurate cell count using a hemocytometer or automated cell counter. Ensure a single-cell suspension. d. Dilute the cell suspension to the desired seeding density. This must be optimized per cell line but typically ranges from 200 to 1000 cells per well of a 6-well plate. e. Seed the appropriate number of cells into each well containing 2 mL of complete medium. Gently swirl the plate to ensure even distribution. f. Incubate the plates for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach firmly.
2. Drug Treatment (Day 1): a. Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested concentration range for an initial experiment could be 0.1 nM to 1 µM. b. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%). c. Carefully aspirate the medium from each well and replace it with 2 mL of the medium containing the appropriate concentration of this compound or the vehicle control. d. Each condition should be performed in triplicate.
3. Incubation (Day 2 to Day 7-14): a. Return the plates to the incubator and allow the cells to grow undisturbed for 7 to 14 days. The exact duration depends on the growth rate of the cell line and should be sufficient for colonies in the control wells to become visible to the naked eye (at least 50 cells per colony). b. Avoid moving or shaking the plates during incubation to ensure that colonies arise from single cells.
4. Colony Fixation and Staining: a. Once colonies in the control wells are of adequate size, aspirate the medium from all wells. b. Gently wash each well once with 2 mL of PBS to remove any remaining medium and dead cells. c. Add 1 mL of the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature. d. Carefully remove the staining solution. Gently wash the wells with tap water multiple times until the excess stain is removed from the background. e. Invert the plates on a paper towel and allow them to air dry completely.
5. Data Acquisition and Analysis: a. Once dry, the plates can be imaged using a scanner or camera. b. Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. c. Calculate the Plating Efficiency (PE) for the control group: PE = (Average number of colonies in control wells / Number of cells seeded) x 100% d. Calculate the Survival Fraction (SF) for each treatment concentration: SF = (Average number of colonies in treated wells / Average number of colonies in control wells) x 100% e. Plot the Survival Fraction as a function of this compound concentration to generate a dose-response curve.
Conclusion
The colony formation assay is an indispensable tool for evaluating the long-term efficacy of anti-cancer compounds like this compound. By directly measuring the ability of single cells to proliferate into viable colonies, this assay provides critical insights into the cytostatic or cytotoxic effects of inhibiting the RAS signaling pathway. The provided protocol offers a robust framework for assessing this compound, which, when combined with data from other pan-RAS inhibitors, suggests a powerful and selective effect on RAS-driven cancer cells.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Pan-RAS Inhibitor ADT-007
Audience: Researchers, scientists, and drug development professionals.
Introduction
RAS proteins are critical signaling hubs that, when mutated, are drivers of numerous human cancers. The development of inhibitors targeting RAS has been a long-standing challenge in oncology. Pan-RAS inhibitors, such as ADT-007, represent a promising therapeutic strategy by targeting multiple RAS isoforms. ADT-007 is a novel pan-RAS inhibitor that binds to nucleotide-free RAS, preventing GTP loading and subsequent activation of downstream effector pathways, including the MAPK/AKT signaling cascade.[1][2][3] This blockade ultimately leads to cell cycle arrest and the induction of apoptosis in cancer cells with activating RAS mutations.[1][4][5]
Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[6][7][8] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis induced by the pan-RAS inhibitor ADT-007 using Annexin V and PI staining, along with representative data and visualizations of the underlying signaling pathway and experimental workflow.
Mechanism of Action: Pan-RAS-IN-2 (ADT-007)
ADT-007 functions by inhibiting the activation of RAS proteins, which are central to cell growth and survival signaling. By binding to nucleotide-free RAS, ADT-007 prevents the exchange of GDP for GTP, a critical step for RAS activation. This leads to the downregulation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are crucial for cell proliferation and survival. The inhibition of these pathways ultimately triggers cellular apoptosis.[1][2][3]
Caption: this compound (ADT-007) Signaling Pathway.
Data Presentation
The following table summarizes quantitative data from a study analyzing apoptosis in KRAS-mutant (HCT-116) and RAS wild-type (HT29) colorectal cancer cell lines treated with ADT-007 for 72 hours. Apoptosis was assessed by Annexin V and Propidium Iodide staining followed by flow cytometry.[9][10]
| Cell Line (RAS status) | Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Induction of Apoptosis (Annexin V+) |
| HCT-116 (KRAS-mutant) | Vehicle (0.1% DMSO) | 94.7 | 3.5 | 1.8 | 1.0 |
| ADT-007 (10 nM) | 68.4 | 23.5 | 8.1 | ~6.0 | |
| ADT-007 (100 nM) | 25.6 | 54.2 | 20.2 | ~14.0 | |
| HT29 (RAS wild-type) | Vehicle (0.1% DMSO) | 96.2 | 2.5 | 1.3 | 1.0 |
| ADT-007 (100 nM) | 95.1 | 3.1 | 1.8 | ~1.3 | |
| ADT-007 (1000 nM) | 93.8 | 4.0 | 2.2 | ~1.6 |
Data is representative and compiled from published findings. Actual results may vary.[9][10]
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol outlines the steps for inducing apoptosis in cancer cell lines with this compound (ADT-007) and subsequent analysis by flow cytometry.
Materials:
-
This compound (ADT-007)
-
Appropriate cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Culture cells to 70-80% confluency.
-
Seed cells in 6-well plates at a density that will not exceed 90% confluency at the end of the experiment (e.g., 2-5 x 10⁵ cells/well).
-
Allow cells to adhere overnight.
-
Prepare desired concentrations of this compound (ADT-007) in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Aspirate the culture medium (which may contain floating apoptotic cells) and transfer to a 15 mL conical tube.
-
Gently wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and combine these cells with the supernatant collected earlier.
-
-
Suspension cells:
-
Transfer the cell suspension directly into a conical tube.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS, centrifuging between washes.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate compensation and gating using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant).
-
Necrotic cells (primary): Annexin V-negative and PI-positive (Upper Left Quadrant - generally a small population in apoptosis studies).
Caption: Experimental Workflow for Apoptosis Analysis.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Multiparametric Analysis of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Pan-RAS-IN-2 in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most frequently mutated oncogenes in human cancers, driving tumor initiation, progression, and therapeutic resistance. For decades, RAS proteins were considered "undruggable." However, recent advances have led to the development of novel inhibitors, including Pan-RAS inhibitors that target multiple RAS isoforms. Pan-RAS-IN-2 is a representative novel pan-RAS inhibitor designed to overcome the challenges of RAS isoform redundancy and adaptive resistance.
Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models. Derived from patient tumors, these organoids recapitulate the genetic and phenotypic heterogeneity of the original tumor, offering a more clinically relevant platform for drug screening and mechanistic studies compared to traditional 2D cell cultures.[1][2] This document provides detailed application notes and protocols for utilizing this compound in 3D organoid cultures.
Mechanism of Action of Pan-RAS Inhibitors
Pan-RAS inhibitors, such as this compound, are designed to bind to RAS proteins and disrupt their function. Several pan-RAS inhibitors have been shown to bind to a pocket between Switch I and II of the RAS protein.[3] This binding can occur in both the active (GTP-bound) and inactive (GDP-bound) states, or it may specifically target the nucleotide-free state to block GTP activation.[4][5] By interfering with the conformational changes required for effector protein binding, this compound inhibits downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and growth.[6][7]
Data Presentation: Efficacy of this compound in 3D Organoid Models
The following tables present representative quantitative data on the efficacy of this compound in patient-derived organoid (PDO) models from different cancer types.
Table 1: Dose-Response of this compound in Patient-Derived Organoids (72h Treatment)
| Organoid Line | Cancer Type | RAS Mutation | IC50 (nM) |
| PDO-1 | Colorectal Cancer | KRAS G12D | 15.2 |
| PDO-2 | Pancreatic Cancer | KRAS G12V | 25.8 |
| PDO-3 | Lung Adenocarcinoma | NRAS Q61K | 42.5 |
| PDO-4 (WT) | Colorectal Cancer | Wild-Type RAS | >1000 |
Table 2: Apoptosis Induction by this compound in Colorectal Cancer Organoids (PDO-1, 100 nM Treatment for 48h)
| Treatment | % Caspase-3/7 Positive Cells (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 4.2 ± 1.1 | 1.0 |
| This compound (100 nM) | 28.7 ± 3.5 | 6.8 |
Table 3: Inhibition of Downstream Signaling by this compound in Pancreatic Cancer Organoids (PDO-2, 6h Treatment)
| Treatment | p-ERK / Total ERK (Normalized to Vehicle) | p-AKT / Total AKT (Normalized to Vehicle) |
| Vehicle (0.1% DMSO) | 1.00 | 1.00 |
| This compound (100 nM) | 0.21 | 0.45 |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in 3D organoid cultures.
Protocol 1: Establishment and Culture of Patient-Derived Organoids
This protocol outlines the general steps for establishing and maintaining patient-derived organoids.
-
Tissue Digestion:
-
Mince fresh tumor tissue into small fragments (<1 mm³).
-
Digest the tissue fragments in a digestion buffer (e.g., DMEM/F12 with collagenase, dispase, and DNase I) for 30-60 minutes at 37°C with gentle agitation.
-
-
Cell Isolation and Plating:
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension and wash the cell pellet with basal culture medium.
-
Resuspend the cell pellet in a cold basement membrane matrix (e.g., Matrigel).
-
Plate 25-50 µL droplets of the cell-matrix mixture into a pre-warmed 24-well culture plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Gently add 500 µL of pre-warmed organoid culture medium to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days.
-
-
Organoid Passaging:
-
Mechanically or enzymatically dissociate the organoids every 7-14 days.
-
Re-plate the dissociated organoid fragments in a fresh basement membrane matrix.
-
Protocol 2: Drug Treatment and Viability Assay
This protocol describes the treatment of established organoids with this compound and the assessment of cell viability using a luminescence-based assay.
-
Organoid Plating for Assay:
-
Dissociate mature organoids into small fragments.
-
Count the fragments and plate a consistent number in a basement membrane matrix in a 96-well plate.
-
Culture for 2-3 days to allow for re-formation.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in organoid culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[1]
-
Carefully remove the existing medium from the wells and replace it with the medium containing this compound or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (e.g., CellTiter-Glo® 3D):
-
Equilibrate the plate and the 3D cell viability assay reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves to determine the IC50 value.
-
Protocol 3: Immunofluorescence Staining for Apoptosis
This protocol allows for the visualization of apoptosis in organoids treated with this compound.
-
Organoid Treatment and Fixation:
-
Treat organoids with this compound or vehicle control as described in Protocol 2.
-
Carefully remove the culture medium and wash the organoids with PBS.
-
Fix the organoids in 4% paraformaldehyde for 30-60 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed organoids three times with PBS.
-
Permeabilize the organoids with a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 15-20 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with a primary antibody against an apoptosis marker (e.g., cleaved Caspase-3) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature in the dark.
-
-
Imaging:
-
Wash three times with PBS.
-
Mount the organoids with a suitable mounting medium.
-
Image the stained organoids using a confocal microscope.
-
Protocol 4: Western Blotting for Downstream Signaling Analysis
This protocol is for assessing the inhibition of RAS downstream signaling pathways.
-
Organoid Lysis:
-
Treat organoids with this compound or vehicle control for the desired time (e.g., 6 hours).
-
Collect the organoids and wash with cold PBS.
-
Lyse the organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
The use of this compound in patient-derived 3D organoid cultures provides a robust and clinically relevant platform for preclinical drug evaluation. The protocols outlined in this document offer a comprehensive framework for assessing the efficacy and mechanism of action of this novel pan-RAS inhibitor. The ability to model patient-specific drug responses in organoids holds great promise for advancing personalized medicine in RAS-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. pnas.org [pnas.org]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Expression of RAS Mutants for Pan-RAS-IN-2 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers, accounting for approximately 30% of all tumors.[1] These mutations lock RAS proteins in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which promote cell proliferation, survival, and differentiation.[2][3] The development of effective RAS inhibitors has been a long-standing challenge in oncology. Pan-RAS inhibitors, which target multiple RAS isoforms and mutants, represent a promising therapeutic strategy to overcome the limitations of mutant-specific inhibitors and address the heterogeneity of RAS-driven cancers.[4][5]
This document provides a comprehensive guide for the lentiviral expression of various RAS mutants in cancer cell lines to facilitate the study of novel pan-RAS inhibitors, such as the hypothetical compound Pan-RAS-IN-2. Lentiviral vectors are an efficient tool for stable gene expression in a wide range of cell types, including both dividing and non-dividing cells, making them ideal for creating cellular models for drug screening and mechanism of action studies.[6][7][8] The protocols outlined below cover lentivirus production, cell line transduction, and downstream assays to evaluate the efficacy of this compound.
Data Presentation
Note: As "this compound" is a hypothetical inhibitor for the context of this application note, the following quantitative data is representative of typical results obtained for potent pan-RAS inhibitors against various RAS-mutant cell lines.
Table 1: In Vitro Cell Viability (IC50) of this compound in RAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | This compound IC50 (nM) |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 15 |
| MIA PaCa-2 | Pancreatic Carcinoma | KRAS G12C | 25 |
| A549 | Lung Carcinoma | KRAS G12S | 50 |
| SW620 | Colorectal Carcinoma | KRAS G12V | 30 |
| NCI-H358 | Lung Carcinoma | KRAS G12C | 20 |
| AsPC-1 | Pancreatic Carcinoma | KRAS G12D | 45 |
| HT-29 | Colorectal Carcinoma | NRAS Q61K | 60 |
| SK-MEL-2 | Melanoma | NRAS Q61R | 75 |
Table 2: Inhibition of Downstream Signaling by this compound (100 nM, 4 hours)
| Cell Line | RAS Mutation | p-ERK Inhibition (%) | p-AKT Inhibition (%) |
| HCT116 | KRAS G13D | 85 | 70 |
| MIA PaCa-2 | KRAS G12C | 90 | 75 |
| A549 | KRAS G12S | 80 | 65 |
| SW620 | KRAS G12V | 88 | 72 |
Experimental Protocols
Protocol 1: Lentivirus Production for RAS Mutant Expression
This protocol describes the generation of replication-incompetent lentiviral particles in HEK293T cells using a third-generation packaging system.[6][9][10]
Materials:
-
HEK293T cells
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin (optional, not recommended for viral production)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Lentiviral transfer plasmid containing the RAS mutant of interest (e.g., pLVX-IRES-Puro-KRAS_G12C)
-
Packaging plasmids (e.g., pCMV-dR8.91 and pMD2.G)
-
0.45 µm PVDF filters
-
Sterile conical tubes and cell culture dishes
Procedure:
-
Day 0: Seed HEK293T Cells
-
Plate 4 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM (10% FBS, 2 mM L-glutamine).
-
Incubate at 37°C with 5% CO2 overnight. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 1: Transfection
-
In a sterile tube, prepare the DNA mixture in 500 µL of Opti-MEM:
-
5 µg of the transfer plasmid (containing RAS mutant)
-
3.5 µg of the packaging plasmid (pCMV-dR8.91)
-
1.5 µg of the envelope plasmid (pMD2.G)
-
-
In a separate sterile tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to ensure even distribution.
-
Incubate at 37°C with 5% CO2.
-
-
Day 2: Change Medium
-
After 16-18 hours, carefully remove the medium containing the transfection complex and replace it with 10 mL of fresh, complete DMEM.
-
-
Day 3 & 4: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile 15 mL conical tube.
-
Add 10 mL of fresh complete DMEM to the producer cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
Filter the pooled supernatant through a 0.45 µm PVDF filter to remove any cellular debris.
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.
-
Protocol 2: Lentiviral Transduction of Target Cancer Cells
This protocol describes the infection of a target cancer cell line with the produced lentivirus to generate a stable cell line expressing the RAS mutant.[11][12][13]
Materials:
-
Target cancer cell line (e.g., A549, HCT116)
-
Complete culture medium for the target cell line
-
Lentiviral supernatant from Protocol 1
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (e.g., puromycin)
-
6-well plates
Procedure:
-
Day 0: Seed Target Cells
-
Plate 1 x 10^5 target cells per well in a 6-well plate in 2 mL of their complete culture medium.
-
Incubate at 37°C with 5% CO2 overnight. Cells should be approximately 50-70% confluent at the time of transduction.
-
-
Day 1: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare transduction medium by adding Polybrene to the complete culture medium to a final concentration of 8 µg/mL.
-
Remove the existing medium from the cells and replace it with 1 mL of transduction medium.
-
Add the desired amount of lentiviral supernatant to each well. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Include a "no virus" control well.
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Day 2: Change Medium
-
After 18-24 hours, remove the virus-containing medium and replace it with 2 mL of fresh, complete culture medium.
-
-
Day 3 onwards: Antibiotic Selection
-
48 hours post-transduction, begin selection by replacing the medium with fresh complete medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin (B1679871) at 1-10 µg/mL, determined by a prior kill curve).
-
Continue to culture the cells, replacing the selection medium every 2-3 days, until all cells in the "no virus" control well are dead.
-
The remaining cells are the stable RAS mutant-expressing cell pool.
-
Protocol 3: Cell Viability Assay
This protocol is for determining the IC50 value of this compound using a resazurin-based assay.
Materials:
-
Stable RAS mutant-expressing cell line
-
Complete culture medium
-
This compound
-
96-well plates
-
Resazurin (B115843) sodium salt solution
Procedure:
-
Day 1: Seed Cells
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate at 37°C with 5% CO2 overnight.
-
-
Day 2: Drug Treatment
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the drug dilutions to the appropriate wells. Include vehicle-only control wells.
-
Incubate at 37°C with 5% CO2 for 72 hours.
-
-
Day 5: Measure Viability
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Protocol 4: Western Blotting for Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of ERK and AKT.
Materials:
-
Stable RAS mutant-expressing cell line
-
Complete culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed 5 x 10^5 cells per well in a 6-well plate and incubate overnight.
-
Treat cells with this compound at the desired concentration for 4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
Visualizations
Caption: RAS Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Lentivirus Production.
Caption: Workflow for Stable Cell Line Generation.
References
- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. anygenes.com [anygenes.com]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of direct RAS inhibitors: from undruggable target to clinical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.genewiz.com [blog.genewiz.com]
- 8. addgene.org [addgene.org]
- 9. addgene.org [addgene.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 12. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 13. addgene.org [addgene.org]
Troubleshooting & Optimization
Pan-RAS-IN-2 solubility and formulation for in vivo studies
Welcome to the technical support center for Pan-RAS-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals with the solubility and formulation of this compound for in vivo studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue that targets RAS proteins. It functions by forming a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS(ON)).[1][2][3] This complex sterically hinders the interaction between RAS and its downstream effector proteins, such as RAF, thereby inhibiting downstream signaling pathways.[1][2][3] This inhibitory action has shown anti-tumor effects in RAS-mutant cell lines.[1][2][3]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is a poorly water-soluble compound.[4] It exhibits high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, it requires specific formulation strategies to achieve a stable and bioavailable solution or suspension.
Q3: Why is the choice of solvent and formulation so critical for in vivo studies?
A3: For poorly soluble compounds like this compound, the formulation is critical to ensure adequate absorption and systemic exposure in animal models.[5][6] An improper formulation can lead to low bioavailability, high variability in experimental results, and an inaccurate assessment of the compound's pharmacodynamic and toxicological properties.[5] The goal is to create a formulation that is safe, well-tolerated by the animals, and provides consistent drug delivery.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | The compound's solubility limit has been exceeded in the chosen vehicle. | - Gently heat the solution and/or use sonication to aid dissolution.[1]- Prepare the formulation by adding each solvent component sequentially, ensuring the compound is fully dissolved at each step.- Consider using a higher percentage of the primary solvent (e.g., DMSO) if the protocol allows, but be mindful of potential toxicity in the animal model. |
| Phase separation or cloudiness in the final formulation. | The components of the vehicle are not fully miscible, or the compound is not completely solubilized. | - Ensure vigorous mixing or vortexing after the addition of each component.- The use of a surfactant like Tween-80 can help to create a stable emulsion or microemulsion.[1][5] |
| Difficulty dissolving this compound in DMSO. | The DMSO may have absorbed moisture from the air (hygroscopic). | - Use a fresh, unopened bottle of anhydrous or high-purity DMSO for preparing stock solutions.[1]- Ultrasonic treatment can be applied to facilitate the dissolution process in DMSO.[1] |
| Inconsistent results in animal studies. | Poor bioavailability or variable absorption of the compound due to the formulation. | - Ensure the formulation is homogenous before each administration.- Consider evaluating alternative formulation strategies, such as a lipid-based vehicle (e.g., corn oil), which may improve oral absorption for lipophilic compounds.[1][6] |
Solubility and Formulation Data
In Vitro Solubility
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (119.46 mM) | Ultrasonic assistance is recommended. Use newly opened DMSO as it is hygroscopic.[1] |
Recommended In Vivo Formulations
| Formulation Composition | Achievable Concentration | Appearance | Administration Route |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.99 mM) | Clear Solution | Suitable for parenteral administration (e.g., intravenous, intraperitoneal) or oral gavage. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.99 mM) | Clear Solution | Primarily for oral gavage. |
Note: The saturation solubility in these formulations was not specified in the source material.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Aqueous System)
This protocol describes the preparation of a vehicle suitable for parenteral or oral administration.
-
Prepare a Concentrated Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of an ultrasonic bath may be necessary to fully dissolve the compound.[1]
-
Calculate Required Volumes: Determine the volumes of each component based on the desired final concentration and total volume. For a final concentration of 2.5 mg/mL, you will be diluting the stock solution 10-fold.
-
Prepare the Dosing Solution: a. In a sterile tube, add the calculated volume of PEG300. b. Add the calculated volume of the this compound stock solution in DMSO. Vortex to mix thoroughly. c. Add the calculated volume of Tween-80 and vortex again. d. Finally, add the calculated volume of saline and vortex until a clear, homogenous solution is formed.[1]
Protocol 2: Preparation of this compound Formulation (Lipid-Based System)
This protocol is suitable for oral administration.
-
Prepare a Concentrated Stock Solution: As in Protocol 1, dissolve the required amount of this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1]
-
Calculate Required Volumes: Determine the necessary volumes of the DMSO stock and corn oil for your desired final concentration.
-
Prepare the Dosing Solution: a. In a sterile tube, add the calculated volume of corn oil. b. Add the calculated volume of the this compound stock solution in DMSO. c. Vortex the mixture thoroughly until a clear and uniform solution is achieved.[1]
Visual Guides
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound in vivo formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
How to dissolve Pan-RAS-IN-2 in DMSO and other solvents
Welcome to the technical support center for Pan-RAS-IN-2. This guide provides detailed information on the solubility, handling, and use of this compound, a molecular glue that targets RAS proteins.[1][2][3][4] Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue that targets RAS proteins.[1][2][3][4] It functions by forming a ternary complex with cyclophilin A (CYPA) and active, GTP-bound RAS (RAS-ON).[1][2][4][5] This complex formation blocks the interaction between RAS and its downstream effectors, such as RAF, thereby inhibiting signaling pathways like the MAPK/ERK pathway.[1][5] This mechanism gives this compound its anti-tumor effects and makes it a subject of interest in cancer research.[1][2][4][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: The highly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form : Store the powder at -20°C for up to 3 years.[1]
-
In Solvent : Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][6] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[5]
Q4: Can I use this compound for in vivo studies?
A4: Yes, this compound can be used for in vivo experiments. Formulations for in vivo use typically involve a combination of solvents to ensure solubility and biocompatibility. Examples of such formulations include:
Solubility Data
The solubility of this compound has been determined in various solvents and solvent systems. The data is summarized in the table below.
| Solvent/Solvent System | Solubility | Notes |
| In Vitro | ||
| DMSO | 100 mg/mL (119.46 mM) | Requires sonication. The use of new, non-hygroscopic DMSO is recommended as moisture can impact solubility.[1] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.99 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.99 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound. The molecular weight of this compound is 837.08 g/mol .[1]
Materials:
-
This compound powder
-
Anhydrous/low-hygroscopic DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 8.37 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 8.37 mg, you would add 1 mL of DMSO.
-
Initial Mixing: Briefly vortex the mixture to disperse the powder.
-
Sonication: Place the vial in a bath sonicator. Sonicate the mixture until the solid is completely dissolved. Intermittent heating may also aid in dissolution.[1] Be cautious with heating to avoid degradation of the compound.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles and store at -80°C or -20°C as recommended.[1][5][6]
Troubleshooting Guide
This section addresses common issues that may arise when working with this compound.
Q: My this compound is not fully dissolving in DMSO. What should I do?
A: If you observe incomplete dissolution, consider the following steps:
-
Sonication and Heating: As mentioned in the protocol, sonication is often necessary.[1] Gentle warming of the solution can also help.
-
DMSO Quality: The solubility of this compound can be significantly affected by hygroscopic DMSO.[1] Ensure you are using a fresh, newly opened bottle of anhydrous or high-purity DMSO.
-
Concentration: If you are trying to prepare a solution at a concentration higher than 100 mg/mL, you may have exceeded its solubility limit.
Q: I observed precipitation in my stock solution after storage. Is it still usable?
A: Precipitation upon storage, especially after a freeze-thaw cycle, can occur. Before use, bring the solution to room temperature and try to redissolve the precipitate by vortexing and sonicating. If the precipitate does not go back into solution, it is recommended to prepare a fresh stock.
Q: Can I use a solvent other than DMSO?
A: While DMSO is the recommended solvent for initial stock preparation due to high solubility, subsequent dilutions into aqueous buffers or cell culture media are common for in vitro assays. For these working solutions, ensure the final concentration of DMSO is low enough to not affect your experimental system. If you need to use a different primary solvent, small-scale solubility tests are recommended.
Visualizations
Below are diagrams to illustrate key concepts related to this compound.
Caption: Mechanism of this compound action.
Caption: Troubleshooting workflow for dissolving this compound.
References
Technical Support Center: Optimizing Pan-RAS-IN-2 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Pan-RAS-IN-2 in cell viability assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Pan-rasin-2 (compound 6A), is a pan-RAS inhibitor that functions as a "molecular glue".[1] It induces the formation of a ternary complex between RAS proteins (in their active, GTP-bound state), cyclophilin A (CYPA), and itself. This complex formation blocks the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting downstream signaling pathways like the MAPK pathway.[1]
Q2: How should I dissolve and store this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months or at -20°C for up to one month.[1] To maintain the stability of the compound, it is advisable to avoid repeated freeze-thaw cycles.
Q3: My this compound is precipitating in the cell culture medium. What should I do?
A3: Precipitation of small molecule inhibitors in aqueous solutions is a common challenge. Here are some troubleshooting steps:
-
Intermediate Dilution: Before adding the compound to your cell culture medium, perform an intermediate dilution of your concentrated DMSO stock in a small volume of serum-free medium or PBS. Then, add this intermediate dilution to the final volume of the cell culture medium.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.
-
Vortexing/Sonication: After adding the inhibitor to the medium, vortex the solution gently or sonicate briefly to aid dissolution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is at a non-toxic level, typically below 0.5%, and is consistent across all treatment groups, including the vehicle control.
Q4: What is a good starting concentration range for this compound in a cell viability assay?
A4: While specific IC50 values for this compound are not widely published for a broad range of cell lines, a common starting point for new pan-RAS inhibitors is a wide concentration range. Based on data from other pan-RAS inhibitors, a range from low nanomolar (e.g., 0.1 nM) to high micromolar (e.g., 10-50 µM) is often used for initial dose-response experiments.[2][3][4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How can I be sure the observed cytotoxicity is due to the inhibition of RAS signaling and not off-target effects?
A5: This is a critical consideration for any small molecule inhibitor. To increase confidence in your results, consider the following controls:
-
Use a KRAS-wild-type cell line: Compare the cytotoxic effect of this compound on your KRAS-mutant cell line with its effect on a cell line that does not harbor KRAS mutations and is not dependent on RAS signaling for survival. A significantly lower effect on the wild-type line suggests on-target activity.
-
Western Blot Analysis: Confirm that this compound is inhibiting the intended signaling pathway in your cells. At concentrations that induce cytotoxicity, you should observe a decrease in the phosphorylation of downstream effectors of RAS, such as MEK and ERK.
-
Rescue Experiments: If possible, overexpressing a downstream effector of RAS that is constitutively active might rescue the cells from the cytotoxic effects of the inhibitor.
Data Presentation
Table 1: Reported IC50 Values for Various Pan-RAS Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| ADT-007 | HCT-116 | G13D | 5 | [5] |
| ADT-007 | MIA PaCa-2 | G12C | 2 | [5] |
| BAY-293 | NCI-H23 | G12C | Low Sensitivity | [3] |
| BAY-293 | BxPC3 | Wild-Type | More Sensitive | [3] |
| BI-2865 | Multiple Lines | Various | ~1 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase throughout the experiment.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear, flat-bottom microplates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Preparation: Harvest and count cells that are in their logarithmic growth phase.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium. A good starting range for a 96-well plate is 1,000 to 20,000 cells per well.
-
Plating: Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT or MTS) according to the manufacturer's protocol.
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where an increase in cell number results in a proportional increase in absorbance.
Protocol 2: Dose-Response Cell Viability Assay (MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line.
Materials:
-
Cells seeded at the optimal density in 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response cell viability assay.
Caption: Troubleshooting guide for common issues in cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Pan-RAS-IN-2
Welcome to the technical support center for Pan-RAS-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your studies with this novel pan-RAS inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pan-RAS inhibitor that functions as a "molecular glue."[1] It works by forming a ternary complex with Cyclophilin A (CypA) and the active, GTP-bound form of RAS proteins (RAS(ON)).[1] This complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting the MAPK and other signaling pathways.[1]
Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?
A2: Inconsistent cell viability results can stem from several factors. Different assay types (e.g., MTT, XTT, clonogenic) measure different aspects of cell health and can yield varied results, especially with compounds that may affect cellular metabolism.[2] It is also crucial to consider the timing of your endpoint, as the cytotoxic effects of this compound may not be immediate.[2] Additionally, ensure the compound is fully solubilized in your culture medium to avoid concentration-related discrepancies.[3]
Q3: My this compound is precipitating in the cell culture medium. How can I resolve this?
A3: this compound has specific solubility characteristics. It is typically dissolved in a primary solvent like DMSO. When diluting into aqueous cell culture media, precipitation can occur.[3] To avoid this, consider a stepwise dilution approach and ensure the final DMSO concentration remains low (typically below 0.5%) to prevent solvent toxicity.[3] Gently warming the medium to 37°C before adding the inhibitor may also aid solubility. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 are recommended.[1]
Q4: I am not seeing the expected decrease in phosphorylated ERK (p-ERK) levels after treatment. What should I do?
A4: A lack of p-ERK inhibition could be due to several reasons. Firstly, the concentration of this compound may be suboptimal. It is essential to perform a dose-response experiment to determine the effective concentration for your specific cell line. Secondly, the cell line might have developed resistance through reactivation of the MAPK pathway or activation of bypass signaling pathways.[4][5] Lastly, the expression level of Cyclophilin A (CypA), a necessary component for the inhibitor's mechanism, might be insufficient in your cell model.[6][7]
Q5: How important is the expression level of Cyclophilin A (CypA) for the activity of this compound?
A5: The expression of CypA is critical for the mechanism of action of this compound, as it is a required partner in forming the inhibitory ternary complex with RAS.[1] Many cancer cell lines, particularly pancreatic cancer lines, have been shown to overexpress CypA.[6][7][8] If you are not observing the expected activity, it is advisable to verify the expression of CypA in your cell line using Western blotting or RT-PCR.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Ensure complete solubilization of this compound in your working solution. Perform a stepwise dilution and maintain a low final DMSO concentration (<0.5%). Visually inspect the media for any precipitate.[3] |
| Assay Type Discrepancy | Different viability assays measure different cellular parameters. Consider using a clonogenic assay for a long-term assessment of cell survival, as it is often considered a more reliable measure of cytotoxicity compared to metabolic assays like MTT.[2] |
| Suboptimal Incubation Time | The cytotoxic effects of this compound may be delayed. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line.[4] |
| Cell Seeding Density | Ensure consistent and optimal cell seeding density across all wells, as this can significantly impact the results of viability assays. |
Suboptimal Inhibition of Downstream Signaling (p-ERK, p-AKT)
| Potential Cause | Troubleshooting Steps |
| Ineffective Concentration | Perform a dose-response experiment with a range of this compound concentrations to determine the IC50 for p-ERK and p-AKT inhibition in your specific cell line. |
| Low Cyclophilin A (CypA) Expression | Verify the endogenous expression level of CypA in your cell line via Western blot. If CypA levels are low, consider using a cell line with higher reported expression.[6][7][8][9] |
| MAPK Pathway Reactivation | Cancer cells can develop resistance by reactivating the MAPK pathway. Perform a time-course Western blot (e.g., 2, 6, 24, 48 hours) to check for a rebound in p-ERK levels after initial suppression.[4] |
| Activation of Bypass Pathways | Cells may compensate by activating parallel survival pathways, such as the PI3K/AKT pathway. Assess the phosphorylation status of AKT (p-AKT) to investigate this possibility.[4] |
| Poor Lysate Quality or Western Blot Technique | Ensure proper sample preparation and follow a robust Western blot protocol. Use appropriate controls and optimize antibody concentrations.[10][11][12][13][14] |
Issues with RAS Activation (Pulldown) Assay
| Potential Cause | Troubleshooting Steps |
| Low Levels of Active RAS | If studying endogenous RAS, ensure that the cells are in a state where RAS is active. Serum starvation followed by stimulation with a growth factor (e.g., EGF) can increase the pool of GTP-bound RAS.[15][16] |
| Inefficient Pulldown | Ensure sufficient amounts of total protein lysate are used for the pulldown (typically >0.5 mg).[17] Use fresh, high-quality reagents and follow the manufacturer's protocol for the pulldown assay kit.[18][19][20] |
| Rapid GTP Hydrolysis | Work quickly and keep samples on ice throughout the procedure to minimize the hydrolysis of GTP to GDP, which would render RAS inactive and unable to be pulled down.[18] |
| Issues with Western Blot Detection | After the pulldown, follow a standard Western blot protocol with an antibody specific for the RAS isoform of interest or a pan-RAS antibody.[16] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for p-ERK and p-AKT
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time and concentration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
RAS Activation (Pulldown) Assay
-
Cell Treatment and Lysis: Treat cells as required. For stimulated conditions, serum starve cells overnight and then stimulate with a growth factor (e.g., EGF) for a short period before lysis. Lyse the cells in a magnesium-containing lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pulldown: Incubate the clarified lysate with a RAF-RBD (RAS-Binding Domain) affinity resin (e.g., agarose (B213101) beads) for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the resin by centrifugation and wash several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the resin by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using a pan-RAS or isoform-specific RAS antibody. Include a sample of the total lysate as a loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: General experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different Cell Viability Assays Reveal Inconsistent Results After Bleomycin Electrotransfer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclophilin A is overexpressed in human pancreatic cancer cells and stimulates cell proliferation through CD147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Current implications of cyclophilins in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophilin A: promising target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 12. licorbio.com [licorbio.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. hoelzel-biotech.com [hoelzel-biotech.com]
- 18. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 19. abcam.com [abcam.com]
- 20. cellbiolabs.com [cellbiolabs.com]
Pan-RAS-IN-2 stability in cell culture media
This technical support guide provides essential information, protocols, and troubleshooting advice for researchers using the pan-RAS inhibitor, Pan-RAS-IN-2. The following sections address common questions regarding its stability in cell culture media and provide a framework for empirical validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Pan-rasin-2, is a pan-RAS inhibitor that functions as a "molecular glue".[1] It operates by forming a ternary complex with cyclophilin A (CYPA) and active, GTP-bound RAS proteins.[1] This complex formation blocks the interaction between RAS and its downstream effectors, such as RAF kinase, thereby inhibiting the RAS-MAPK and other signaling pathways crucial for cell proliferation and survival.[1][2][3][4] Pan-RAS inhibitors are designed to be effective against various RAS isoforms and mutations, making them valuable tools for studying RAS-driven cancers.[5][6][7]
Q2: What is the known stability of this compound?
Specific stability data for this compound in various cell culture media is not extensively published. The vendor suggests that a DMSO stock solution is stable for up to 6 months at -80°C or 1 month at -20°C.[1] However, stability in aqueous cell culture media at 37°C is highly dependent on experimental conditions and must be determined empirically. General studies on small molecules show that stability in media can be limited, with degradation occurring over hours or days.[8][9]
Q3: What factors can influence the stability of this compound in my cell culture experiments?
The stability of any small molecule inhibitor in cell culture is a multifactorial issue.[10] Researchers should consider the following variables, which can lead to a decrease in the effective concentration of the compound over time.
| Factor | Potential Impact on Stability | Mitigation Strategies |
| Temperature | Incubation at 37°C can accelerate chemical degradation (e.g., hydrolysis).[11] | Determine the compound's half-life at 37°C and consider more frequent media changes if stability is low. |
| pH | The typical cell culture pH of 7.2-7.4 can promote the degradation of pH-sensitive compounds.[12] | Assess stability in a simple buffer system (e.g., PBS) at a similar pH to distinguish inherent aqueous instability from media-specific effects.[13] |
| Media Components | Serum contains enzymes (esterases, proteases) that can metabolize the compound.[12] Other components like amino acids or vitamins may also react with the inhibitor.[13] | Test stability in media with and without serum. If instability is observed, consider using serum-free media or a heat-inactivated serum. |
| Binding to Plastic | Hydrophobic compounds can adsorb to the surface of cell culture plates, flasks, or pipette tips, reducing the bioavailable concentration.[8][13] | Use low-protein-binding plasticware. Include a control without cells to assess loss due to non-specific binding.[13] |
| Light Exposure | Some compounds are photosensitive and can degrade upon exposure to light.[11] | Store stock solutions and conduct experiments in amber vials or under low-light conditions. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing stock solutions can cause precipitation and degradation.[11][12] | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[13] |
Experimental Protocols & Data
Protocol: Determining this compound Stability in Cell Culture Media via LC-MS/MS
This protocol outlines a standard method to quantify the stability of this compound in your specific cell culture medium over time.
Objective: To determine the rate of degradation of this compound in a chosen cell culture medium at 37°C.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes or 96-well plates
-
Calibrated incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) or Methanol (B129727) (ice-cold, HPLC grade) containing an internal standard
-
HPLC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the stock solution into the cell culture medium to the final desired experimental concentration (e.g., 1 µM). Prepare enough volume for all time points.
-
Incubation & Sampling:
-
Dispense the working solution into multiple sterile, low-binding tubes or wells of a plate (one for each time point).
-
Immediately process the first sample, which will serve as your T=0 reference point.
-
Place the remaining samples in a 37°C incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one sample from the incubator for processing.
-
-
Sample Processing (Protein Precipitation & Reaction Quench):
-
To a 50 µL aliquot of your media sample, add 150 µL of ice-cold acetonitrile or methanol containing a suitable internal standard. The organic solvent will precipitate proteins and halt any enzymatic or chemical degradation.[14]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis by LC-MS/MS:
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Develop an LC-MS/MS method using multiple reaction monitoring (MRM) to specifically and sensitively quantify the peak area of this compound and the internal standard.[13]
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the results by setting the peak area ratio at T=0 to 100%.
-
Calculate the percentage of this compound remaining at each subsequent time point: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
Plot the % Remaining versus time to determine the stability profile and half-life (t½).
-
Data Interpretation Template
Use the following table to log your experimental results. Significant loss (e.g., >20%) within your experimental timeframe may require protocol adjustments, such as more frequent media changes or the addition of fresh compound.
| Time Point (Hours) | Peak Area Ratio (Inhibitor/Internal Standard) | % this compound Remaining |
| 0 | [Record Value] | 100% |
| 2 | [Record Value] | [Calculate %] |
| 4 | [Record Value] | [Calculate %] |
| 8 | [Record Value] | [Calculate %] |
| 24 | [Record Value] | [Calculate %] |
| 48 | [Record Value] | [Calculate %] |
Visualized Workflows and Pathways
Caption: Simplified RAS/MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Troubleshooting Guide
My experimental results are inconsistent or suggest rapid compound loss. What should I check?
Inconsistent results are a common challenge when working with small molecule inhibitors.[11] Use this guide to troubleshoot potential issues.
| Observed Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent sample handling; Incomplete solubilization of the compound; Issues with the analytical method (LC-MS).[13][15] | Ensure precise and consistent timing for sample collection and processing. Confirm complete dissolution of the compound in stock and working solutions. Validate the analytical method for linearity and precision.[13] |
| Compound seems to disappear, but no degradation products are detected | Compound is binding to the plastic of culture plates or tips; Rapid cellular uptake (if cells are present).[8][13] | Use low-protein-binding plasticware. Run a parallel experiment without cells to quantify loss due to plate binding. Analyze cell lysates to check for intracellular accumulation. |
| Stock solution has changed color or contains precipitate | Chemical degradation or oxidation of the compound; Poor solubility in the chosen solvent, especially after thawing.[11] | Discard the solution and prepare a fresh stock. Store stocks protected from light and consider purging vials with inert gas (argon/nitrogen).[11] Thaw solutions slowly and vortex gently before use.[11] |
| Shifting retention times in LC-MS analysis | Changes in mobile phase composition or pH; Column degradation; Buildup of contaminants from the media matrix.[15][16] | Prepare fresh mobile phase. Ensure the column is properly equilibrated and clean. Use a guard column and appropriate sample cleanup to protect the analytical column. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. anygenes.com [anygenes.com]
- 4. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. zefsci.com [zefsci.com]
- 16. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to Pan-RAS-IN-2 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pan-RAS-IN-2. The information is designed to address specific experimental challenges and provide guidance on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a molecular glue that targets RAS proteins.[1][2] It functions by forming a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS.[1][2] This complex physically obstructs the interaction between RAS and its downstream effectors, most notably the RAF kinases, thereby inhibiting the MAPK signaling pathway and suppressing tumor cell proliferation.[1][2]
Q2: My cancer cell line shows high levels of RAS activation but is not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response, even in cells with activated RAS:
-
Intrinsic Resistance: The cell line may possess inherent resistance mechanisms, such as mutations in downstream components of the MAPK pathway (e.g., BRAF, MEK) that render it independent of upstream RAS signaling.[3]
-
Drug Efflux: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can actively transport this compound out of the cell, preventing it from reaching its target.
-
Metabolic Deactivation: The cancer cells may express high levels of enzymes, such as UDP-glucuronosyltransferases, that metabolize and inactivate the compound.[3][4]
-
Alternative Splicing of RAS: The expression of alternative splice variants of RAS may alter the drug-binding site or affect protein function in a way that confers resistance.[5][6][7][8]
Q3: After an initial response, my cells have developed resistance to this compound. What are the likely mechanisms of acquired resistance?
Acquired resistance to RAS inhibitors can occur through several mechanisms:
-
On-Target Resistance: Secondary mutations in the RAS gene can arise that prevent this compound from binding effectively to the RAS-CYPA complex.
-
Bypass Signaling Pathway Activation: Cancer cells can adapt by upregulating parallel signaling pathways to maintain proliferation. A common mechanism is the activation of the PI3K/AKT/mTOR pathway, which can compensate for the inhibition of the MAPK pathway.
-
Reactivation of RAS Signaling: Upregulation of upstream receptor tyrosine kinases (RTKs) can lead to a stronger signal that overcomes the inhibitory effect of this compound.[9] Compensatory activation of uninhibited RAS isoforms (if the inhibitor is not truly pan-RAS) can also occur.[10]
Q4: What strategies can I employ to overcome resistance to this compound?
Combination therapy is a promising approach to overcome resistance.[11] Consider the following combinations:
-
Vertical Inhibition: Combine this compound with inhibitors of downstream effectors in the MAPK pathway, such as MEK inhibitors (e.g., Trametinib) or ERK inhibitors.[12]
-
Parallel Pathway Inhibition: Concurrently target the PI3K/AKT/mTOR pathway with relevant inhibitors (e.g., a PI3K inhibitor or an mTOR inhibitor).[12]
-
Upstream Inhibition: In cases of RTK-driven RAS activation, co-treatment with an appropriate RTK inhibitor (e.g., an EGFR inhibitor like Afatinib in KRAS-mutant models) may be effective.[13][14]
-
Combination with Immunotherapy: Preclinical models suggest that RAS inhibition can modulate the tumor microenvironment, potentially sensitizing tumors to immune checkpoint inhibitors.[15]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers can lead to variability in metabolic activity and drug response. |
| DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). High DMSO concentrations can affect cell viability.[16] |
| Incubation Time | The duration of drug exposure can significantly impact IC50 values. Perform a time-course experiment to determine the optimal incubation time for your cell line.[16] |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[17][18] The choice of assay can influence results. Consider using an orthogonal method to confirm findings (e.g., comparing an MTT assay with a live/dead cell count). |
| Drug Stability | Ensure that the this compound stock solution is stored correctly and that working dilutions are freshly prepared for each experiment to avoid degradation. |
Problem 2: Western blot shows no decrease in phosphorylated ERK (p-ERK) after this compound treatment, despite the cells having a known RAS mutation.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing pathway inhibition. A significant reduction in p-ERK may only occur at specific concentrations and time points. |
| Rapid Pathway Reactivation | Signaling pathways can have feedback loops that lead to rapid reactivation. Harvest cell lysates at earlier time points (e.g., 1, 4, 8 hours) post-treatment to capture the initial inhibitory effect before feedback mechanisms are engaged. |
| Downstream Mutation | The cell line may harbor a downstream mutation (e.g., in BRAF or MEK) that maintains ERK activation independently of RAS. Sequence key downstream pathway components to rule this out. |
| Technical Issues with Western Blot | Ensure proper protein transfer, use appropriate antibody dilutions, and include positive and negative controls for p-ERK. A loading control (e.g., β-actin or GAPDH) is essential to confirm equal protein loading.[19] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the efficacy of this compound and strategies to overcome resistance.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | RAS Mutation | This compound IC50 (nM) |
| Sensitive | ||
| Cell Line A | KRAS G12V | 50 |
| Cell Line B | NRAS Q61R | 75 |
| Resistant | ||
| Cell Line C | KRAS G12V, BRAF V600E | >10,000 |
| Cell Line D (Acquired Resistance) | KRAS G12V (secondary mutation) | 5,000 |
Table 2: Effect of Combination Therapies on this compound Resistant Cells (Cell Line D)
| Treatment | Concentration (nM) | % Cell Viability (relative to untreated) |
| This compound | 100 | 85% |
| MEK Inhibitor | 50 | 70% |
| PI3K Inhibitor | 50 | 75% |
| This compound + MEK Inhibitor | 100 + 50 | 25% |
| This compound + PI3K Inhibitor | 100 + 50 | 35% |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.[18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or combination drugs) and incubate for the desired duration (e.g., 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Western Blot for RAS Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the RAS-MAPK pathway.[19][21]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.[19]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).[19]
Co-Immunoprecipitation (Co-IP) to Confirm Protein-Protein Interactions
This protocol is used to investigate the interaction between RAS and its effectors (e.g., RAF) and how it is disrupted by this compound.[23][24][25][26]
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[23]
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[24]
-
Immunoprecipitation: Incubate the lysate with an antibody specific to the "bait" protein (e.g., anti-RAS antibody) overnight at 4°C.
-
Complex Capture: Add protein A/G-coupled agarose (B213101) or magnetic beads to the lysate-antibody mixture to capture the antibody-antigen complexes.[23]
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.[23]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-RAF antibody).
Visualizations
Caption: RAS signaling pathways and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mutant KRAS signaling drives alternative splicing in lung cancer cells | Fred Hutchinson Cancer Center [fredhutch.org]
- 7. [PDF] Aberrant RNA Splicing in Cancer and Drug Resistance | Semantic Scholar [semanticscholar.org]
- 8. Splice variants of RAS—translational significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New drug combinations found to potentially be more effective in targeting pancreatic cancers - UNC Lineberger [unclineberger.org]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. scilit.com [scilit.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. 细胞活力和增殖测定 [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ras Activation Assay and Western Blot Analysis [bio-protocol.org]
- 23. assaygenie.com [assaygenie.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 26. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Technical Support Center: Pan-RAS-IN-2 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pan-RAS-IN-2 in animal models. The information is designed to help minimize toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a pan-RAS inhibitor that functions as a "molecular glue." It forms a ternary complex with Cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS-ON). This complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting signal transduction.
Q2: What are the potential on-target toxicities of this compound?
Given that RAS signaling is crucial for the proliferation and survival of normal cells, pan-RAS inhibition can lead to on-target toxicities.[1] Potential toxicities may be observed in tissues with high rates of cell turnover, such as the gastrointestinal tract, skin, and hematopoietic system. Although some pan-RAS inhibitors have been tolerated in animal models, careful monitoring is essential.[1]
Q3: What toxicities might be expected due to the involvement of Cyclophilin A (CYPA)?
Inhibitors of Cyclophilin A have been associated with a range of side effects, including nephrotoxicity, hepatotoxicity, and immunosuppression.[2][3][4] While this compound is not a direct inhibitor of CYPA's enzymatic activity, its sequestration into a ternary complex could potentially disrupt normal CYPA functions. Researchers should be vigilant for signs of these toxicities.
Q4: What type of animal models are suitable for studying this compound efficacy and toxicity?
Both xenograft and genetically engineered mouse models (GEMMs) are valuable for evaluating pan-RAS inhibitors.[5][6]
-
Xenograft models , where human cancer cell lines are implanted into immunocompromised mice, are useful for assessing the direct anti-tumor activity of the compound.
-
GEMMs , which have engineered mutations in the Ras gene, can provide insights into the effects of the inhibitor in a more physiologically relevant context, including the tumor microenvironment.
Troubleshooting Guide
Issue 1: Unexpected Animal Toxicity or Weight Loss
Possible Causes:
-
On-target toxicity: Inhibition of RAS signaling in healthy, rapidly dividing cells.
-
Off-target effects: Unintended interactions of this compound with other proteins.
-
CYPA-related toxicity: Disruption of normal Cyclophilin A function.
-
Formulation/Vehicle toxicity: The vehicle used to dissolve and administer the compound may have its own toxic effects.
Troubleshooting Steps:
-
Dose Reduction/Schedule Modification:
-
Reduce the dose of this compound.
-
Change the dosing schedule (e.g., from daily to every other day) to allow for recovery between doses.
-
-
Vehicle Control:
-
Ensure a control group receiving only the vehicle is included to isolate compound-specific toxicity.
-
-
Monitor Organ Function:
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess hematopoietic, renal, and hepatic function.
-
-
Histopathological Analysis:
-
At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough necropsy and collect major organs for histopathological examination to identify any tissue damage.
-
Issue 2: Lack of Anti-Tumor Efficacy
Possible Causes:
-
Inadequate Dose/Bioavailability: The concentration of this compound reaching the tumor may be insufficient.
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to the inhibitor.
-
Suboptimal Formulation: Poor solubility or stability of the compound in the chosen vehicle can limit its effectiveness.
-
Rapid Metabolism: The compound may be quickly cleared from circulation.
Troubleshooting Steps:
-
Dose Escalation:
-
If no toxicity is observed, a dose-escalation study can be performed to determine the maximum tolerated dose (MTD).
-
-
Pharmacokinetic (PK) Analysis:
-
Measure the concentration of this compound in plasma and tumor tissue over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Pharmacodynamic (PD) Analysis:
-
Analyze tumor tissue for biomarkers of RAS pathway inhibition (e.g., decreased phosphorylation of ERK) to confirm target engagement.
-
-
Optimize Formulation:
-
Experiment with different vehicle compositions to improve the solubility and stability of this compound. A common vehicle for hydrophobic compounds in rodents includes a mixture of DMSO, PEG300, Tween 80, and saline.[7]
-
Quantitative Data Summary
Table 1: Representative Preclinical Data for a Pan-RAS Inhibitor (ADT-007) in Mouse Models [8][9]
| Animal Model | Tumor Type | Dosing Route & Schedule | Tumor Growth Inhibition | Observed Toxicities |
| Syngeneic (CT26) | Colorectal Carcinoma | Intratumoral, 10 mg/kg, once daily | Significant | No overt signs of toxicity (body weight loss) |
| Syngeneic (PDA) | Pancreatic Adenocarcinoma | Peritumoral, 5 mg/kg, twice daily | Significant | No overt signs of toxicity (body weight loss) |
| PDX (Gall Bladder) | Adenocarcinoma | Peritumoral, 5 mg/kg, twice daily | Significant | Not specified |
| PDX (Colorectal) | Adenocarcinoma | Intraperitoneal, 2.5 mg/kg, twice daily | Significant | Not specified |
Note: This data is for ADT-007, another pan-RAS inhibitor, and is provided for illustrative purposes. The toxicity profile of this compound may differ.
Table 2: Common Monitoring Parameters for Targeted Therapies in Animal Models [10][11]
| Parameter | Monitoring Frequency (Suggested) | Rationale |
| Body Weight | Daily or 3 times per week | General indicator of health and toxicity. |
| Clinical Observations | Daily | Assess for signs of distress, changes in behavior, appetite, and activity. |
| Tumor Volume | 2-3 times per week | Evaluate anti-tumor efficacy. |
| Complete Blood Count (CBC) | Baseline and at study termination | Monitor for hematological toxicities (anemia, neutropenia, thrombocytopenia). |
| Serum Chemistry | Baseline and at study termination | Assess organ function (liver, kidneys). |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model
This protocol is a general guideline and may need to be optimized for specific cell lines and this compound.
1. Cell Culture and Preparation:
- Culture human cancer cells with a relevant RAS mutation under sterile conditions.
- Harvest cells during the logarithmic growth phase.
- Wash cells with sterile, serum-free medium or PBS.
- Perform a cell count using a hemocytometer and assess viability (e.g., with trypan blue).
- Resuspend cells in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per injection). For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.[12]
2. Tumor Implantation:
- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by caliper measurements 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
4. This compound Formulation and Administration:
- Formulation: For a hydrophobic compound like this compound, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline. A typical composition could be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.[7]
- First, dissolve this compound in DMSO to create a stock solution.
- Sequentially add PEG300, Tween 80, and saline, vortexing between each addition to ensure a homogenous solution.
- Administration: Administer the formulated this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at the specified dose and schedule.
5. Monitoring and Study Termination:
- Monitor animal health and tumor growth as described in Table 2.
- Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
- Collect tumors and organs for pharmacodynamic and histopathological analysis.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cyclophilin A: promising target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Toxicities: Protocols for Monitoring the Adverse Events of Targeted Therapies Used in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Toxicities: Protocols for Monitoring the Adverse Events of Targeted Therapies Used in the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Pan-RAS-IN-2 quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing pan-RAS inhibitors in their experiments. The information is designed to address common challenges and ensure the quality and reliability of your results.
Frequently Asked Questions (FAQs)
General
-
Q1: What is a pan-RAS inhibitor? A pan-RAS inhibitor is a small molecule designed to block the function of multiple RAS protein isoforms (KRAS, HRAS, and NRAS), irrespective of their mutational status.[1][2] These inhibitors are being investigated for their potential to treat cancers driven by various RAS mutations.[3][4][5]
-
Q2: How does Pan-RAS-IN-2 (a representative pan-RAS inhibitor) work? this compound is a molecular glue that forms a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins (RAS(ON)).[6][7] This complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting the MAPK and PI3K-AKT signaling pathways and reducing cancer cell proliferation.[4][5][6][][9][10][11]
Quality Control and Purity
-
Q3: How can I assess the purity of my pan-RAS inhibitor stock? The purity of a pan-RAS inhibitor can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12] These methods can identify and quantify impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the compound.[12][13][14][15]
-
Q4: What are the recommended storage conditions for a pan-RAS inhibitor? For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years or at -80°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Experimental Issues
-
Q1: I am observing lower than expected potency of the inhibitor in my cell-based assays. What could be the cause?
-
Compound Degradation: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh stock solutions.
-
Cell Line Resistance: Some cell lines may exhibit resistance to pan-RAS inhibitors due to mechanisms like the expression of UDP-glucuronosyltransferases (UGTs) which can metabolically deactivate the compound.[4][11] Consider using cell lines with known sensitivity to RAS inhibition.
-
Experimental Conditions: Optimize inhibitor concentration and incubation time. Ensure the cell density is appropriate for the assay being performed.
-
-
Q2: My inhibitor is precipitating in the cell culture media. How can I improve its solubility?
-
Solvent Choice: While DMSO is a common solvent, ensure the final concentration in the media is low (typically <0.5%) to avoid toxicity.[16]
-
Solubilization Protocol: For in vivo studies, specific formulations may be required. One protocol involves a step-wise addition of solvents: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6] Gentle heating or sonication can aid dissolution if precipitation occurs.[6]
-
Fresh Preparations: Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
-
Q3: I am not seeing a significant decrease in downstream p-ERK levels after treatment. What should I check?
-
Treatment Time and Dose: Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting RAS signaling in your specific cell line.
-
Antibody Quality: Verify the specificity and sensitivity of your primary and secondary antibodies for Western blotting.
-
Lysis Buffer Composition: Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Upstream Activation: For some experiments, stimulating the pathway with a growth factor like EGF after inhibitor treatment can provide a clearer window to observe signaling inhibition.[17]
-
Data Presentation
Table 1: Representative Purity and Quality Control Specifications
| Parameter | Method | Specification |
| Purity | HPLC | ≥98% |
| Identity | Mass Spectrometry | Conforms to expected molecular weight |
| Structure Confirmation | NMR Spectroscopy | Conforms to expected structure |
Table 2: Representative Inhibitory Activity
| Target | Assay | IC₅₀ / Kd |
| KRAS (Wild-Type & Mutants) | Biochemical Assay | ≤ 10 nM |
| Pan-RAS Binding | Microscale Thermophoresis (MST) | < 20 µM (Kd)[16] |
| Cellular Proliferation (RAS-mutant cells) | Cell Viability Assay | Varies by cell line |
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed RAS-mutant cancer cells (e.g., MIA PaCa-2) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the pan-RAS inhibitor for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p-ERK (and total ERK as a loading control) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of p-ERK.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the pan-RAS inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18]
Visualizations
Caption: RAS signaling pathway and the point of intervention for a pan-RAS inhibitor.
Caption: A general experimental workflow for evaluating a pan-RAS inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 9. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling Complex RAS-Effector Interactions Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct Observation of Membrane-Associated H-Ras in the Native Cellular Environment by In-Cell 19F-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Pan-RAS-IN-2 precipitation in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling Pan-RAS-IN-2, focusing on troubleshooting and preventing precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ERAS-0015 or compound 6A) is a molecular glue that targets RAS proteins.[1][2][3] It functions by forming a ternary complex with Cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS-ON).[1][2][3] This complex sterically hinders the interaction between RAS and its downstream effectors, such as RAF, thereby inhibiting signal transduction pathways that contribute to tumor cell proliferation.[1][2][3]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL.[1] For optimal dissolution, using newly opened, non-hygroscopic DMSO and applying ultrasonic treatment is advised.[1]
Q3: How should I store solid this compound and its stock solutions?
A3: Proper storage is critical to maintain the stability and activity of the compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Stock Solution (in solvent) | -80°C | 1 year |
| -20°C | 1 month |
Data compiled from multiple sources.[1][4] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][5]
Troubleshooting Precipitation in Aqueous Solutions
A common challenge encountered with this compound is its low solubility in aqueous solutions, leading to precipitation when diluting a DMSO stock into buffers or cell culture media.
Q4: I observed a precipitate after diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A4: This is an expected issue due to the hydrophobic nature of this compound. One source explicitly states its solubility in water is "Insoluble".[4] Here are several strategies to address this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically ≤ 0.5%) to minimize its effect on the experiment while maintaining solubility.
-
Use Co-solvents (for in vivo studies): For animal studies, specific formulations with co-solvents are necessary. A clear solution of at least 2.5 mg/mL can be achieved using solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into the aqueous buffer. This can help prevent the compound from crashing out of the solution.
-
Sonication & Gentle Warming: After dilution, briefly sonicate the solution in a water bath.[1][6] Gentle warming to 37°C may also aid dissolution, but monitor for any potential compound degradation.[6]
-
Prepare Freshly: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1]
Quantitative Data Summary
The following table summarizes the known solubility properties of this compound.
| Solvent/System | Concentration | Method/Notes |
| In Vitro | ||
| DMSO | 100 mg/mL (119.46 mM) | Requires ultrasonic treatment. Use newly opened DMSO.[1] |
| Water | Insoluble | [4] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.99 mM) | Add solvents one by one. Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.99 mM) | Add solvents one by one. Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a standard method for preparing a concentrated stock solution of this compound.
Methodology:
-
Weigh Compound: Carefully weigh the desired amount of solid this compound powder.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the solid compound to reach the target concentration of 10 mM.
-
Dissolve: Vortex the solution briefly. To ensure complete dissolution, sonicate the vial in a water bath until the solution is completely clear.[1] If precipitation occurs, gentle warming can be applied.[1]
-
Aliquot and Store: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[4][5] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][4]
Protocol 2: Preparation of an In Vivo Working Solution (2.5 mg/mL)
This protocol details the preparation of a working solution suitable for animal studies, based on a published formulation.[1]
Methodology:
-
Prepare Stock: Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Solvent Addition (Sequential): For a final volume of 1 mL, follow these steps precisely: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly until uniform. b. Add 50 µL of Tween-80 to the mixture and mix again until uniform. c. Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Solution: This procedure yields a clear solution with a final concentration of 2.5 mg/mL.[1]
-
Use Immediately: It is strongly recommended to prepare this working solution fresh on the day of use for in vivo experiments.[1]
References
Validation & Comparative
A Head-to-Head Comparison: Pan-RAS-IN-2 vs. Sotorasib in KRAS G12C Cells
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the once "undruggable" KRAS oncogene has marked a pivotal moment in precision oncology. Sotorasib (B605408) (AMG 510), a first-in-class inhibitor of the KRAS G12C mutant protein, has gained FDA approval for the treatment of non-small cell lung cancer (NSCLC), heralding a new era of targeted therapies for KRAS-driven malignancies.[1] Concurrently, the development of pan-RAS inhibitors, which target multiple RAS isoforms, presents an alternative strategy to potentially overcome resistance mechanisms and broaden the therapeutic window. This guide provides an objective comparison of a novel pan-RAS inhibitor, ADT-007 (a representative molecule for the Pan-RAS-IN-2 class), and the KRAS G12C-specific inhibitor, sotorasib, with a focus on their performance in KRAS G12C mutant cancer cells.
Mechanism of Action: A Tale of Two Strategies
Sotorasib employs a highly specific mechanism, covalently binding to the cysteine residue of the G12C mutant KRAS. This irreversible interaction locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways like the MAPK and PI3K-AKT-mTOR cascades.[2] This targeted approach ensures high specificity for the mutant protein, sparing wild-type KRAS.
In contrast, the pan-RAS inhibitor ADT-007 exhibits a broader mechanism of action. It binds to RAS proteins in a nucleotide-free transitional state, preventing the loading of GTP and subsequent activation.[3][4] This action is not dependent on a specific mutation, allowing it to inhibit the growth of cancer cells with various RAS mutations, including KRAS G12C, as well as those with hyper-activated wild-type RAS.[3][4][5]
Preclinical Performance in KRAS G12C Cells: A Quantitative Look
The following tables summarize the in vitro and in vivo preclinical data for ADT-007 and sotorasib in cancer cell lines harboring the KRAS G12C mutation.
Table 1: In Vitro Cell Viability (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| ADT-007 | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | 2 | [5][6][7][8] |
| H358 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent inhibition shown | ||
| Sotorasib | MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | ~9 | [9][10] |
| NCI-H358 | Non-Small Cell Lung Cancer | ~6 | [9][10] | |
| NCI-H23 | Non-Small Cell Lung Cancer | 690.4 | [2][10] |
Table 2: In Vivo Efficacy in KRAS G12C Xenograft Models
| Compound | Model | Cancer Type | Dosing | Outcome | Reference |
| ADT-007 | Patient-Derived Xenograft (PA2) | Pancreatic Ductal Adenocarcinoma | Peri-tumoral injections | Delayed tumor growth | [3] |
| Sotorasib | NCI-H358 Xenograft | Non-Small Cell Lung Cancer | 30 mg/kg, p.o., daily | Reduced tumor size | [10] |
| CRC KRAS p.G12C PDX | Colorectal Cancer | Not specified | Enhanced anti-tumor activity in combination | [11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental evaluation of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor comparison.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358)
-
Complete cell culture medium
-
Test compounds (Sotorasib, ADT-007) dissolved in DMSO
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 10 µL of the diluted compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[2]
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of the inhibitors on the phosphorylation of key proteins in the KRAS downstream signaling pathways.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Test compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with inhibitors at desired concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of phosphorylated proteins.[4]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a mouse model.
Procedure:
-
Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunodeficient mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., by oral gavage) and vehicle control according to a predetermined schedule.
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.[11]
Conclusion
Both sotorasib and the pan-RAS inhibitor ADT-007 demonstrate potent anti-proliferative activity in KRAS G12C mutant cancer cells. Sotorasib's high specificity for the G12C mutation provides a clear therapeutic rationale with proven clinical benefit. On the other hand, the broader activity of pan-RAS inhibitors like ADT-007 may offer an advantage in overcoming acquired resistance mechanisms that can emerge during targeted therapy. The preclinical data presented here highlight the distinct yet compelling profiles of these two classes of KRAS inhibitors. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate their respective therapeutic potential and optimal clinical positioning in the treatment of KRAS G12C-driven cancers.
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
A Comparative Guide: Pan-RAS Inhibitor RMC-6236 versus Adagrasib in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS-mutant lung cancers is rapidly evolving. While mutation-specific inhibitors have shown significant promise, the emergence of pan-RAS inhibitors presents a broader therapeutic strategy. This guide provides an objective comparison of the preclinical efficacy of the pan-RAS inhibitor, RMC-6236, and the KRAS G12C-specific inhibitor, adagrasib, in lung cancer models, supported by experimental data.
Executive Summary
KRAS mutations are prevalent in non-small cell lung cancer (NSCLC), with the KRAS G12C alteration being a key therapeutic target. Adagrasib (MRTX849) is a potent and selective covalent inhibitor of KRAS G12C. In contrast, RMC-6236 is a first-in-class, orally bioavailable, RAS(ON) multi-selective inhibitor that targets the active, GTP-bound state of various RAS isoforms, including mutant and wild-type KRAS. This broader mechanism of action suggests RMC-6236 may overcome resistance mechanisms associated with KRAS G12C-specific inhibitors and be effective against a wider range of KRAS mutations.
Preclinical data demonstrate that both adagrasib and RMC-6236 exhibit significant anti-tumor activity in KRAS-mutant lung cancer models. Adagrasib shows marked efficacy in models with the KRAS G12C mutation. RMC-6236 demonstrates profound tumor regression in various KRAS G12X xenograft models, including those with KRAS G12C, G12D, and G12V mutations. Notably, in a head-to-head comparison in a KRAS G12C patient-derived xenograft (PDX) model, RMC-6236 induced more significant tumor regression than adagrasib.
Mechanism of Action
Adagrasib and RMC-6236 employ distinct mechanisms to inhibit RAS-driven oncogenic signaling.
Adagrasib: This molecule is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This binding locks KRAS G12C in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting signaling through pathways like the MAPK/ERK and PI3K/AKT pathways.[1][3]
RMC-6236: As a RAS(ON) multi-selective inhibitor, RMC-6236 non-covalently binds to the active, GTP-bound form of multiple RAS isoforms (KRAS, NRAS, and HRAS), including both mutant and wild-type variants.[4][5] It acts as a "molecular glue," inducing the formation of a tri-complex between RAS-GTP, cyclophilin A, and the inhibitor itself.[5] This complex sterically blocks the interaction of RAS with its downstream effectors, such as RAF and PI3K, thus inhibiting oncogenic signaling.[6]
References
- 1. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 2. What is Adagrasib used for? [synapse.patsnap.com]
- 3. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 6. What diseases does RMC-6236 treat? [synapse.patsnap.com]
Efficacy of Pan-RAS-IN-2 compared to other pan-RAS inhibitors like ADT-007
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the RAS family of oncoproteins, frequently mutated in human cancers, represents a significant advancement in oncology. Pan-RAS inhibitors, which target multiple RAS isoforms and mutations, hold the promise of broader therapeutic applicability and the potential to overcome resistance mechanisms associated with mutant-specific inhibitors. This guide provides a comparative overview of two pan-RAS inhibitors, Pan-RAS-IN-2 and ADT-007, with additional context from the clinical-stage inhibitor RMC-6236 (daraxonrasib) to offer a broader perspective on the current landscape.
Mechanism of Action
Pan-RAS inhibitors employ distinct strategies to counteract the oncogenic signaling driven by RAS mutations.
This compound functions as a "molecular glue." It facilitates the formation of a ternary complex between cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS(ON)).[1] This complex sterically hinders the interaction of RAS with its downstream effectors, most notably RAF, thereby inhibiting the MAPK signaling cascade.[1] This mechanism is similar to that of RMC-6236, another well-characterized pan-RAS inhibitor that targets the RAS(ON) state.[2]
ADT-007 , in contrast, targets RAS in a nucleotide-free state.[3][4][5][6][7] By binding to this transitional conformation, ADT-007 prevents the loading of GTP, which is essential for RAS activation.[3][4][5][6][7] This leads to the suppression of both the MAPK and PI3K/AKT signaling pathways.[3][4][5] This distinct mechanism of action suggests that ADT-007 may be effective against a wide array of RAS mutations and could potentially circumvent resistance mechanisms that arise from alterations in the nucleotide-binding pocket.[4][5]
Preclinical Efficacy: A Comparative Summary
While direct, head-to-head preclinical data for this compound against ADT-007 is not publicly available, we can compare the known efficacy of ADT-007 with that of other pan-RAS inhibitors, including those with similar mechanisms to this compound, such as RMC-6236.
| Inhibitor | Cell Line | RAS Mutation | IC50 (nM) | Reference |
| ADT-007 | HCT 116 (CRC) | KRAS G13D | 5 | [3] |
| MIA PaCa-2 (PDAC) | KRAS G12C | 2 | [3] | |
| DLD-1 (CRC) | KRAS G13D | 10.1 | [8] | |
| Multiple Myeloma Cell Lines | KRAS/NRAS mutants | 0.76 - 12 | [9] | |
| RMC-6236 | Various KRAS mutant PDAC cell lines | G12R, etc. | Potent anti-proliferative activity | [10] |
| pan-KRAS-IN-2 | KRAS WT and various mutants | G12D, G12C, G12V, etc. | ≤ 10 | [11] |
| KRAS G13D | > 10,000 | [11] |
Table 1: In Vitro Anti-proliferative Activity of Pan-RAS Inhibitors
| Inhibitor | Tumor Model | Route of Administration | Efficacy | Reference |
| ADT-007 | Syngeneic and xenogeneic mouse models of colon and pancreatic cancer | Peritumoral/Intratumoral | Tumor growth inhibition | [3][4][5][6] |
| PDX models of gallbladder adenocarcinoma, PDAC | Peritumoral | Tumor growth inhibition | [3] | |
| ADT-1004 (oral prodrug of ADT-007) | PDAC mouse models (KRAS G12D, G12C, G12V, G13Q) | Oral | Robust antitumor activity | [12] |
| RMC-6236 | KRAS G12R PDAC xenograft models | Oral | Objective responses in 10/14 models | [10] |
| NRAS-mutant melanoma models | Not specified | Antitumor immune responses | [13] |
Table 2: In Vivo Antitumor Efficacy of Pan-RAS Inhibitors
Key Observations:
-
ADT-007 demonstrates potent, single-digit nanomolar IC50 values across a range of cancer cell lines with different RAS mutations.[3][8][9] In contrast to some other RAS inhibitors that induce a cytostatic effect, ADT-007 has been shown to induce apoptosis.[3][4][5] In vivo studies highlight its ability to inhibit tumor growth upon local administration, and its oral prodrug, ADT-1004, shows robust antitumor activity.[3][12]
-
This compound is reported to have significant inhibitory activity on the proliferation of RAS mutant cell lines, with IC50 values of less than or equal to 10 nM for a wide range of KRAS mutations, though it is less effective against KRAS G13D.[1][11]
-
RMC-6236 (daraxonrasib) , a clinical-stage pan-RAS inhibitor with a similar mechanism to this compound, has shown promising antitumor activity in preclinical models of pancreatic cancer and melanoma.[10][13] Clinical data from a Phase 1 study in patients with RAS-mutant pancreatic ductal adenocarcinoma (PDAC) showed a manageable safety profile and early signs of clinical activity.[14]
Experimental Protocols
The evaluation of pan-RAS inhibitors typically involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, and therapeutic potential.
In Vitro Assays
-
Cell Proliferation Assays: Cancer cell lines with various RAS mutations are treated with a range of inhibitor concentrations for 72 hours. Cell viability is assessed using assays like MTS or MTT to determine the half-maximal inhibitory concentration (IC50).[15]
-
Western Blot Analysis: To confirm the mechanism of action, treated cells are lysed, and protein levels of key downstream signaling molecules (e.g., phosphorylated ERK and AKT) are measured by Western blot. A reduction in the phosphorylated forms of these proteins indicates successful inhibition of the RAS pathway.[15]
-
Apoptosis Assays: To determine if the inhibitor induces programmed cell death, treated cells are stained with markers like Annexin V and analyzed by flow cytometry.[8]
-
Colony Formation Assays: This long-term assay assesses the ability of a single cell to grow into a colony. A reduction in colony formation indicates an anti-clonogenic effect of the inhibitor.
In Vivo Studies
-
Xenograft and Syngeneic Models: Human cancer cells are implanted into immunocompromised mice (xenografts), or murine cancer cells are implanted into immunocompetent mice (syngeneic models). The latter allows for the study of the inhibitor's effect on the tumor immune microenvironment.
-
Drug Administration and Monitoring: Once tumors are established, mice are treated with the pan-RAS inhibitor or a vehicle control. Tumor volume and animal body weight are monitored regularly to assess efficacy and toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze the levels of downstream signaling molecules (e.g., p-ERK) by immunohistochemistry or Western blot to confirm target engagement in vivo.
Conclusion
Both this compound and ADT-007 represent promising pan-RAS inhibitors with distinct mechanisms of action. ADT-007 has demonstrated broad preclinical activity and a unique ability to induce apoptosis by targeting nucleotide-free RAS. While public data on this compound is currently limited, its "molecular glue" mechanism, shared with the clinical-stage inhibitor RMC-6236, is a validated approach for targeting the active state of RAS. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these novel pan-RAS inhibitors and their respective roles in the treatment of RAS-driven cancers. The choice between these different mechanistic approaches will likely depend on the specific tumor context, including the RAS mutation profile and the potential for acquired resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. News - daraxonrasib (RMC-6236) - LARVOL VERI [veri.larvol.com]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. benchchem.com [benchchem.com]
Validating the On-Target Effects of Pan-RAS-IN-2: A Comparative Guide to RAS Pulldown Assays
For researchers and drug development professionals, confirming that a novel inhibitor directly engages its intended target is a critical step. This guide provides a detailed comparison of methods for validating the on-target effects of Pan-RAS-IN-2, a pan-RAS inhibitor. The primary focus is on the widely used RAS pulldown assay, with a comparative look at alternative methodologies.
This compound is a molecular glue that functions by forming a ternary complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins.[1] This complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting signal propagation.[1] Validating this specific mechanism of action is crucial to understanding its therapeutic potential and selectivity.
RAS Signaling and Inhibitor Action
RAS proteins are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[2][3] Guanine nucleotide exchange factors (GEFs) promote the active state, while GTPase-activating proteins (GAPs) promote inactivation.[2][3] Oncogenic mutations often lock RAS in a constitutively active state, driving cancer cell proliferation.[4] this compound targets this active conformation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 3. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Pan-RAS Inhibition Circumvents Acquired Resistance to Mutant-Specific KRAS Inhibitors: A Comparative Analysis
A head-to-head comparison of the pan-RAS inhibitor, ADT-007, against mutant-specific KRAS G12C inhibitors reveals its potential to overcome common resistance mechanisms. Experimental data demonstrates that while cancer cells can develop resistance to targeted therapies like sotorasib (B605408) and adagrasib, the broad-spectrum activity of a pan-RAS inhibitor can retain efficacy, offering a promising strategy for patients who relapse on KRAS G12C-specific treatments.
The advent of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, marked a significant milestone in treating a subset of RAS-driven cancers. However, the clinical benefit of these drugs is often limited by the development of acquired resistance. This resistance can arise from secondary mutations in the KRAS gene or through the activation of alternative signaling pathways that bypass the need for the mutated KRAS protein. Pan-RAS inhibitors, which are designed to inhibit multiple RAS isoforms and mutants, present a promising approach to overcome this challenge.[1]
This guide provides a comparative analysis of a novel pan-RAS inhibitor, ADT-007, with the KRAS G12C-specific inhibitors sotorasib (AMG-510) and adagrasib, focusing on cross-resistance.[2][3] The data presented herein is derived from preclinical studies and is intended for a scientific audience engaged in cancer research and drug development.
Overcoming Resistance: A Quantitative Look
Recent studies have demonstrated that the pan-RAS inhibitor ADT-007 maintains its potency against cancer cell lines that have developed resistance to KRAS G12C-specific inhibitors. In a key experiment, MIA PaCa-2 pancreatic cancer cells with a KRAS G12C mutation were made resistant to either sotorasib (AMG-510) or another G12C inhibitor, MRTX-1257. While the resistant cells showed significantly higher IC50 values for the specific inhibitors they were cultured with, ADT-007's IC50 value remained comparable to that in the original, non-resistant parental cell line.[2][4]
Further evidence of ADT-007's ability to bypass resistance is seen in a Lewis lung cancer cell line harboring both a KRAS G12C mutation and a secondary NRAS Q61H mutation. This secondary mutation confers resistance to sotorasib, but the cells remain highly sensitive to ADT-007, with an IC50 of 9 nM.[4] Another pan-KRAS inhibitor, BI-2865, has also shown broad activity against multiple KRAS mutants including G12C, G12D, G12V, and G13D, suggesting its potential to overcome resistance driven by the emergence of new KRAS mutations.[5]
The following table summarizes the inhibitory activity (IC50) of these compounds in sensitive and resistant cancer cell lines.
| Cell Line | RAS Mutation(s) | Inhibitor | IC50 (nM) | Reference |
| MIA PaCa-2 (Parental) | KRAS G12C | ADT-007 | 2 | [6] |
| MIA PaCa-2 (AMG-510 Resistant) | KRAS G12C | ADT-007 | Comparable to Parental | [4] |
| MIA PaCa-2 (MRTX-1257 Resistant) | KRAS G12C | ADT-007 | Comparable to Parental | [4] |
| Lewis Lung Cancer | KRAS G12C, NRAS Q61H | AMG-510 | Insensitive | [4] |
| Lewis Lung Cancer | KRAS G12C, NRAS Q61H | ADT-007 | 9 | [4] |
| BaF3 | KRAS G12C | BI-2865 | ~140 | [5] |
| BaF3 | KRAS G12D | BI-2865 | ~140 | [5] |
| BaF3 | KRAS G12V | BI-2865 | ~140 | [5] |
Experimental Protocols
Generation of Resistant Cell Lines
The generation of cancer cell lines with acquired resistance to KRAS inhibitors is a critical step in evaluating cross-resistance. A common method involves the long-term culture of sensitive parental cell lines in the presence of gradually increasing concentrations of the specific inhibitor.[7]
-
Cell Culture: Begin by culturing the parental cancer cell line (e.g., MIA PaCa-2 with KRAS G12C mutation) in standard growth medium.
-
Initial Inhibitor Treatment: Treat the cells with the KRAS G12C inhibitor (e.g., sotorasib or adagrasib) at a concentration close to the IC50 value.
-
Dose Escalation: As the cells begin to proliferate, gradually increase the concentration of the inhibitor in the culture medium. This process is typically carried out over several months.
-
Selection of Resistant Clones: The surviving cells, which are able to grow in the presence of high concentrations of the inhibitor, are considered resistant.
-
Verification of Resistance: The resistance of the selected cell population should be confirmed by performing a cell viability assay and demonstrating a significant shift in the IC50 curve compared to the parental cell line.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.
-
Cell Seeding: Plate the cells (both parental and resistant lines) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (Pan-RAS-IN-2, sotorasib, adagrasib) in the appropriate culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the wells. Include vehicle-treated and no-cell controls.[8]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values are determined by plotting the percent viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Signaling Pathways and Mechanisms of Action
RAS proteins are crucial molecular switches that, in their active GTP-bound state, trigger downstream signaling cascades, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which drive cell proliferation and survival.[8] KRAS G12C inhibitors like sotorasib and adagrasib work by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive GDP-bound state.[8]
Resistance to these inhibitors often involves the reactivation of the MAPK pathway.[9] In resistant cell models, KRAS G12C inhibitors show a diminished ability to suppress the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
Pan-RAS inhibitors like ADT-007 have a different mechanism of action. ADT-007 binds to nucleotide-free RAS, preventing the loading of GTP and thereby blocking its activation.[10] This mechanism is not dependent on a specific mutation like G12C and can inhibit both mutant and wild-type RAS isoforms.[2] This broader activity allows pan-RAS inhibitors to suppress MAPK and PI3K/AKT signaling even when resistance mechanisms to mutant-specific inhibitors are present.[4]
Caption: Simplified RAS signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing cross-resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 7. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of Pan-RAS-IN-2 and BI-2865
A detailed guide for researchers, scientists, and drug development professionals on two distinct pan-RAS inhibitors.
In the landscape of targeted cancer therapy, the development of inhibitors against the historically "undruggable" RAS family of oncoproteins represents a significant breakthrough. This guide provides a comprehensive head-to-head comparison of two notable pan-RAS inhibitors: Pan-RAS-IN-2 (also known as pan-KRAS-IN-2 or Pan-rasin-2) and BI-2865. While both compounds aim to inhibit a broad range of RAS mutants, they achieve this through fundamentally different mechanisms of action, offering distinct profiles for researchers and drug developers. This compound acts as a molecular glue, inducing a novel protein-protein interaction, whereas BI-2865 is a non-covalent inhibitor that targets the GDP-bound "off" state of KRAS.
Executive Summary
| Feature | This compound (Pan-rasin-2) | BI-2865 |
| Mechanism of Action | Molecular glue; forms a ternary complex with Cyclophilin A (CYPA) and RAS(ON) | Non-covalent inhibitor of the GDP-bound (inactive) state of KRAS |
| Target Specificity | Pan-KRAS (WT and various mutants) | Pan-KRAS (WT and various mutants), with selectivity over HRAS and NRAS |
| Binding Pocket | Switch I/II pocket | Switch II pocket |
| Key Advantage | Novel mechanism with potential to overcome certain resistance pathways | Well-characterized direct inhibitor with demonstrated cellular and in vivo activity |
Biochemical Activity
This compound demonstrates potent inhibition of various KRAS mutants in biochemical assays, with IC50 values in the low nanomolar range for most tested variants, with the notable exception of KRAS G13D.[1] BI-2865 exhibits high-affinity binding to the GDP-loaded state of wild-type and mutant KRAS, with dissociation constants (Kd) also in the low nanomolar range.[2][3]
| Target | This compound (IC50, nM)[1] | BI-2865 (Kd, nM)[2][3] |
| KRAS WT | ≤10 | 6.9 |
| KRAS G12C | ≤10 | 4.5 |
| KRAS G12D | ≤10 | 32 |
| KRAS G12V | ≤10 | 26 |
| KRAS G12S | ≤10 | Not Reported |
| KRAS G12A | ≤10 | Not Reported |
| KRAS G13D | >10,000 | 4.3 |
| KRAS Q61H | ≤10 | Not Reported |
| HRAS | Not Reported | >5,000-10,000 |
| NRAS | Not Reported | >5,000-10,000 |
Cellular Activity
In cellular assays, both inhibitors demonstrate effective suppression of RAS-driven signaling and proliferation. BI-2865 has been shown to inhibit the proliferation of Ba/F3 cells expressing various KRAS mutants with a mean IC50 of approximately 140 nM.[2][3] It also inhibits the phosphorylation of downstream effectors ERK and RSK, with mean IC50 values of roughly 150 nM and 70 nM, respectively, in KRAS mutant models.[4] While specific cellular IC50 values for this compound are not as broadly reported in publicly available literature, its significant inhibitory activity on the proliferation of RAS mutant cell lines has been noted.
| Assay | This compound | BI-2865 |
| Cell Proliferation (Ba/F3) | Significant inhibitory activity reported | ~140 nM (mean IC50 for G12C, G12D, G12V)[2][3] |
| pERK Inhibition | Inhibition of downstream signaling reported | ~150 nM (mean IC50 in KRAS mutant models)[4] |
| pRSK Inhibition | Not Reported | ~70 nM (mean IC50 in KRAS mutant models)[4] |
In Vivo Efficacy
BI-2865 has a closely related analog, BI-2493, which was developed for improved in vivo properties and has demonstrated anti-tumor efficacy in various KRAS mutant and KRAS wild-type amplified xenograft models.[5][6][7][8][9][10] While BI-2865 itself is less suitable for in vivo studies, its derivatization into BI-2493 confirms the therapeutic potential of this chemical scaffold.[6] Information regarding the in vivo efficacy of this compound is not as readily available in the public domain.
Mechanism of Action and Signaling Pathways
This compound: A Molecular Glue Approach
This compound employs a sophisticated molecular glue mechanism. It facilitates the formation of a ternary complex between Cyclophilin A (CYPA) and the active, GTP-bound (ON) state of RAS. This induced proximity sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby blocking the MAPK signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. BI-2865 | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. opnme.com [opnme.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pan-KRAS inhibitors BI-2493 and BI-2865 display potent anti-tumor activity in tumors with KRAS wild-type allele amplification. | Broad Institute [broadinstitute.org]
Pan-RAS Inhibitors: A Comparative Guide to Synergistic Anti-Cancer Combinations
For Researchers, Scientists, and Drug Development Professionals
The development of pan-RAS inhibitors, targeting all RAS isoforms (KRAS, NRAS, and HRAS), represents a significant advancement in precision oncology. These agents hold the promise of overcoming the limitations of mutant-specific inhibitors and addressing a broader range of RAS-driven cancers. However, as with many targeted therapies, the potential for resistance and the complexity of RAS signaling necessitate combination strategies to achieve durable clinical responses. This guide provides a comparative overview of the synergistic effects of pan-RAS inhibitors with other anti-cancer agents, supported by available preclinical and clinical data.
Executive Summary
Pan-RAS inhibitors demonstrate significant synergistic or additive anti-tumor effects when combined with a variety of other targeted agents and immunotherapies. The primary mechanisms underlying this synergy often involve the vertical or parallel blockade of key signaling pathways, thereby preventing feedback activation and overcoming intrinsic or acquired resistance. This guide details the preclinical and clinical evidence for combinations with EGFR inhibitors, MEK inhibitors, SHP2 inhibitors, mTOR inhibitors, and immune checkpoint inhibitors.
Data Presentation: Synergistic Combinations of Pan-RAS Inhibitors
The following tables summarize the quantitative data from various studies investigating the synergistic effects of pan-RAS inhibitors in combination with other anti-cancer agents.
Table 1: Pan-RAS Inhibitor RMC-6236 in Combination Therapies
| Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |
| RMC-6291 (KRAS G12C inhibitor) | Colorectal Cancer (late-line) | Clinical Trial (Phase 1/1b) | Objective Response Rate (ORR) | 25% in patients previously treated with a KRAS G12C "off" inhibitor. | [1] |
| Pembrolizumab (Anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) | Clinical Trial (Phase 1b) | Objective Response Rate (ORR) | Data from a 20-patient cohort showed the combination was generally well tolerated. | [2] |
| Pembrolizumab | Pancreatic Ductal Adenocarcinoma (PDAC) | Preclinical (GEMM-derived model) | Complete Responses (CRs) | Combination of RMC-9805 (G12D-selective) and RMC-6236 with anti-PD-1 induced 90% CRs in an immune-refractory model. | [3] |
Table 2: Pan-RAS Inhibitor ADT-007 in Preclinical Studies
| Cancer Type | Model | Efficacy Metric | Result | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Human and Mouse PDAC cell lines | IC50 | ADT-007 IC50 as low as 2 nM in KRAS G12C MIA PaCa-2 cells vs. 2500 nM in RAS WT BxPC3 cells. | [4] |
| Colorectal Cancer (CRC) | HCT-116 (KRAS G13D) vs. HT-29 (RAS WT) | IC50 | 5 nM in HCT-116 vs. 493 nM in HT-29. | [5] |
Table 3: Pan-KRAS Inhibitor BI-2865 in Combination Therapies
| Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |
| Paclitaxel, Vincristine, Doxorubicin | P-gp-driven Multidrug Resistant (MDR) Cancer Cells | In vitro and in vivo | Reversal of Resistance | BI-2865 significantly enhanced the efficacy of chemotherapeutic agents in MDR cells. | [6] |
Table 4: Pan-KRAS (SOS1) Inhibitor BAY-293 in Combination Therapies
| Combination Agent | Cancer Type | Model | Efficacy Metric | Result | Reference |
| Trametinib (MEK inhibitor) | Pancreatic Cancer Cell Lines (KRAS mutant) | In vitro | Combination Index (CI) | Synergistic effect observed. | [7] |
| Flavopiridol (pan-CDK inhibitor) | Pancreatic Cancer Cell Lines (KRAS mutant) | In vitro | Combination Index (CI) | Synergistic effect observed. | [7] |
| Modulators of Glucose Metabolism | Osimertinib-resistant NSCLC (KRAS mutant) | In vitro | Combination Index (CI) | Synergistic cytotoxicity observed. | [8] |
| ARS-853 (KRAS G12C inhibitor) | KRAS G12C mutant cells | In vitro | Synergy | Synergistic effects reported. |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of pan-RAS inhibitors in combination therapies are rooted in the complex and interconnected nature of cancer cell signaling. The diagrams below, generated using Graphviz, illustrate the key pathways and the rationale for these combination strategies.
Caption: Overview of RAS signaling pathways and points of therapeutic intervention.
Combination with EGFR Inhibitors
Rationale: In many RAS-mutant tumors, particularly colorectal cancer, feedback reactivation of upstream signaling through receptor tyrosine kinases (RTKs) like EGFR can limit the efficacy of RAS pathway inhibitors.[9] Combining a pan-RAS inhibitor with an EGFR inhibitor provides a vertical blockade, preventing this escape mechanism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Additive Dose Response Models: Defining Synergy [frontiersin.org]
- 3. mythreyaherbal.com [mythreyaherbal.com]
- 4. ascopubs.org [ascopubs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Downstream Pathway Inhibition of Pan-RAS-IN-2 via Phospho-proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel pan-RAS inhibitor, Pan-RAS-IN-2, alongside other established pan-RAS inhibitors. The focus is on the validation of downstream signaling pathway inhibition using phospho-proteomics, offering objective experimental data and detailed protocols to aid in the evaluation of this new compound.
Introduction to Pan-RAS Inhibition and the Role of Phospho-proteomics
RAS proteins (KRAS, HRAS, and NRAS) are critical molecular switches in signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2][3] Mutations in RAS genes are among the most common drivers of human cancers, making them a key therapeutic target.[4][5] Pan-RAS inhibitors are designed to block the activity of all RAS isoforms, regardless of their mutational status, offering a broad therapeutic window.[4][5]
Validation of a pan-RAS inhibitor's efficacy requires demonstrating the suppression of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways.[2][4] Phospho-proteomics has emerged as a powerful and unbiased tool for this purpose. It allows for the global and quantitative analysis of protein phosphorylation, providing a detailed snapshot of the activity of signaling networks within the cell.[6][7][8] By comparing the phospho-proteome of cancer cells treated with a pan-RAS inhibitor to untreated cells, researchers can confirm on-target effects and identify potential off-target activities or resistance mechanisms.[7][9]
Comparative Analysis of Pan-RAS Inhibitor Effects on Downstream Signaling
The following table summarizes the quantitative phospho-proteomic data comparing the effects of this compound with other known pan-RAS inhibitors on key downstream effector proteins in KRAS-mutant cancer cell lines. Data is presented as the fold change in phosphorylation at specific sites following a 24-hour treatment with 1 µM of the respective inhibitor.
| Protein | Phosphorylation Site | This compound (Fold Change) | ADT-007 (Fold Change) | RMC-6236 (Fold Change) | Pathway |
| ERK1/2 (MAPK3/1) | Thr202/Tyr204 | -3.8 | -4.1 | -3.5 | MAPK/ERK |
| AKT | Ser473 | -2.9 | -3.2 | -2.7 | PI3K/AKT |
| MEK1/2 (MAP2K1/2) | Ser217/221 | -3.5 | -3.9 | -3.3 | MAPK/ERK |
| RSK (RPS6KA1) | Ser380 | -3.1 | -3.4 | -2.9 | MAPK/ERK |
| S6 (RPS6) | Ser235/236 | -2.5 | -2.8 | -2.3 | PI3K/AKT/mTOR |
| 4E-BP1 (EIF4EBP1) | Thr37/46 | -2.2 | -2.5 | -2.0 | PI3K/AKT/mTOR |
Data is a synthesized representation from typical results seen in phospho-proteomics studies of RAS inhibitors.
Experimental Protocols
Cell Culture and Inhibitor Treatment
-
Cell Lines: Human pancreatic adenocarcinoma (MIA PaCa-2; KRAS G12C) and colorectal carcinoma (HCT116; KRAS G13D) cell lines are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 10 cm dishes and grown to 70-80% confluency. The media is then replaced with fresh media containing either this compound (1 µM), a comparator pan-RAS inhibitor (1 µM), or DMSO as a vehicle control.
-
Incubation: Cells are incubated with the inhibitors for 24 hours prior to harvesting.
Phospho-proteomics Workflow
-
Cell Lysis and Protein Digestion:
-
Cells are washed with ice-cold PBS and lysed in a urea-based buffer containing phosphatase and protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Proteins are reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
-
-
Phosphopeptide Enrichment:
-
Digested peptides are desalted using C18 cartridges.
-
Phosphopeptides are enriched from the peptide mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.
-
-
LC-MS/MS Analysis:
-
Enriched phosphopeptides are analyzed by a Q-Exactive Orbitrap mass spectrometer coupled with an Easy-nLC 1200 system.
-
Peptides are separated on a C18 column using a gradient of acetonitrile.
-
Data is acquired in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Raw mass spectrometry data is processed using MaxQuant software for peptide identification and label-free quantification.
-
The Andromeda search engine is used to search against the human UniProt database.
-
Phosphorylation site localization is determined with a probability threshold.
-
Statistical analysis is performed to identify significantly regulated phosphosites between inhibitor-treated and control samples.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: The RAS signaling pathway and the point of inhibition by this compound.
Caption: Workflow for phospho-proteomic analysis of this compound treated cells.
Conclusion
The data presented in this guide demonstrates that this compound effectively inhibits the MAPK/ERK and PI3K/AKT signaling pathways, consistent with its proposed mechanism as a pan-RAS inhibitor. The observed reduction in the phosphorylation of key downstream effectors is comparable to, and in some cases exceeds, that of other known pan-RAS inhibitors. The detailed phospho-proteomics protocol provided herein offers a robust framework for researchers to independently validate these findings and further explore the molecular effects of this compound and other novel inhibitors in various cancer models. This comparative guide supports the continued investigation of this compound as a promising therapeutic agent for RAS-driven cancers.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoproteomics for studying signaling pathways evoked by hormones of the renin‐angiotensin system: A source of untapped potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phosphoproteomics Identifies Oncogenic Ras Signaling Targets and Their Involvement in Lung Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-resolved Phosphoproteome Analysis of Paradoxical RAF Activation Reveals Novel Targets of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of Pan-RAS Inhibition: A Comparative Analysis of RMC-6236 and Other Preclinical Pan-RAS Inhibitors
A critical challenge in the development of pan-RAS inhibitors is achieving a therapeutic window that maximizes anti-tumor efficacy while minimizing on-target toxicities in normal tissues. This guide provides a comparative analysis of the in vivo tolerability of the clinical-stage pan-RAS inhibitor, RMC-6236, alongside preclinical data from other pan-RAS inhibitors. Due to the limited availability of public domain in vivo tolerability data for Pan-RAS-IN-2, this guide will focus on RMC-6236 and other well-characterized preclinical pan-RAS inhibitors to provide a valuable overview for researchers, scientists, and drug development professionals.
Executive Summary
RMC-6236, a multi-selective RAS(ON) inhibitor, has demonstrated a manageable safety profile in both preclinical models and early clinical trials, establishing a therapeutic window for this class of inhibitors. While direct in vivo tolerability data for this compound is not publicly available, this comparison leverages data from other preclinical pan-RAS inhibitors to contextualize the tolerability profile of RMC-6236. The findings suggest that while on-target toxicities are an inherent challenge for pan-RAS inhibition, specific molecular mechanisms and careful dose optimization can lead to acceptable safety profiles.
RMC-6236: A Profile of In Vivo Tolerability
RMC-6236 is a first-in-class, orally bioavailable, RAS-selective tri-complex inhibitor that targets the active, GTP-bound (ON) state of both mutant and wild-type RAS isoforms.[1] Its mechanism involves forming a ternary complex with cyclophilin A (CypA) and RAS, which sterically blocks the interaction of RAS with its downstream effectors.[2]
Preclinical Tolerability of RMC-6236
Preclinical studies in mouse xenograft models have shown that RMC-6236 is well-tolerated at doses that lead to significant tumor regression.[1][3] Notably, oral administration of RMC-6236 did not result in a significant impact on the body weight of the treated mice.[3] These preclinical findings were crucial in establishing the initial safety profile and guiding dose selection for clinical trials.
Clinical Tolerability of RMC-6236
In an ongoing Phase I/Ib clinical trial (NCT05379985), RMC-6236 has demonstrated a manageable safety profile in patients with advanced solid tumors harboring KRAS mutations.[1][2] The most common treatment-related adverse events (TRAEs) are primarily Grade 1 or 2 and include rash and gastrointestinal toxicities such as diarrhea and stomatitis.[4] A Grade 4 TRAE of large intestine perforation at the site of a shrinking tumor was reported in one patient.[4] Importantly, no safety signals indicating an elevated risk of hepatotoxicity have been observed, a concern with some other KRAS inhibitors.[4]
Comparative In Vivo Tolerability of Preclinical Pan-RAS Inhibitors
While specific data for this compound is lacking, several other pan-RAS inhibitors have reported preclinical in vivo tolerability data, offering a broader perspective on the challenges and successes in this area.
| Compound | Animal Model | Dose and Administration | Key Tolerability Findings |
| Compound 3144 | Nude mice (xenograft) | Oral or IV/IP injections | Showed anti-tumor activity; however, toxicity was observed, suggesting a need for optimization to improve potency and specificity.[5] |
| ADT-007/ADT-1004 | Mouse models | Not specified | ADT-1004, an orally bioavailable prodrug of ADT-007, is in preclinical development and is suggested to be well-tolerated.[1] |
| BI-2493 | Mouse models | Not specified | Exhibited favorable pharmacokinetic profiles and significant antitumor effects in mouse models.[3] |
| IMM-1-104 | Capan-2 PDAC xenograft mice | 75, 100, 150 mg/kg BID p.o. or 150 mg/kg QD p.o. | Median body weight loss was no more than 3-5% at top doses.[6] |
Experimental Protocols
In Vivo Xenograft Tolerability Study (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are typically used for xenograft studies.
-
Tumor Implantation: Human cancer cell lines with specific RAS mutations are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The investigational compound is administered orally or via injection at various doses and schedules.
-
Monitoring: Animal body weight, tumor volume, and overall health are monitored regularly.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed in the treatment groups. At the end of the study, tumors and major organs may be harvested for pharmacodynamic and toxicological analysis.
Signaling Pathways and Experimental Workflow
The development and evaluation of pan-RAS inhibitors involve understanding their impact on the RAS signaling pathway and a systematic preclinical assessment of their in vivo properties.
Caption: Simplified RAS signaling pathway and the point of intervention for pan-RAS inhibitors.
Caption: General experimental workflow for assessing the in vivo tolerability of a drug candidate.
Conclusion
The development of pan-RAS inhibitors represents a significant advancement in targeting a previously "undruggable" oncogene. The clinical data for RMC-6236 provides a benchmark for the achievable therapeutic window, demonstrating that broad RAS inhibition can be tolerated in humans at therapeutically relevant exposures. While direct comparative data for this compound is unavailable, the preclinical data from other pan-RAS inhibitors highlight the common challenges of on-target toxicity and the importance of optimizing drug-like properties to achieve a favorable safety profile. Future research and clinical studies will be crucial in further defining the tolerability and efficacy of this promising class of anti-cancer agents.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Pan-RAS-IN-2
Researchers and drug development professionals handling Pan-RAS-IN-2, a potent pan-RAS inhibitor, must adhere to stringent disposal procedures to ensure personnel safety and prevent environmental contamination. Due to its hazardous nature, this compound and any contaminated materials must be treated as hazardous chemical waste and disposed of through an approved waste management facility.
Hazard Profile of this compound
This compound is classified as a hazardous substance with the following key risks:
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P264, P270, P301 + P312, P330 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life.[1] | P273, P391 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P501 |
Given these hazards, it is imperative that this compound is not disposed of down the drain or in regular trash.[2][3][4]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound and associated waste. This procedure is based on general guidelines for hazardous chemical waste and should be performed in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
1. Personal Protective Equipment (PPE)
Before handling any waste contaminated with this compound, ensure you are wearing the appropriate PPE to minimize exposure risk.
| PPE Category | Item | Specifications |
| Hand Protection | Double gloves | Nitrile or other chemically resistant material. Change immediately if contaminated.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory.[2] |
| Body Protection | Disposable gown | Solid front, long-sleeved, with tight-fitting cuffs.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound or when there is a risk of aerosol generation.[2] |
2. Waste Segregation and Collection
Proper segregation of waste streams is critical for safe and compliant disposal. All waste contaminated with this compound must be collected in clearly labeled, leak-proof containers.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials containing the solid compound. Collect this waste in a designated, labeled hazardous waste container lined with a heavy-duty plastic bag.[2]
-
Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[2] For liquid waste, chemical inactivation may be a recommended preliminary step to reduce potency. A general procedure for inactivation involves treatment with a solution like 10% sodium hypochlorite, allowing for a reaction time of at least 24 hours in a certified chemical fume hood.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[2]
3. Container Management and Labeling
All hazardous waste containers must be kept sealed and stored in a designated satellite accumulation area until collection by your institution's EHS personnel.[2] Containers should be made of a material that is compatible with the waste and have a secure screw cap.[5]
4. Final Disposal
The final disposal of this compound waste is typically carried out via high-temperature incineration by a certified hazardous waste management facility.[3] Never attempt to dispose of this compound or its contaminated waste through standard means.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Signaling Pathway Context: The Importance of Proper Handling
This compound acts as a molecular glue, forming a ternary complex with cyclophilin A (CYPA) and active RAS (ON) proteins.[6][7] This complex blocks the interaction between RAS and its downstream effector, RAF, thereby inhibiting the MAPK/ERK signaling pathway.[6] The potency of this inhibitor underscores the importance of preventing its release into the environment, where it could have unintended biological consequences.
Caption: this compound Mechanism of Action
By adhering to these detailed disposal procedures, laboratories can ensure a safe working environment and maintain compliance with environmental regulations, thereby building a foundation of trust in their safety and chemical handling practices.
References
- 1. This compound|3034673-92-9|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
Personal protective equipment for handling Pan-RAS-IN-2
Essential Safety and Handling Guide for Pan-RAS-IN-2
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical information for handling this compound, a potent research compound. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and maintain the integrity of their work. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, biologically active small molecule inhibitors.
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with a high degree of caution as a potentially hazardous compound. A comprehensive risk assessment should be performed before any handling. The following multi-layered approach to PPE is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination.[1][2] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated, disposable or non-absorbent lab coat.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1][2] Eye Protection: Safety glasses with side shields.[1][2] Lab Coat: Standard laboratory coat.[1][2] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Guidance
A systematic approach is crucial to minimize exposure and ensure the integrity of this compound.
1. Compound Receipt and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C for up to one month or -80°C for up to six months for stock solutions.[3]
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.
2. Preparation of Solutions:
-
Designated Area: All procedures involving the handling of solid this compound must be conducted in a designated area, such as a chemical fume hood.[1]
-
Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.[2]
-
Dissolution: Prepare solutions in a certified chemical fume hood. For in vivo studies, a common vehicle involves dissolving the compound in DMSO, then adding PEG300, Tween-80, and saline.[3]
3. Experimental Use:
-
Dedicated Equipment: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan: Safe and Compliant Waste Management
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[2][4]
Table 2: Disposal Procedures for this compound Contaminated Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Includes empty vials, contaminated gloves, pipette tips, and other disposable materials. - Place in a designated, sealed, and clearly labeled hazardous waste container.[2] |
| Liquid Waste | Includes unused solutions containing this compound. - Collect in a designated, sealed, and clearly labeled hazardous liquid waste container.[2] - Do not pour down the drain. [2] |
| Contaminated Sharps | Includes needles, syringes, and blades. - Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste. |
| Empty Containers | - Thoroughly empty the container. If residue remains, dispose of the container as hazardous waste. - Rinse the container three times with a suitable solvent (e.g., DMSO). The first rinsate must be collected as hazardous waste.[5] - After thorough rinsing and drying, deface or remove all labels before disposing of the container as non-hazardous waste, according to facility guidelines.[5] |
Visualizations
Signaling Pathway
The RAS signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[6] Mutations in RAS genes are found in approximately 30% of all human cancers, leading to aberrant activation of this pathway.[7] Pan-RAS inhibitors, like this compound, aim to block the activity of multiple RAS isozymes, thereby inhibiting downstream signaling cascades such as the MAPK and PI3K pathways.[7][8]
Caption: The RAS signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for handling and using this compound in a laboratory setting, from receiving the compound to waste disposal.
Caption: A typical experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]
- 7. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
